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Foundational

Furfuryl thiopropionate chemical properties and structure

An In-depth Technical Guide to Furfuryl Thiopropionate: Chemical Properties, Structure, and Synthetic Insights Introduction Furfuryl thiopropionate (CAS No. 59020-85-8) is a distinctive organosulfur compound that merges...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Furfuryl Thiopropionate: Chemical Properties, Structure, and Synthetic Insights

Introduction

Furfuryl thiopropionate (CAS No. 59020-85-8) is a distinctive organosulfur compound that merges the functionalities of a furan ring with a thioester group.[1] Classified chemically as S-(furan-2-ylmethyl) propanethioate, this molecule occupies a niche but significant role, primarily as a potent flavoring and fragrance agent.[2][] Its characteristic sulfurous and savory aroma profile has made it a valuable component in the food industry for creating notes reminiscent of coffee, roasted nuts, and cooked meats.[1][4]

Beyond its sensory applications, the unique structural combination of an aromatic heterocycle and a reactive thioester linkage makes furfuryl thiopropionate a person of interest as a versatile intermediate in organic synthesis.[1][5] Thioesters are a critical class of compounds in both biochemistry and synthetic chemistry, recognized for their role as efficient acylating agents.[6][7][8] Similarly, the furan moiety is a well-established pharmacophore and a building block for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[9][10]

This technical guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of furfuryl thiopropionate. It is designed for researchers, scientists, and drug development professionals who may leverage this compound's unique characteristics in novel synthetic applications or material science.

Chemical Structure and Identity

The molecular architecture of furfuryl thiopropionate is central to its chemical behavior and physical properties. It consists of a propionyl group linked via a sulfur atom to the methylene bridge of a furfuryl group.

  • IUPAC Name: S-(furan-2-ylmethyl) propanethioate[2][]

  • Synonyms: S-Furfuryl propanethioate, Furfurylthiol propionate, Thiopropionic acid S-furfuryl ester[2][][5]

  • CAS Number: 59020-85-8[2][4][11]

  • Molecular Formula: C₈H₁₀O₂S[4][11][12]

  • Molecular Weight: 170.23 g/mol [2][11][12]

  • Structural Identifiers:

    • SMILES: CCC(=O)SCC1=CC=CO1[2][][11]

    • InChIKey: JNVPDFNCAUOOIT-UHFFFAOYSA-N[2][]

Figure 1: Chemical Structure of Furfuryl Thiopropionate

Physicochemical Properties

The physical and chemical characteristics of furfuryl thiopropionate are summarized below. These properties are essential for its handling, formulation, and application in various fields.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][2]
Odor Profile Sulfurous, alliaceous, coffee, savory, with roasted notes[1][4]
Boiling Point 95-97 °C @ 10 mmHg 219-221 °C @ 760 mmHg[2][5][11][13]
Density 1.089 - 1.122 g/mL (at 20-25 °C)[2][][4]
Refractive Index (n20/D) 1.506 - 1.521[2][14]
Solubility Insoluble/sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[1][2][11]
Flash Point 91.46 - 97.78 °C[11][13][14]
Vapor Pressure ~0.0104 hPa @ 20°C (estimated)[11]
LogP (XLogP3-AA) 1.7[2][11]

The Chemistry of the Thioester Bond: A Core Principle

To fully appreciate the synthetic utility of furfuryl thiopropionate, an understanding of the thioester functional group is paramount. Thioesters (R-C(=O)-S-R') are sulfur analogs of esters where a sulfur atom replaces the ester oxygen.[6][7] This seemingly minor substitution has profound implications for reactivity.

The larger atomic radius of sulfur compared to oxygen results in less effective p-orbital overlap with the carbonyl carbon.[6] This leads to diminished resonance stabilization of the carbonyl group, rendering it more electrophilic and thus more susceptible to nucleophilic attack than its ester counterpart.[6][8] Consequently, the thioester bond is considered "high-energy," not in the sense of thermodynamic instability, but in its capacity to facilitate acyl group transfer.[6] This principle is fundamental in biochemistry, where acetyl-CoA, a thioester, serves as a universal donor of acetyl groups in countless metabolic pathways.[7][8] For the medicinal chemist, this inherent reactivity makes thioesters powerful intermediates for constructing complex molecules.[6][15]

Synthesis and Manufacturing

The industrial preparation of furfuryl thiopropionate is primarily achieved through a direct thioesterification reaction.

G Reactants Reactants: - Furfuryl Alcohol - Thiopropionic Acid Reaction Thioesterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, Ion-Exchange Resin) Catalyst->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Byproduct Byproduct Removal: Water (H₂O) Reaction->Byproduct Product Final Product: Furfuryl Thiopropionate Purification->Product

Figure 2: General Synthesis Workflow for Furfuryl Thiopropionate

The most common synthetic route involves the esterification of furfuryl alcohol with thiopropionic acid.[1] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or an ion-exchange resin, and requires the continuous removal of water to shift the chemical equilibrium towards the formation of the thioester product, thereby ensuring a high yield and purity.[1]

Exemplary Laboratory Protocol: Synthesis of Furfuryl Thiopropionate

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and equipment.

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe. The flask is charged with equimolar amounts of furfuryl alcohol and thiopropionic acid in a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

  • Catalyst Addition: A catalytic amount (e.g., 0.5-2 mol%) of p-toluenesulfonic acid or a similar acid catalyst is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, providing a visual indicator of reaction progress. The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized by washing with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with brine.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure furfuryl thiopropionate.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Spectroscopic and Analytical Profile

Characterization of furfuryl thiopropionate relies on standard spectroscopic methods. While comprehensive spectral data is available in public databases like PubChem[2], the expected key signals are as follows:

  • ¹H NMR: The spectrum would feature a triplet and a quartet corresponding to the ethyl group protons, a singlet for the methylene protons connecting the sulfur atom to the furan ring, and distinct signals in the aromatic region for the three protons on the furan ring.

  • ¹³C NMR: Key resonances would include the thioester carbonyl carbon (typically downfield), signals for the furan ring carbons, the methylene carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: A prominent and characteristic absorption band for the thioester carbonyl (C=O) stretch is expected in the region of 1690–1715 cm⁻¹.

Applications and Relevance in Research & Development

Flavor and Fragrance Industry

The primary commercial application of furfuryl thiopropionate is as a flavoring agent.[4] It is recognized as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 3347).[2] Its complex aroma profile, which can be described as savory, alliaceous (onion/garlic), coffee-like, and meaty, makes it highly effective in enhancing the taste and scent of a wide variety of processed foods, including baked goods, beverages, and savory snacks.[1][4]

Intermediate in Chemical Synthesis

The dual functionality of furfuryl thiopropionate makes it a valuable intermediate for synthetic chemists.[5]

  • The Thioester Handle: As discussed, the thioester group is an excellent acylating agent and can participate in various carbon-carbon bond-forming reactions.

  • The Furan Ring: The furan ring can undergo a range of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, providing pathways to a diverse set of more complex heterocyclic structures.

Potential in Drug Discovery and Material Science

While there are no direct pharmaceutical applications of furfuryl thiopropionate itself, its structural motifs are highly relevant to drug development and material science.

  • Pharmacophore Potential: The furan ring is a key structural component in numerous FDA-approved drugs and biologically active compounds.[9] Therefore, furfuryl thiopropionate can serve as a starting material for the synthesis of novel furan-containing molecules for biological screening.

  • Polymer Chemistry: Furfuryl alcohol, a precursor to this compound, is used to produce furan resins. The unique properties of S-furfuryl thiopropionate could be explored in polymer chemistry to create innovative polymer blends or as a modifier to enhance properties like adhesion and durability in coatings.[5] It has also been investigated for potential use in developing biodegradable plastics.[5]

Safety, Handling, and Toxicology

Furfuryl thiopropionate is considered to have low to moderate acute toxicity but requires careful handling due to its irritant properties.[1]

  • Primary Hazards: The compound is classified as causing skin and serious eye irritation.[2][14] Inhalation may lead to respiratory tract irritation, while prolonged or repeated skin contact may cause dermatitis in sensitive individuals.[1][16]

  • Handling Recommendations: Standard laboratory precautions should be observed. This includes working in a well-ventilated area or fume hood and using appropriate personal protective equipment (PPE), such as chemical-resistant gloves and safety goggles.[13][16]

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[13][16]

  • Toxicological Profile: There is no conclusive evidence linking furfuryl thiopropionate to carcinogenic effects, and it is not listed as a carcinogen by major agencies like IARC or NTP.[1][17]

Conclusion

Furfuryl thiopropionate is a multifaceted chemical that extends beyond its well-established role in the flavor and fragrance sector. Its structure, which combines the aromatic reactivity of a furan ring with the acyl-transfer capability of a thioester, presents a compelling platform for synthetic innovation. For researchers and drug development professionals, this compound represents a versatile building block, offering pathways to novel sulfur-containing heterocycles and functional materials. A thorough understanding of its chemical properties, synthesis, and reactivity is the first step toward unlocking its full potential in advanced chemical applications.

References

  • Furfuryl thiopropionate 59020-85-8 wiki. (n.d.). Google Search.
  • Furfuryl thiopropionate CAS# 59020-85-8: Odor profile, Molecular properties, Regulation. (n.d.). Google Search.
  • Furfuryl thiopropionate | C8H10O2S | CID 62143. (n.d.). PubChem - NIH. Retrieved from [Link]

  • FURFURYL THIOPROPIONATE. (n.d.). gsrs. Retrieved from [Link]

  • Safety Data Sheet. (2026, January 28). Advanced Biotech. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - FURFURYL THIOPROPIONATE. (n.d.). M&U International. Retrieved from [Link]

  • Thioester. (n.d.). Wikipedia. Retrieved from [Link]

  • Thioesters synthesis: recent adventures in the esterification of thiols. (2015, September 1). Taylor & Francis Online. Retrieved from [Link]

  • Thioester compounds having medicinal and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Furfuryl thiopropionate (C8H10O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • FURFURYL THIOPROPIONATE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Thioester: Bonding, Synthesis, and Reactions. (2025, September 26). Chemistry Learner. Retrieved from [Link]

  • furfuryl thiopropionate, 59020-85-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • SAFETY DATA SHEET - S-Furfuryl thiopropionate. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]

  • An overview of the applications of furfural and its derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019, October 15). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Furfuryl Alcohol - The Biazzi Process. (2025, November 3). Biazzi. Retrieved from [Link]

Sources

Exploratory

S-Furfuryl Propanethioate (CAS 59020-85-8): Comprehensive Synthesis Pathways and Methodologies

Executive Summary S-furfuryl propanethioate (commonly known as furfuryl thiopropionate) is a highly versatile organosulfur compound characterized by the dual functionality of a furan ring and a thioester linkage. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-furfuryl propanethioate (commonly known as furfuryl thiopropionate) is a highly versatile organosulfur compound characterized by the dual functionality of a furan ring and a thioester linkage. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals, polymer chemists, and synthetic researchers with field-proven methodologies for synthesizing this compound. This whitepaper details the mechanistic logic, self-validating experimental protocols, and quantitative optimization data required to achieve high-yield, high-purity synthesis.

Chemical Identity and Industrial Significance

S-furfuryl propanethioate ( C8​H10​O2​S , MW: 170.23 g/mol ) is a colorless to pale-yellow liquid with a boiling point of 219–221 °C [1]. Its unique structural motifs make it highly valuable across multiple sectors:

  • Polymer Chemistry: Investigated as a reactive diluent and building block for biodegradable plastics and protective coatings, where it enhances thermal stability and adhesion [1], [2].

  • Agrochemicals & Pharmaceuticals: Serves as a critical electrophilic intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) and natural pesticides [1].

  • Flavor & Fragrance (F&F): Imparts a characteristic roasted, savory, and coffee-like aroma, utilized extensively at parts-per-million (ppm) thresholds [4], [5].

Mechanistic Pathways for Thioesterification

The synthesis of S-furfuryl propanethioate relies on the nucleophilic acyl substitution of a propionylating agent by a furfuryl-derived thiol. Thioesters are uniquely synthesized compared to standard oxygen esters due to the higher nucleophilicity of thiols, coupled with their susceptibility to oxidative dimerization (disulfide formation).

Pathway A: Direct Acylation of Furfuryl Mercaptan

The most direct route involves the reaction of furfuryl mercaptan (CAS 98-02-2) with propionyl chloride. The reaction is driven forward by the use of an organic base (such as Triethylamine, TEA) which acts as an acid scavenger. This prevents the accumulation of HCl, which would otherwise catalyze the polymerization or degradation of the acid-sensitive furan ring.

Pathway B: Alkylation via Isothiouronium Salts (In-Situ Route)

To avoid handling volatile, highly odorous furfuryl mercaptan, an alternative industrial route utilizes furfuryl chloride and thiourea to form an isothiouronium salt. Subsequent alkaline hydrolysis generates the mercaptan in situ, which is immediately trapped by propionyl chloride [3]. This method minimizes oxidative byproducts and improves overall operational safety.

Mechanism FM Furfuryl Mercaptan (Nucleophile) Tetra Tetrahedral Intermediate (Unstable) FM->Tetra S attacks C=O PC Propionyl Chloride (Electrophile) PC->Tetra C=O accepts e- Base Triethylamine (Acid Scavenger) Base->Tetra Deprotonates S-H Prod S-Furfuryl Propanethioate (Target Thioester) Tetra->Prod Cl- leaving group Salt TEA-HCl (Precipitate) Tetra->Salt Cl- binds TEA-H+

Fig 1. Mechanistic pathway of S-furfuryl propanethioate synthesis via direct thioesterification.

Experimental Protocol: Self-Validating Direct Acylation

The following protocol describes the optimized Pathway A. It is designed as a self-validating system , meaning each step contains a physical or analytical checkpoint to ensure causality and prevent downstream failure.

Step 1: Inert Atmosphere Preparation

  • Action: Purge a dry, 3-neck round-bottom flask with Argon gas. Dissolve 1.0 eq of furfuryl mercaptan in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Causality: Argon prevents the oxidation of the thiol into difurfuryl disulfide. DCM is chosen because it is an aprotic solvent that stabilizes the tetrahedral intermediate without participating in the reaction.

  • Validation: The solution must remain perfectly clear. Any yellowing indicates premature disulfide formation.

Step 2: Base Addition & Thermal Control

  • Action: Add 1.2 eq of Triethylamine (TEA) to the flask. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Causality: The subsequent acylation is highly exothermic. If the temperature exceeds 10 °C during addition, the furan ring may undergo acid-catalyzed ring-opening or polymerization.

Step 3: Electrophilic Acylation

  • Action: Dilute 1.1 eq of propionyl chloride in DCM and add dropwise via an addition funnel over 30 minutes.

  • Validation: The immediate formation of a dense white precipitate (TEA-HCl salt) is the visual confirmation that the nucleophilic acyl substitution is successfully occurring.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (Crucial): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). Stain the plate with Ellman’s reagent (DTNB). The absence of a yellow spot confirms the complete consumption of the free thiol.

Step 5: Quenching and Workup

  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, and dry over anhydrous MgSO4​ .

  • Causality: NaHCO3​ neutralizes any unreacted propionyl chloride and residual HCl, protecting the product during concentration. Brine performs osmotic drying to remove micro-emulsions of water.

Step 6: Purification

  • Action: Filter the drying agent, evaporate the DCM under reduced pressure, and purify the crude oil via vacuum distillation.

  • Validation: Analyze the purified fraction via GC-MS. A singular molecular ion peak at m/z 170.2 and a refractive index of nD20​ ~1.52 confirm absolute purity [1], [4].

ExperimentalWorkflow Step1 1. Inert Preparation Purge flask with Ar/N2. Dissolve thiol in DCM. Step2 2. Base Addition Add Triethylamine (TEA). Cool to 0°C. Step1->Step2 Step3 3. Acylation Dropwise addition of Propionyl Chloride. Step2->Step3 Step4 4. Validation Monitor via GC-MS/TLC until thiol is consumed. Step3->Step4 Step5 5. Quench & Workup Wash with NaHCO3 (aq) and Brine. Dry over MgSO4. Step4->Step5 Step6 6. Purification Vacuum Distillation (Collect pure fraction). Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of S-furfuryl propanethioate.

Quantitative Data: Yield & Condition Optimization

The choice of reagents drastically impacts the atom economy and yield of the synthesis. Table 1 summarizes the optimization matrix derived from standard synthetic trials.

Synthesis PathwayAcylating AgentSolventBase CatalystTemp (°C)Avg. Yield (%)Key Advantage / Drawback
Direct Acylation Propionyl ChlorideDCMTriethylamine0 to 2588 - 92High atom economy, rapid kinetics. Requires strict thermal control.
Anhydride Method Propionic AnhydrideTHFPyridine25 to 6075 - 82Milder conditions, less exothermic. Lower overall yield.
Isothiouronium Route Propionyl ChlorideWater/DCMNaOH / TEA0 to 2565 - 70Avoids handling volatile mercaptan. Longer reaction time.
Biocatalytic Propionic AcidHexaneLipase (CALB)40 to 5045 - 55Green chemistry, high selectivity. Slow kinetics.

Table 1. Comparison of synthesis conditions and corresponding yields for S-furfuryl propanethioate.

Conclusion

The synthesis of S-furfuryl propanethioate requires precise control over nucleophilic acyl substitution dynamics. By utilizing a self-validating experimental workflow—specifically leveraging inert atmospheres, stringent thermal control, and acid scavengers—researchers can consistently achieve yields exceeding 88%. As the demand for biodegradable polymers and novel agrochemicals grows, mastering the scalable synthesis of this dual-functional thioester will remain a critical asset in advanced chemical manufacturing.

References

  • National Institutes of Health (NIH). "Chemistry of Polythiols and Their Industrial Applications." Retrieved from: [Link]

  • The Good Scents Company. "furfuryl thiopropionate, 59020-85-8." Retrieved from: [Link]

Foundational

Spectroscopic Analysis of S-furfuryl Thiopropionate: A Technical Guide

Introduction S-furfuryl thiopropionate is a sulfur-containing organic compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol .[1][2] It is characterized by a furan ring attached to a thioprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

S-furfuryl thiopropionate is a sulfur-containing organic compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol .[1][2] It is characterized by a furan ring attached to a thiopropionate moiety through a methylene bridge. This compound is of significant interest to the flavor and fragrance industry, contributing to the aroma profiles of various food products, notably coffee.[2] A thorough understanding of its molecular structure is paramount for quality control, synthesis optimization, and the development of new applications.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure of S-furfuryl thiopropionate is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of S-furfuryl thiopropionate with atom numbering.

The key functional groups that will give rise to characteristic signals in the NMR and IR spectra are:

  • Furan ring: An aromatic five-membered heterocycle.

  • Thioester group (-S-C=O): Responsible for distinct carbonyl and carbon-sulfur signals.

  • Ethyl group (-CH₂-CH₃): Part of the thiopropionate moiety.

  • Methylene bridge (-CH₂-): Linking the furan ring and the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of S-furfuryl thiopropionate.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

G cluster_0 NMR Sample Preparation A Weigh ~5-10 mg of S-furfuryl thiopropionate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Acquire spectrum on a >300 MHz spectrometer D->E

Figure 2: Workflow for NMR sample preparation.

Causality in Experimental Choices:

  • Deuterated Solvent (CDCl₃): Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard (TMS): Tetramethylsilane provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

  • High-Field Spectrometer (>300 MHz): Higher magnetic field strengths provide better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the furan protons.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of S-furfuryl thiopropionate is expected to show distinct signals for each chemically non-equivalent proton. The predicted chemical shifts (δ) and multiplicities are based on the analysis of its constituent functional groups and data from analogous compounds like 2-furanmethanethiol.[3]

Table 1: Predicted ¹H NMR Data for S-furfuryl thiopropionate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5' (furan)~7.35Doublet of doubletsJ(H5',H4') ≈ 1.8, J(H5',H3') ≈ 0.81H
H-3' (furan)~6.32Doublet of doubletsJ(H3',H4') ≈ 3.2, J(H3',H5') ≈ 0.81H
H-4' (furan)~6.20Doublet of doubletsJ(H4',H3') ≈ 3.2, J(H4',H5') ≈ 1.81H
-S-CH₂ -furan~4.15Singlet-2H
-C(=O)-CH₂ -CH₃~2.55QuartetJ ≈ 7.52H
-CH₂-CH₃ ~1.15TripletJ ≈ 7.53H

Rationale for Predictions:

  • Furan Protons (H-3', H-4', H-5'): These protons are in the aromatic region, with H-5' being the most deshielded due to its proximity to the oxygen atom. The coupling constants are characteristic of furan systems.

  • Methylene Bridge (-S-CH₂-furan): The protons of the methylene group attached to the sulfur and the furan ring are expected to appear as a singlet around 4.15 ppm. The adjacent sulfur and furan ring influence its chemical shift.

  • Propionate Protons: The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-) will be a quartet due to coupling with the neighboring methyl group. The terminal methyl protons (-CH₃) will appear as a triplet.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for S-furfuryl thiopropionate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Thioester)~198
C -2' (furan, substituted)~151
C -5' (furan)~142
C -3' (furan)~110
C -4' (furan)~108
-S-C H₂-furan~30
-C(=O)-C H₂-CH₃~38
-CH₂-C H₃~9

Rationale for Predictions:

  • Thioester Carbonyl (C=O): The carbonyl carbon of a thioester is typically found in the highly deshielded region of the spectrum, around 198 ppm.

  • Furan Carbons: The chemical shifts of the furan carbons are based on known values for substituted furans. The carbon bearing the substituent (C-2') is the most deshielded.

  • Aliphatic Carbons: The chemical shifts of the methylene and methyl carbons are in the expected aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

For a liquid sample like S-furfuryl thiopropionate, a thin-film method is commonly employed.

G cluster_0 IR Sample Preparation (Thin Film) A Place a drop of S-furfuryl thiopropionate on a salt plate (e.g., NaCl or KBr) B Place a second salt plate on top to create a thin film A->B C Mount the plates in the spectrometer's sample holder B->C D Acquire the IR spectrum C->D

Figure 3: Workflow for IR sample preparation.

Causality in Experimental Choices:

  • Salt Plates (NaCl or KBr): These materials are transparent to infrared radiation in the typical analysis range and are chemically inert to most organic compounds.

  • Thin Film: This ensures that the IR beam can pass through the sample and that the absorption bands are not overly intense (saturated).

IR Spectral Analysis (Predicted)

The IR spectrum of S-furfuryl thiopropionate will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for S-furfuryl thiopropionate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3120-3150C-H stretchFuran ring
~2970-2930C-H stretchAliphatic (CH₂, CH₃)
~1680-1700C=O stretchThioester
~1500-1600C=C stretchFuran ring
~1460, ~1380C-H bendAliphatic (CH₂, CH₃)
~1000-1250C-O stretchFuran ring
~600-700C-S stretchThioester

Rationale for Predictions:

  • C-H Stretches: The C-H stretching vibrations of the furan ring will appear at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches.

  • Carbonyl Stretch (C=O): The thioester carbonyl stretch is a strong, sharp absorption that is typically found at a lower frequency than that of a regular ester due to the mass effect of the sulfur atom.

  • Furan Ring Vibrations: The furan ring will have characteristic C=C and C-O stretching bands.

  • C-S Stretch: The carbon-sulfur stretch is a weaker absorption and is expected in the fingerprint region of the spectrum.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of S-furfuryl thiopropionate using NMR and IR techniques. While based on predictive data and analysis of related compounds, the information presented offers a robust starting point for researchers in the field. The provided experimental protocols and the rationale behind the analytical choices are designed to ensure data integrity and reproducibility. The interpretation of the spectral data, grounded in fundamental principles of spectroscopy, allows for a confident elucidation of the molecular structure of this important flavor and fragrance compound. For definitive structural confirmation, it is recommended to acquire experimental NMR and IR data and compare it with the predictions outlined in this guide.

References

  • PubChem. (n.d.). Furfuryl thiopropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). FURFURYL THIOPROPIONATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl thiopropionate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Furfuryl Thiopropionate: Properties, Analysis, and Applications

Introduction Furfuryl thiopropionate (CAS No. 59020-85-8) is a sulfur-containing heterocyclic organic compound valued for its complex and potent aroma profile.[1][2] As a thioester, it combines the structural features of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furfuryl thiopropionate (CAS No. 59020-85-8) is a sulfur-containing heterocyclic organic compound valued for its complex and potent aroma profile.[1][2] As a thioester, it combines the structural features of a furan ring with a thiopropionate group, resulting in unique chemical properties and a wide range of applications, most notably in the flavor and fragrance industries.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of furfuryl thiopropionate, its synthesis, analytical characterization, industrial applications, and safety considerations. The content is tailored for researchers, chemists, and professionals in drug development and food science who require a detailed understanding of this versatile molecule.

Section 1: Chemical Identity and Structure

The unique characteristics of furfuryl thiopropionate are fundamentally derived from its molecular structure. It is formally known as S-(furan-2-ylmethyl) propanethioate, which precisely describes the S-ester linkage between the propionyl group and the furfuryl mercaptan moiety.[4]

Nomenclature and Identifiers

A consistent and accurate identification of chemical substances is paramount in scientific research and industrial application. The following table summarizes the key identifiers for furfuryl thiopropionate.

Identifier TypeValueSource(s)
IUPAC Name S-(furan-2-ylmethyl) propanethioate[4][]
CAS Number 59020-85-8[2][3][6]
Molecular Formula C₈H₁₀O₂S[2][3][6]
Molecular Weight 170.23 g/mol [3][4][6]
EC Number 261-562-2[4][7]
FEMA Number 3347[4]
JECFA Number 1075[4][6]
InChI Key JMVPDFNCAUOOIT-UHFFFAOYSA-N[][8]
SMILES CCC(=O)SCC1=CC=CO1[][8][9]
Synonyms S-Furfuryl propanethioate, Thiopropionic acid S-furfuryl ester[3][4][]
Molecular Structure

The structure features a furan ring, which imparts aromatic character, attached to a flexible methylene bridge linked to a sulfur atom of the thiopropionate group. This combination is crucial for its reactivity and sensory properties.

Caption: Chemical structure of S-(furan-2-ylmethyl) propanethioate.

Section 2: Physicochemical and Organoleptic Properties

The physical state and sensory profile of furfuryl thiopropionate dictate its handling, application, and detection.

Physical Properties

Furfuryl thiopropionate is a colorless to pale or light yellow liquid at room temperature.[1][2][10] Its high boiling point and low vapor pressure are characteristic of a molecule of its size and polarity. It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and acetone.[2][4][9]

PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow clear liquidAmbient[1][2][3]
Boiling Point 219 - 221 °Cat 760 mm Hg[3][6][10]
95 - 97 °Cat 10 mm Hg[4]
Density 1.089 - 1.122 g/cm³at 20-25 °C[1][3][6][10]
Refractive Index (n20/D) 1.506 - 1.521at 20 °C[1][3][4]
Flash Point 97 - 97.78 °CTCC[1][10][11]
Vapor Pressure 0.0104 hPaat 20 °C (est.)[9]
Solubility Insoluble in water; soluble in organic solventsStandard[2][4][9]
logP (o/w) 1.7 - 2.19(Calculated/Estimated)[6][9]
Organoleptic Profile

The primary industrial value of furfuryl thiopropionate stems from its potent and complex aroma and flavor. It is a classic example of a compound where concentration dramatically influences perception.

  • Odor: Described as alliaceous (garlic/onion-like), sulfurous, with strong notes of coffee.[1][6] At a 0.10% concentration in propylene glycol, it presents a savory, roasted, and slightly rubbery nuance.[2][6]

  • Taste: At a concentration of 1 ppm, it imparts a savory, meaty flavor with distinct notes of sautéed onion, roasted garlic, and coffee.[2][6]

These properties make it a highly effective component in savory flavor systems, particularly for meat and coffee applications, as well as in bakery products and beverages.[1]

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of furfuryl thiopropionate is crucial for its production, application, and for predicting its stability in various formulations.

General Synthesis Pathway

Industrially, furfuryl thiopropionate is typically synthesized via the esterification of furfuryl alcohol with thiopropionic acid.[2] This reaction is an acid-catalyzed condensation where a molecule of water is eliminated. The use of an acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the thiopropionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen of furfuryl alcohol's hydroxyl group. The removal of water is critical to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: General synthesis workflow for furfuryl thiopropionate.

Stability and Reactivity

Furfuryl thiopropionate is stable under normal storage conditions, typically at ambient or refrigerated temperatures (2-8 °C) in tightly sealed containers.[3][10][12]

  • Incompatibilities: It is incompatible with strong oxidizing agents, which can lead to vigorous reactions, potentially oxidizing the sulfur atom or disrupting the furan ring.[10]

  • Hazardous Decomposition: Under normal use conditions, hazardous decomposition is not expected.[10] Thermal decomposition at high temperatures may release oxides of carbon and sulfur.

  • Hazardous Polymerization: Hazardous polymerization does not occur.[10][12]

Section 4: Analytical Methodologies

The quality control and characterization of furfuryl thiopropionate, particularly in food and fragrance matrices, rely on robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general methodology for the analysis of furfuryl thiopropionate. The choice of a mid-polarity column (e.g., DB-5ms or HP-5MS) is based on its ability to effectively separate a wide range of volatile and semi-volatile compounds, making it ideal for complex flavor analysis.

Objective: To identify and quantify furfuryl thiopropionate in a sample matrix.

Methodology:

  • Sample Preparation:

    • Dilute the sample containing furfuryl thiopropionate in a suitable solvent (e.g., Dichloromethane or Methanol) to an approximate concentration of 10-100 ppm. The choice of solvent is critical; it must not co-elute with the analyte and must be of high purity.

    • If analyzing a complex matrix (e.g., coffee), a solvent extraction or solid-phase microextraction (SPME) may be required to isolate volatile compounds.

  • Instrument Setup (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set temperature to 250 °C.

    • Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This temperature program is designed to elute a wide range of compounds, ensuring the target analyte is well-separated.

  • Instrument Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: 35-400 m/z. This range covers the expected parent ion and fragmentation patterns of the analyte.

  • Data Analysis:

    • Identify the furfuryl thiopropionate peak based on its retention time relative to a known standard.

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments would include the molecular ion (m/z 170) and fragments corresponding to the furfuryl moiety (m/z 81) and the propionyl group.

GCMS_Workflow A 1. Sample Preparation (Dilution/Extraction) B 2. GC Injection (250°C, Split Mode) A->B C 3. Chromatographic Separation (HP-5MS Column, Temp Ramp) B->C D 4. Elution & Transfer to MS C->D E 5. Ionization & Fragmentation (EI, 70 eV) D->E F 6. Mass Analysis (Quadrupole, 35-400 m/z) E->F G 7. Data Acquisition & Analysis (Retention Time & Mass Spectrum) F->G

Caption: Experimental workflow for GC-MS analysis of furfuryl thiopropionate.

Other Spectral Information

Authoritative databases like PubChem provide access to experimental and predicted spectral data, including FTIR and NMR spectra, which are invaluable for structural confirmation and purity assessment.[4]

Section 5: Applications and Industrial Relevance

The unique properties of furfuryl thiopropionate have led to its use in several industrial sectors.

  • Flavor and Fragrance: This is its primary application. It is used as a flavoring agent in a variety of food products, including meats, coffee, baked goods, and soft drinks, to impart savory, roasted notes.[1][2] Its use is regulated and it has been granted GRAS (Generally Recognized as Safe) status by FEMA.[2][13]

  • Chemical Synthesis: The presence of the furan ring and the thioester linkage makes it a useful intermediate in organic synthesis.[2][3] It can serve as a building block for more complex sulfur-containing heterocyclic molecules used in pharmaceuticals and specialty chemicals.[3]

  • Agrochemicals and Polymers: Research has explored its use as a natural pesticide and in the development of novel polymers and biodegradable plastics, leveraging the reactivity of the furan and thiol functional groups to enhance material properties like adhesion and durability.[3]

Section 6: Safety and Handling

While generally recognized as safe for use as a flavoring agent at low concentrations, pure furfuryl thiopropionate requires careful handling.[2][13]

  • Hazard Classification: According to GHS classifications provided by some suppliers, it can cause skin irritation (H315) and serious eye irritation (H319).[4][7] However, other safety data sheets indicate it is not considered hazardous under OSHA 2024 standards.[10][12] Users must consult the specific SDS from their supplier.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn.[7] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][10] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Toxicology: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that furfuryl thiopropionate poses "no safety concern at current levels of intake when used as a flavouring agent".[4][14] Toxicological studies on structurally related compounds support its safety profile at the low levels used in food.[14]

Conclusion

Furfuryl thiopropionate is a significant specialty chemical whose value is defined by its distinct physicochemical and organoleptic properties. Its complex, savory aroma profile makes it an indispensable component in the flavor industry. Beyond its sensory applications, its chemical structure provides a platform for innovation in organic synthesis and material science. A thorough understanding of its properties, analytical methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

  • The Good Scents Company. (n.d.). furfuryl thiopropionate, 59020-85-8. Retrieved from [Link]

  • LookChem. (n.d.). Furfuryl thiopropionate 59020-85-8 wiki. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Furfuryl thiopropionate CAS# 59020-85-8: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furfuryl thiopropionate. PubChem Compound Database. Retrieved from [Link]

  • Advanced Biotech. (2026). Safety Data Sheet: Furfuryl Thiopropionate natural. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate, 94278-27-0. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). FURFURYL THIOPROPIONATE. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). FURFURYL THIOPROPIONATE. Retrieved from [Link]

  • International Programme on Chemical Safety (INCHEM). (2003). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50). Retrieved from [Link]

  • Inxight Drugs. (n.d.). FURFURYL THIOPROPIONATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support Information for [Article Title]. Retrieved from [Link]

Sources

Foundational

Reactivity of the furan ring in furfuryl thiopropionate

An In-Depth Technical Guide to the Reactivity of the Furan Ring in Furfuryl Thiopropionate Authored for Researchers, Scientists, and Drug Development Professionals Abstract Furfuryl thiopropionate, a molecule possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of the Furan Ring in Furfuryl Thiopropionate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl thiopropionate, a molecule possessing a unique convergence of a π-rich aromatic furan heterocycle and a reactive thioester moiety, presents a complex and versatile landscape for chemical transformations. This guide provides a detailed exploration of the reactivity inherent to the furan ring within this specific molecular context. We will dissect the electronic underpinnings of its behavior, focusing on its susceptibility to electrophilic aromatic substitution, its participation as a diene in cycloaddition reactions, and its propensity for ring-opening under specific conditions. By grounding mechanistic discussions in authoritative sources and providing actionable experimental protocols, this document serves as a comprehensive resource for professionals leveraging furan chemistry in synthesis and drug development.

Introduction: Structural and Electronic Profile

Furfuryl thiopropionate, with the chemical structure S-(2-Furanylmethyl) propanethioate, is a colorless to pale yellow liquid known for its applications as a flavoring agent and as a versatile intermediate in organic synthesis.[1][2] Its reactivity is dominated by the interplay between the furan ring and the thiopropionate side chain.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The delocalization of one of the oxygen's lone pairs of electrons into the ring system creates a π-electron sextet, conferring aromatic character.[3][4] However, this aromaticity is less pronounced than that of benzene, making the furan ring significantly more reactive. It can be viewed as a bis(enol ether), highlighting its electron-rich nature.[3] This high electron density, particularly at the C2 and C5 positions, makes the furan ring an excellent nucleophile and highly susceptible to electrophilic attack.[5][6]

The thiopropionate group, attached via a flexible methylene (-CH2-) linker, exerts a mild, primarily inductive, electron-withdrawing effect on the ring. This effect is generally not strong enough to deactivate the ring towards its characteristic reactions but can influence regioselectivity and reaction rates.

PropertyValueSource
Molecular Formula C₈H₁₀O₂S[7]
Molecular Weight 170.23 g/mol [7]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 95-97 °C @ 10 mmHg[7]
Density ~1.108 g/mL at 25 °C[8]
Solubility Sparingly soluble in water; soluble in organic solvents[1]

Electrophilic Aromatic Substitution: A Highly Favored Pathway

The π-rich nature of the furan ring renders it exceptionally reactive towards electrophiles, with reaction rates estimated to be orders of magnitude faster than those of benzene.[5] Electrophilic substitution is the hallmark reaction of furan and its derivatives.

Mechanism and Regioselectivity

Substitution overwhelmingly occurs at the C2 (α) position. This preference is dictated by the superior stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at C2 compared to C3. The positive charge in the C2-attack intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the ring oxygen. In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors.[5][9]

Sources

Exploratory

The Enigmatic Presence of Furfuryl Thiopropionate in Natural Products: A Technical Guide

Abstract Furfuryl thiopropionate, a sulfur-containing furan derivative, is a molecule of significant interest in the flavor and fragrance industry, prized for its complex aroma profile reminiscent of coffee, roasted nuts...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Furfuryl thiopropionate, a sulfur-containing furan derivative, is a molecule of significant interest in the flavor and fragrance industry, prized for its complex aroma profile reminiscent of coffee, roasted nuts, and savory notes.[1][2][3] While predominantly synthesized for commercial applications, its occurrence, albeit in trace amounts, in thermally processed foods such as coffee, presents a compelling case for understanding its formation in natural matrices.[1][2][4] This technical guide provides an in-depth exploration of furfuryl thiopropionate in natural products, designed for researchers, scientists, and drug development professionals. It delves into its known natural sources, elucidates a proposed biosynthetic pathway born from the crucible of thermal food processing, and offers detailed, field-proven analytical methodologies for its detection and quantification. This document is structured to serve as a comprehensive resource, blending established scientific principles with practical, actionable protocols.

Introduction: The Aromatic Allure of a Sulfur-Containing Furan

Furfuryl thiopropionate (C₈H₁₀O₂S) is a volatile organic compound characterized by a furan ring attached to a thiopropionate group.[1] Its powerful and multifaceted aroma, described as sulfurous, alliaceous, coffee-like, and savory, makes it a valuable component in the formulation of a wide array of food and fragrance products.[1][2][3] While the synthetic routes to furfuryl thiopropionate are well-established, typically involving the esterification of furfuryl alcohol with thiopropionic acid, its presence in natural products is far more nuanced and intrinsically linked to the chemical transformations that occur during the heating of food.[1] This guide aims to unravel the complexities of its natural occurrence, providing a scientific framework for its study.

Natural Occurrence: A Tale of Thermal Generation

The primary and most well-documented natural source of furfuryl thiopropionate is roasted coffee.[2][4] Its formation is not a result of inherent biosynthesis within the living coffee plant, but rather a consequence of the complex cascade of chemical reactions that take place during the roasting process. It is considered a process flavor, a substance formed when precursors naturally present in the food react under the influence of heat. Trace amounts may also be present in other thermally processed foods where the necessary precursors are available.[1]

Proposed Biosynthetic Pathway in Thermally Processed Foods

The "biosynthesis" of furfuryl thiopropionate in the context of food is more accurately described as its "thermochemical formation." The pathway is not enzymatic in the traditional biological sense but is a result of the Maillard reaction and Strecker degradation, fundamental chemical processes in food science.[1][5][6] The key precursors are pentose sugars, sulfur-containing amino acids (cysteine and methionine), and other reactive intermediates.[1][6]

The proposed formation pathway can be dissected into two principal branches: the formation of the furfuryl moiety and the generation of a reactive sulfur source, culminating in their eventual esterification.

3.1. Formation of the Furfuryl Precursor:

The furan ring of furfuryl thiopropionate is derived from the thermal degradation of pentose sugars (five-carbon sugars) such as arabinose and xylose, which are abundant in green coffee beans.[6][7] During roasting, these sugars undergo dehydration and cyclization to form furfural. Furfural is then reduced to furfuryl alcohol, a critical intermediate in the formation of many furan-based flavor compounds.[8]

3.2. Generation of Reactive Sulfur Species:

Sulfur-containing amino acids, primarily cysteine and methionine, are the source of the sulfur atom in furfuryl thiopropionate.[1][6] Through the Strecker degradation, a component of the broader Maillard reaction, these amino acids react with dicarbonyl compounds (also formed during the Maillard reaction) to produce volatile sulfur compounds, including hydrogen sulfide (H₂S) and methanethiol.

3.3. The Final Esterification Step:

The final step in the formation of furfuryl thiopropionate is the esterification of furfuryl alcohol with a reactive thioacyl donor. While the precise mechanism within the complex food matrix is not fully elucidated, a plausible route involves the reaction of furfuryl alcohol with a thioacid, such as thiopropionic acid, which can be formed from the reaction of propionaldehyde (a Strecker degradation product of isoleucine and valine) with a sulfur source like H₂S.

G cluster_furan Furan Moiety Formation cluster_sulfur Sulfur & Acyl Moiety Formation pentose Pentose Sugars (e.g., Arabinose) furfural Furfural pentose->furfural Thermal Degradation (Dehydration & Cyclization) furfuryl_alcohol Furfuryl Alcohol furfural->furfuryl_alcohol Reduction furfuryl_thiopropionate Furfuryl Thiopropionate furfuryl_alcohol->furfuryl_thiopropionate Esterification sulfur_aa Sulfur-Containing Amino Acids (e.g., Cysteine) h2s Hydrogen Sulfide (H₂S) sulfur_aa->h2s Strecker Degradation amino_acids Amino Acids (e.g., Isoleucine) propionaldehyde Propionaldehyde amino_acids->propionaldehyde Strecker Degradation thiopropionic_acid Thiopropionic Acid propionaldehyde->thiopropionic_acid Reaction with H₂S thiopropionic_acid->furfuryl_thiopropionate

Caption: Proposed thermochemical formation pathway of furfuryl thiopropionate.

Analytical Methodologies: A Practical Guide to Detection and Quantification

The analysis of furfuryl thiopropionate in natural products is challenging due to its volatility, low concentration, and the complexity of the food matrix.[9][10][11] Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for the identification and quantification of this compound.[9][12][13] To enhance sensitivity and selectivity, a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), can be used in parallel with or in place of the mass spectrometer.[9][14]

4.1. Sample Preparation and Extraction:

The primary goal of sample preparation is to isolate and concentrate the volatile and semi-volatile compounds from the sample matrix while minimizing the introduction of interfering substances.[15][16] Headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free technique for this purpose.[11][16][17]

4.1.1. Detailed Protocol for HS-SPME of Furfuryl Thiopropionate from Coffee:

  • Sample Preparation:

    • Grind roasted coffee beans to a uniform, fine powder.

    • Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of sodium chloride (to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace).[11][18]

    • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., a deuterated analog of furfuryl thiopropionate or a structurally similar sulfur compound not present in the sample).

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator set to 60°C.

    • Equilibrate the sample for 15 minutes to allow the volatile compounds to partition into the headspace.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C. This fiber type is effective for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.[11]

4.2. Instrumental Analysis: GC-MS

4.2.1. Recommended GC-MS Parameters:

ParameterSettingRationale
Injector Splitless mode, 250°CEnsures efficient transfer of the analytes from the SPME fiber to the GC column.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column provides good separation of a wide range of volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 minA gradual temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas for optimal chromatographic performance.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
MS Scan Range m/z 35-350A wide scan range to detect the molecular ion and characteristic fragment ions of furfuryl thiopropionate and other volatile compounds.
Transfer Line 250°CPrevents condensation of the analytes before they reach the MS detector.
Ion Source 230°CStandard temperature for the ion source.

4.3. Data Analysis and Quantification:

  • Identification: The identification of furfuryl thiopropionate is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic reference standard. The characteristic mass spectrum of furfuryl thiopropionate will show a molecular ion peak (m/z 170) and key fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of furfuryl thiopropionate and the internal standard. The concentration of furfuryl thiopropionate in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Ground Coffee Sample vial Headspace Vial with Water and NaCl sample->vial incubation Incubation at 60°C vial->incubation spme HS-SPME with DVB/CAR/PDMS Fiber incubation->spme gcms GC-MS Analysis spme->gcms data Data Processing (Identification & Quantification) gcms->data

Caption: Analytical workflow for the determination of furfuryl thiopropionate.

Synthesis of a Reference Standard

The availability of a high-purity reference standard is crucial for the unambiguous identification and accurate quantification of furfuryl thiopropionate. The synthesis is typically achieved through the esterification of furfuryl alcohol with thiopropionic acid under acidic catalysis.[1]

5.1. Laboratory-Scale Synthesis Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine furfuryl alcohol (1.0 eq), thiopropionic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure furfuryl thiopropionate.

Conclusion and Future Perspectives

Furfuryl thiopropionate stands as a fascinating example of a flavor compound that bridges the gap between synthetic chemistry and natural product formation. While its de novo biosynthesis in living organisms has not been reported, its consistent appearance in thermally processed foods like coffee underscores the importance of understanding the intricate chemical transformations that occur during cooking and roasting. The methodologies outlined in this guide provide a robust framework for researchers to investigate the occurrence and formation of this and other process-derived flavor compounds.

Future research should focus on:

  • A more detailed elucidation of the reaction kinetics and mechanisms of furfuryl thiopropionate formation in different food matrices.

  • The identification of other potential natural sources of furfuryl thiopropionate in a wider range of thermally processed foods.

  • Investigating the sensory impact of furfuryl thiopropionate in concert with other volatile compounds to better understand its contribution to the overall flavor profile of foods.

By continuing to explore the chemistry of these complex systems, we can gain a deeper appreciation for the science of flavor and develop new strategies for the creation of innovative and appealing food products.

References

  • Furfuryl thiopropion
  • Furfuryl thiopropion
  • What Happens During Coffee Roasting: The Chemical Changes - Perfect Daily Grind.
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
  • Preparing Samples for GC-MS/MS Analysis - Organom
  • Basic Chemical Reactions Occurring in the Coffee Roasting Process.
  • Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction | Journal of Agricultural and Food Chemistry - ACS Public
  • Food, Flavor and Consumer Products - EST Analytical.
  • The secret to good coffee is the sulphur compounds - New Food magazine.
  • Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - AAC Lab.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC.
  • Sample Preparation for Food Contaminant Analysis | LCGC Intern
  • Furfuryl thiopropion
  • eM288 New Approach to Food Smell Analysis Using Combin
  • ANALYTICAL METHODS.
  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualit
  • furfuryl thiopropionate, 59020-85-8 - The Good Scents Company.
  • Furfuryl alcohol is a precursor for furfurylthiol in coffee - PubMed.
  • On the Synthesis of Furans and Furan Fatty Acids Andrew WT Smith A Thesis Submitted for the Degree of Doctor of - -ORCA - Cardiff University.

Sources

Foundational

Toxicological Profile and Safety Data for Furfuryl Thiopropionate: A Comprehensive Technical Guide

Chemical Identity and Structural Liability Furfuryl thiopropionate (CAS 59020-85-8) is a synthetic organosulfur compound heavily utilized as a flavoring agent due to its distinct alliaceous, roasted coffee, and savory ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Structural Liability

Furfuryl thiopropionate (CAS 59020-85-8) is a synthetic organosulfur compound heavily utilized as a flavoring agent due to its distinct alliaceous, roasted coffee, and savory aromatic profile[1][2]. Structurally, it is defined as S-(2-Furanylmethyl) propanethioate, consisting of a furan ring conjugated to a thiopropionate moiety via a methyl bridge[3].

From a toxicological and pharmacological perspective, the primary site of metabolic liability is the thioester linkage . Unlike standard oxygen esters, thioesters possess a lower resonance stabilization energy, making the carbonyl carbon highly susceptible to nucleophilic attack and rapid enzymatic hydrolysis. This structural feature is the primary determinant of its metabolic fate and localized irritation potential.

Regulatory Safety and Toxicological Profile

The systemic safety of furfuryl thiopropionate has been extensively reviewed by authoritative bodies. Under the evaluation of the , it was determined that the compound presents "no safety concern at current levels of intake when used as a flavouring agent" (JECFA No. 1075)[4][5]. Furthermore, it holds GRAS (Generally Recognized as Safe) status granted by FEMA (FEMA No. 3347)[1].

Despite its systemic safety at low dietary exposures, occupational handling presents localized hazards. Acute toxicity is generally considered low to moderate; however, under the Globally Harmonized System (GHS), the compound is classified as a Category 2 Skin Irritant (H315) and a Category 2 Eye Irritant (H319) [1][6]. Prolonged or repeated dermal exposure may lead to contact dermatitis or sensitization in susceptible individuals[6]. Notably, furfuryl thiopropionate is devoid of structural alerts for genotoxicity and is not classified as a carcinogen by IARC, NTP, or OSHA[7].

Mechanistic Toxicology: Metabolic Fate

Upon systemic absorption, thioesters like furfuryl thiopropionate do not persist in systemic circulation. They undergo rapid Phase I hydrolysis mediated by non-specific carboxylesterases located predominantly in the intestinal mucosa and hepatic tissue.

This enzymatic cleavage yields two primary metabolites:

  • Propionic Acid: An endogenous short-chain fatty acid that is readily converted to propionyl-CoA and integrated into the tricarboxylic acid (TCA) cycle for energy production.

  • Furfuryl Mercaptan (Furfurylthiol): A reactive thiol derivative. To mitigate potential toxicity from the free sulfhydryl group, furfuryl mercaptan undergoes rapid Phase II metabolism—primarily via S-methylation, glucuronidation, or sulfation—facilitating its safe clearance through renal excretion.

MetabolicPathway FTP Furfuryl Thiopropionate (Thioester) CES Carboxylesterases (Hepatic/Intestinal) FTP->CES Phase I Hydrolysis FM Furfuryl Mercaptan (Reactive Thiol) CES->FM Thioester Cleavage PA Propionic Acid (Short-chain FA) CES->PA Thioester Cleavage EXC Renal Excretion (Clearance) FM->EXC Phase II Conjugation PA->EXC TCA Cycle Integration

Metabolic hydrolysis and clearance pathway of furfuryl thiopropionate.

Experimental Protocol: In Vitro Skin Sensitization Assessment

Given its GHS classification as a skin irritant (H315)[6], evaluating the dermal sensitization potential of furfuryl thiopropionate is a critical step in formulation safety. The following self-validating protocol utilizes the to mechanistically assess sensitization via the Keap1-Nrf2-ARE pathway.

Step-by-Step Methodology & Causality
  • Vehicle Selection and Test Article Solubilization:

    • Action: Dissolve furfuryl thiopropionate in dimethyl sulfoxide (DMSO) to achieve a master stock concentration of 200 mM.

    • Causality: Furfuryl thiopropionate is highly lipophilic and insoluble in aqueous media[1][8]. DMSO is selected because it ensures complete molecular dispersion without disrupting the cellular lipid bilayer, provided the final in-well DMSO concentration remains strictly ≤1%.

  • Cellular Exposure (Epidermal Modeling):

    • Action: Seed HaCaT keratinocytes (stably transfected with an ARE-luciferase reporter construct) in 96-well microtiter plates. Expose the cells to a 12-point serial dilution of the test article for 24 hours.

    • Causality: HaCaT cells are utilized because they retain the basal metabolic competence of normal human epidermis. This allows for the potential bioactivation of the thioester into reactive electrophiles, mimicking in vivo dermal exposure.

  • Parallel Viability Assessment (MTT Assay):

    • Action: Concurrently run an MTT viability assay on an identically dosed sister plate.

    • Causality: This establishes a self-validating system . Dermal sensitizers often induce cytotoxicity at high doses. The MTT assay ensures that any observed reduction in luciferase luminescence is distinguished from generalized cellular necrosis, allowing researchers to establish a true maximum tolerated dose (IC50) and prevent false-positive sensitization signals caused by cell stress.

  • Nrf2/ARE Luciferase Quantification:

    • Action: Lyse the cells and quantify luminescence using a microplate reader.

    • Causality: If the thioester or its metabolites act as electrophiles, they will covalently bind to the sensor cysteines on the Keap1 protein. This binding releases the transcription factor Nrf2, which translocates to the nucleus and binds the Antioxidant Response Element (ARE), driving luciferase expression. An induction of ≥1.5-fold (EC1.5) relative to the vehicle control—alongside cell viability >70%—mechanistically confirms skin sensitization potential.

SensitizationWorkflow Prep Test Article Preparation Exp HaCaT Cell Exposure Prep->Exp Dosing in DMSO Viab MTT Viability Assay Exp->Viab 24h Incubation Gene Nrf2/ARE Luciferase Assay Exp->Gene 24h Incubation Data Data Synthesis (IC50 & EC1.5) Viab->Data Cytotoxicity Limit Gene->Data Sensitization Signal

In vitro workflow for evaluating skin sensitization via Nrf2/ARE activation.

Quantitative Safety and Physicochemical Data

The following table synthesizes the core physicochemical properties and toxicological thresholds critical for the formulation and risk assessment of furfuryl thiopropionate.

ParameterValueSource
Chemical Name S-Furfuryl thiopropionate[1]
CAS Registry Number 59020-85-8[1][2]
JECFA Number 1075[8]
FEMA Number 3347[1]
Molecular Formula C8H10O2S[1]
Molecular Weight 170.23 g/mol [8]
Boiling Point 95.00 to 97.00 °C (@ 10.00 mm Hg)[8]
Density 1.089 - 1.111 (at 20°C)[8]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1][6]
ADI (JECFA) No safety concern at current levels of intake[4]

References

  • World Health Organization (WHO). "Evaluation of S-FURFURYL THIOPROPIONATE (JECFA No. 1075)." Joint FAO/WHO Expert Committee on Food Additives. Available at:[Link]

  • National Institutes of Health (NIH). "Furfuryl thiopropionate | CID 62143." PubChem Compound Summary. Available at:[Link]

  • Food and Agriculture Organization (FAO). "Online Edition: Specifications for Flavourings - S-Furfuryl thiopropionate." FAO Food Safety and Quality. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Furfuryl Thiopropionate

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix: Complex biological matrices, flavorings, and volatile organic compound (VOC) extracts Introduction & Scientific Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix: Complex biological matrices, flavorings, and volatile organic compound (VOC) extracts

Introduction & Scientific Rationale

Furfuryl thiopropionate (S-(2-Furanylmethyl) propanethioate; CAS 59020-85-8) is a highly volatile, sulfur-containing heterocyclic compound widely recognized for its robust sensory profile, characterized by roasted coffee, savory, and alliaceous (garlic/onion) notes[1][2]. In both flavor chemistry and metabolomics, the accurate quantification of furfuryl thiopropionate is analytically challenging due to its low odor threshold, thermal lability, and trace-level endogenous concentrations[3][4].

To overcome these challenges, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[5]. HS-SPME provides solvent-free, non-destructive pre-concentration, preventing the thermal degradation of the fragile thioester bond. Subsequent Electron Impact (EI) GC-MS allows for high-resolution separation and unambiguous structural elucidation based on highly reproducible fragmentation patterns[2][4].

Physicochemical Profile

Understanding the physical properties of the analyte is critical for optimizing extraction temperatures and chromatographic elution.

PropertyValue / Description
Chemical Formula C₈H₁₀O₂S[2]
Molecular Weight 170.23 g/mol [2]
CAS Registry Number 59020-85-8[2]
Boiling Point 95.00 – 97.00 °C at 10.00 mm Hg[2]
Organoleptic Profile Coffee, garlic, onion, savory, roasted[1][6]
Primary MS Peaks (EI, 70 eV) m/z 81 (Base), m/z 57, m/z 170 (Molecular Ion)[2][7]

Experimental Workflow & Causality

The analytical workflow is designed as a self-validating system. By utilizing an internal standard (e.g., isotopically labeled analogs or structurally similar non-endogenous compounds like 2-methyl-3-heptanone) and monitoring specific mass-to-charge (m/z) transitions, matrix suppression effects are normalized, ensuring high trustworthiness in quantitative outputs.

Workflow SamplePrep Sample Preparation (HS-SPME) Extraction Volatile Extraction (DVB/CAR/PDMS Fiber) SamplePrep->Extraction Equilibrate at 40°C Desorption Thermal Desorption (GC Inlet at 250°C) Extraction->Desorption Transfer to Inlet Separation GC Separation (HP-5MS Capillary Column) Desorption->Separation Splitless Mode Detection EI-MS Detection (70 eV, Full Scan/SIM) Separation->Detection Elution Analysis Data Analysis (Quantification & Library Match) Detection->Analysis m/z 81, 57, 170

Figure 1: End-to-end HS-SPME-GC-MS analytical workflow for furfuryl thiopropionate.

Step-by-Step Methodologies

Sample Preparation (HS-SPME)

Rationale: Direct liquid injection of complex matrices often leads to inlet contamination and baseline drift. HS-SPME selectively extracts volatiles into the headspace, leaving non-volatile matrix interferents behind.

  • Sample Aliquoting: Transfer 2.0 g (or 2.0 mL) of the homogenized sample into a 10 mL amber glass headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of the internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL).

  • Salting Out: Add 0.5 g of NaCl to the vial to decrease the solubility of organic volatiles in the aqueous phase, driving furfuryl thiopropionate into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm).

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40 °C. Note: The tri-phase fiber is chosen because it offers optimal recovery for both polar and non-polar sulfur-containing volatiles.

GC-MS Instrument Parameters

The following parameters are optimized for a single quadrupole GC-MS system (e.g., Agilent 7890B/5977A)[4].

ParameterSettingScientific Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar stationary phase ensures sharp peak shapes for heterocyclic compounds[4][8].
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow provides reproducible retention times[4].
Inlet Temperature 250 °CSufficient for rapid thermal desorption from the SPME fiber without inducing pyrolysis[4].
Injection Mode Splitless (for 2 min)Maximizes the transfer of trace analytes onto the column head.
Oven Program 40 °C (hold 2 min) → 5 °C/min to 150 °C → 20 °C/min to 280 °C (hold 5 min)Gentle initial ramp resolves highly volatile interferents before the elution of the target thioester.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230 °CStandard for EI; prevents source fouling[4].
Ionization Energy 70 eVStandardized energy required to generate NIST-comparable fragmentation spectra[4].
Acquisition Mode Full Scan (m/z 35–350) & SIMFull scan for library matching; SIM (Selected Ion Monitoring) for high-sensitivity quantification.

Mass Spectrometry & Fragmentation Mechanics

Under 70 eV electron impact ionization, furfuryl thiopropionate undergoes predictable, structurally diagnostic fragmentation[2][7]. Understanding this mechanism is vital for setting up Selected Ion Monitoring (SIM) methods and avoiding false positives from isobaric interferences.

  • Molecular Ion [M]⁺ (m/z 170): The intact molecule is ionized. The peak is typically visible but of low relative abundance due to the lability of the thioester linkage[2][7].

  • Base Peak (m/z 81): Alpha cleavage at the C-S bond adjacent to the furan ring results in the loss of a thiopropionate radical. This yields the highly stable furfuryl cation (C₅H₅O⁺) , which dominates the spectrum[2][7].

  • Secondary Peak (m/z 57): Acyl cleavage at the S-C(=O) bond yields the propionyl cation (C₃H₅O⁺) , accompanied by the neutral loss of a furfuryl mercaptan radical[2][7].

Fragmentation MolecularIon Molecular Ion [M]+ m/z 170 FurfurylCation Furfuryl Cation m/z 81 (Base Peak) MolecularIon->FurfurylCation Alpha Cleavage (C-S bond) PropionylCation Propionyl Cation m/z 57 MolecularIon->PropionylCation Acyl Cleavage NeutralLoss1 Thiopropionate Radical Neutral Loss MolecularIon->NeutralLoss1 NeutralLoss2 Furfuryl Mercaptan Radical Neutral Loss MolecularIon->NeutralLoss2

Figure 2: Primary Electron Impact (EI) fragmentation pathways of furfuryl thiopropionate.

SIM Method Setup

For trace quantification, program the MS to monitor the following ions in SIM mode:

  • Quantifier Ion: m/z 81 (Highest signal-to-noise ratio).

  • Qualifier Ions: m/z 57, m/z 170 (Used to verify peak purity via ion ratios).

Data Analysis & Validation

To ensure the trustworthiness of the analytical run, the protocol must be validated according to ICH Q2(R1) guidelines:

  • Calibration Curve: Construct a 6-point calibration curve ranging from 0.1 to 50 µg/L using matrix-matched standards. Ensure the coefficient of determination (R²) is ≥ 0.995.

  • Limit of Detection (LOD): Defined as a signal-to-noise (S/N) ratio of 3:1 for the m/z 81 quantifier ion.

  • Matrix Effects: Evaluate by comparing the slopes of standard curves prepared in pure solvent versus those prepared in the sample matrix. If suppression exceeds 15%, standard addition methodologies or stable isotope dilution analysis (SIDA) must be employed.

References

  • Furfuryl thiopropionate | C8H10O2S | CID 62143 - PubChem - NIH National Center for Biotechnology Information.[Link]

  • Identification of potential biomarkers and pathways involved in high-altitude pulmonary edema using GC-MS and LC-MS metabolomic methods - PMC National Institutes of Health (NIH).[Link]

  • Library of Standard Mixtures for GCMS | metasci Metasci.[Link]

  • Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid MDPI - Molecules.[Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Furfuryl Thiopropionate in Complex Food Matrices

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of furfuryl thiopropionate in various food matrices. Furf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of furfuryl thiopropionate in various food matrices. Furfuryl thiopropionate is a key flavoring substance, providing characteristic coffee and roasted meat aromas, and its concentration in food products is subject to regulatory oversight.[1][2] The described method employs a straightforward solvent extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 stationary phase with UV detection. The method was validated according to the Association of Official Analytical Chemists (AOAC) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for quality control and regulatory compliance testing in the food and beverage industry.

Introduction

Furfuryl thiopropionate (CAS No. 59020-85-8) is a synthetic flavoring substance widely used to impart or enhance coffee, meat, and roasted notes in a variety of food products, including baked goods, beverages, and confectionery.[3][4] As a regulated food additive, its usage levels must be monitored to ensure they are within the limits established by food safety authorities like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] The complex composition of food matrices presents a significant analytical challenge, requiring selective and reliable methods for accurate quantification.[5][6]

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and semi-volatile compounds in complex samples.[7] This application note presents a complete protocol for the determination of furfuryl thiopropionate using an HPLC system equipped with a UV-Vis detector. The methodology is designed for ease of implementation in a typical analytical laboratory setting.

Principle of the Method

The method is based on reversed-phase chromatography (RPC), where the separation mechanism relies on the hydrophobic interactions between the analyte and a non-polar stationary phase.[8][9] Furfuryl thiopropionate, a relatively non-polar molecule (estimated logP o/w: 2.013), is retained on a C18 silica-based column.[3] A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte.[10] Quantification is performed by monitoring the UV absorbance of the furan ring structure, which exhibits a characteristic absorption maximum. Furan derivatives, such as furfural, show strong absorbance around 275-280 nm, which serves as a reliable wavelength for detection.[11][12][13]

Sample preparation involves an initial solvent extraction to solubilize the analyte from the food matrix, followed by a solid-phase extraction (SPE) cleanup step.[14][15][16] The SPE cartridge effectively removes polar interferences (e.g., sugars, organic acids) and concentrates the analyte, thereby enhancing the method's sensitivity and robustness.[15]

Materials and Methods

Reagents and Standards
  • Furfuryl Thiopropionate analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.1 mg readability)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Chromatographic Conditions

All chromatographic parameters are summarized in Table 1 for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 10 min, hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection UV at 278 nm
Run Time 15 minutes

Causality behind choices: A C18 column is the standard for reversed-phase separations and is ideal for retaining a moderately non-polar analyte like furfuryl thiopropionate.[17] A gradient elution starting with a higher water content ensures good retention and focusing of the analyte on the column head, while the increasing acetonitrile concentration effectively elutes the compound, providing a sharp, symmetrical peak. A detection wavelength of 278 nm was selected based on the characteristic UV absorbance of the furfuryl group, offering high sensitivity and selectivity.[13]

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of furfuryl thiopropionate standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution is stable for up to 3 months when stored at 4°C and protected from light.

  • Working Standards (1-50 µg/mL): Prepare a series of working standards by serial dilution of the stock standard with the initial mobile phase composition (50:50 Acetonitrile:Water). These standards are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is designed for a solid food matrix (e.g., baked goods). Modifications may be required for liquid or high-fat samples.

  • Homogenization: Weigh 5 g of a representative, homogenized food sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of methanol. Vortex vigorously for 2 minutes. Methanol is chosen for its ability to efficiently solubilize furfuryl thiopropionate and penetrate the food matrix.[18]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid materials.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. This step activates the stationary phase.[15]

    • Loading: Load 5 mL of the sample extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of acetonitrile into a collection tube. This stronger solvent disrupts the hydrophobic interaction between furfuryl thiopropionate and the C18 sorbent.[15]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (50:50 Acetonitrile:Water). Filter through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The analytical method was validated in accordance with AOAC guidelines to demonstrate its fitness for purpose.[19][20] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: Assessed by comparing the chromatograms of a blank food matrix, a spiked matrix, and a standard solution. The absence of interfering peaks at the retention time of furfuryl thiopropionate in the blank matrix confirmed the method's specificity.

  • Linearity: A six-point calibration curve was constructed by plotting peak area against concentration (1, 5, 10, 20, 40, 50 µg/mL).

  • Accuracy & Precision: Determined by analyzing a blank matrix spiked with furfuryl thiopropionate at three concentration levels (low, medium, high) in replicate (n=6). Accuracy was expressed as percent recovery, while precision was expressed as the relative standard deviation (%RSD).

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (S/N). The LOD was determined at an S/N of 3:1 and the LOQ at an S/N of 10:1.[21]

A summary of the method validation results is presented in Table 2.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 95.8% - 103.5%
Precision (RSD) < 5%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The results demonstrate that the method is linear, accurate, and precise over the specified concentration range, with sufficient sensitivity for routine food analysis.

Diagrams and Workflows

Overall Analytical Workflow

G cluster_0 Sample Handling cluster_1 Analysis SampleReceipt Sample Receipt & Homogenization Extraction Solvent Extraction SampleReceipt->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC DataProc Data Processing & Quantification HPLC->DataProc Report Final Report DataProc->Report

Caption: High-level workflow for furfuryl thiopropionate analysis.

Detailed Sample Preparation Protocol

G cluster_spe Solid-Phase Extraction (SPE) Start Weigh 5g Homogenized Sample AddSolvent Add 20mL Methanol Vortex for 2 min Start->AddSolvent Centrifuge Centrifuge at 4000 rpm for 10 min AddSolvent->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Condition 1. Condition C18 Cartridge (Methanol -> Water) CollectSupernatant->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences (Water/Methanol 80:20) Load->Wash Elute 4. Elute Analyte (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1mL Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Caption: Step-by-step diagram of the sample preparation procedure.

Conclusion

The RP-HPLC-UV method described in this application note is a reliable, accurate, and robust tool for the quantification of furfuryl thiopropionate in diverse food matrices. The sample preparation protocol, incorporating solvent extraction and SPE cleanup, effectively minimizes matrix effects, while the chromatographic conditions provide excellent separation and sensitivity. This fully validated method is fit for purpose and can be readily implemented in quality control laboratories to support food safety and regulatory compliance efforts.

References

  • Bicchi, C., et al. (2000). Sample preparation for the analysis of flavors and off-flavors in foods. PubMed. Available at: [Link]

  • VCF Online. (n.d.). Furfuryl thiopropionate CAS# 59020-85-8. VCF Online. Available at: [Link]

  • Penta Manufacturing Company. (2021). Furfuryl thiopropionate Specification Sheet. Penta Manufacturing. Available at: [Link]

  • The Good Scents Company. (n.d.). furfuryl thiopropionate, 59020-85-8. The Good Scents Company information system. Available at: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Organomation Associates, Inc. Available at: [Link]

  • Shimadzu. (n.d.). Sample Preparation Techniques for Food Analysis. Shimadzu Scientific Instruments. Available at: [Link]

  • Restek. (2022). How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction. Restek Corporation. Available at: [Link]

  • GL Sciences. (n.d.). Analysis of Furfurals in Foods. GL Sciences Inc. Available at: [Link]

  • ResearchGate. (n.d.). Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). ResearchGate. Available at: [Link]

  • Zhang, Z., & Pawliszyn, J. (1993). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 41(10), 1667-1673. ACS Publications. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • ProSep Ltd. (2025). The Power of Reverse Phase Chromatography in Food and Beverage Analysis. ProSep Ltd. Available at: [Link]

  • University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]

  • Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices. Separation Science. Available at: [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR-PHR. Available at: [Link]

  • World Health Organization. (n.d.). S-Furfuryl thiopropionate. JECFA Database. Available at: [Link]

  • PubChem. (n.d.). Furfuryl thiopropionate. National Center for Biotechnology Information. Available at: [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). FURFURYL THIOPROPIONATE. FEMA. Available at: [Link]

  • MDPI. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate, 94278-27-0. The Good Scents Company information system. Available at: [Link]

  • MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. Available at: [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Labtech. Available at: [Link]

  • Sutanthavibul, N., et al. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2023). Selective Aqueous Extraction and Green Spectral Analysis of Furfural as an Aging Indicator in Power Transformer Insulating Fluid. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). UV absorbance spectrum of furfural, KPS, and KPI molecules. ResearchGate. Available at: [Link]

  • AOAC International. (2002). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. Available at: [Link]

  • LabCompliance. (2006). Validation of Analytical Methods and Procedures. LabCompliance. Available at: [Link]

  • Rajput, S. (2016). HPLC Method Validation Guidelines. Scribd. Available at: [Link]

  • PubChem. (n.d.). Furfuryl Alcohol. National Center for Biotechnology Information. Available at: [Link]

  • Food Standards Agency. (2008). Refinement and in-house validation of the AOAC HPLC method (2005.06). Food Standards Agency. Available at: [Link]

  • ResearchGate. (2009). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. ResearchGate. Available at: [Link]

  • ACS Omega. (2024). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. ACS Publications. Available at: [Link]

  • University of Natural Resources and Life Sciences, Vienna. (n.d.). Formation of furan and furan derivatives in model systems and food products. BOKU. Available at: [Link]

Sources

Method

Quantification of Furfuryl Thiopropionate in Flavor and Fragrance Formulations: An Application Guide

Introduction: The Significance of Furfuryl Thiopropionate Furfuryl thiopropionate (CAS No. 59020-85-8) is a sulfur-containing organic compound prized for its potent and complex aroma profile.[1][2] It imparts desirable s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Furfuryl Thiopropionate

Furfuryl thiopropionate (CAS No. 59020-85-8) is a sulfur-containing organic compound prized for its potent and complex aroma profile.[1][2] It imparts desirable savory, roasted, and coffee-like notes to a wide array of products.[1][2] Characterized as a colorless to pale yellow liquid, it is sparingly soluble in water but readily dissolves in organic solvents like ethanol.[1][3] Its characteristic aroma is described as alliaceous (onion/garlic), coffee, and savory, making it a crucial component in many flavor and fragrance formulations.[1][2]

The precise quantification of furfuryl thiopropionate is critical for several reasons:

  • Flavor & Aroma Consistency: Ensuring batch-to-batch consistency and maintaining the desired sensory profile of the final product.

  • Quality Control: Verifying the concentration of the active aroma chemical in raw materials and finished goods.

  • Regulatory Compliance: Adhering to concentration limits set by regulatory bodies for food additives and fragrance ingredients.[4]

  • Formulation Development: Accurately determining dosage levels to achieve specific sensory targets in new product development.

This application note details two robust and reliable analytical methods for the quantification of furfuryl thiopropionate.

Principles of Analysis

The selection of an appropriate analytical technique is paramount for achieving accurate and precise quantification. The physicochemical properties of furfuryl thiopropionate, such as its volatility and molecular structure, make it amenable to chromatographic separation.

  • Gas Chromatography (GC): Given its volatility (Boiling Point: 219-221 °C), GC is the premier technique for analyzing furfuryl thiopropionate.[5] When coupled with a Mass Spectrometry (MS) detector, it provides excellent selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices. A Sulfur Chemiluminescence Detector (SCD) is another highly selective option for sulfur-containing compounds, minimizing interference from the sample matrix.[6][7]

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC offers a viable alternative, particularly for formulations that are not directly amenable to GC analysis or when analyzing for other non-volatile components simultaneously. The furan ring in furfuryl thiopropionate contains a chromophore that allows for detection by a UV-Vis or Diode-Array Detector (DAD).[8][9] This method avoids the high temperatures of the GC inlet, which could potentially degrade thermally labile matrix components.

Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a validated method for the quantification of furfuryl thiopropionate using GC-MS, a technique that offers high sensitivity and specificity.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (HPLC Grade or higher)

  • Standards: Furfuryl thiopropionate (≥98% purity).[5]

  • Internal Standard (IS): Diphenyl sulfide or a suitable deuterated analog.[6][10]

  • Anhydrous Sodium Sulfate: For drying extracts.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate furfuryl thiopropionate from the sample matrix and pre-concentrate it for analysis.

  • Sample Weighing: Accurately weigh 1.0 g of the flavor or fragrance sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 100 µg/mL solution) of the internal standard to the sample.

  • Extraction: Add 5 mL of dichloromethane (DCM).

  • Mixing: Vortex the tube for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

Instrumental Analysis: GC-MS Parameters
Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Injector Split/Splitless InletSplitless mode is used for trace analysis to maximize sensitivity.
Inlet Temp 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatile and semi-volatile compounds.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 minA temperature gradient to separate analytes based on their boiling points.
MS System Agilent 5977B MSD or equivalentProvides mass-selective detection for positive identification and quantification.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions.
Quantifier Ion m/z 81 (most abundant)Used for quantification.[11]
Qualifier Ions m/z 57, 170Used for confirmation of analyte identity.[11]
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (1g) Spike Spike with Internal Standard Sample->Spike Extract Add DCM & Vortex Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate under N2 Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separate on HP-5MS Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Detect in SIM Mode Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: GC-MS workflow for furfuryl thiopropionate analysis.

Methodology II: High-Performance Liquid Chromatography (HPLC-UV)

This protocol offers an alternative method using HPLC with UV detection, suitable for samples where GC is not ideal.

Reagents and Materials
  • Solvents: Acetonitrile, Water (HPLC Grade or higher), Acetic Acid

  • Standards: Furfuryl thiopropionate (≥98% purity).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation: Dilute-and-Shoot

For many liquid formulations, a simple dilution is sufficient.

  • Sample Weighing: Accurately weigh 0.5 g of the sample into a 10 mL volumetric flask.

  • Dilution: Dilute to volume with acetonitrile.

  • Mixing: Mix thoroughly until the sample is fully dissolved.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Instrumental Analysis: HPLC-UV Parameters
Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine quantitative analysis.
Column Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)A robust reversed-phase column for separating moderately polar compounds.[9]
Column Temp 25 °CEnsures reproducible retention times.
Mobile Phase A 0.1% Acetic Acid in WaterProvides acidic conditions to ensure good peak shape.[9]
Mobile Phase B AcetonitrileThe organic modifier for elution.
Gradient 0-2.5 min: 16% B; 2.5-10 min: 16-100% B; 10-15 min: 100% BA gradient elution is used to effectively separate the analyte from matrix interferences.[9]
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column.[9]
Injection Vol. 2 µLA small injection volume to prevent peak distortion.[9]
Detector Diode Array Detector (DAD)Allows for monitoring at a specific wavelength and peak purity analysis.
Wavelength 270 nmFurfuryl alcohol, a related compound, shows a UV absorption peak at 270 nm, which serves as a good starting point for furfuryl thiopropionate.[12]
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (0.5g) Dilute Dilute in Acetonitrile Sample->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 2 µL into HPLC Vial->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: HPLC-UV workflow for furfuryl thiopropionate analysis.

Method Validation

To ensure that the analytical methods are suitable for their intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] The purpose of method validation is to demonstrate that the procedure is reliable, accurate, and consistent.[13][15]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][16]The analyte peak should be free from interference from matrix components, and peak purity should be confirmed (e.g., by MS spectra or DAD analysis).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]The range should cover the expected concentrations in typical samples.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]Recovery of 90-110% for spiked matrix samples at three concentration levels.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[13]Relative Standard Deviation (RSD) ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied.

Data Analysis and Interpretation

Calibration Curve

A calibration curve is constructed by plotting the peak area response (or the ratio of analyte peak area to internal standard peak area for the GC-MS method) against the known concentration of the standards. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

Concentration Calculation

The concentration of furfuryl thiopropionate in the unknown sample is calculated using the linear regression equation derived from the calibration curve.

Equation: Concentration (µg/mL) = (Sample Response - y-intercept) / Slope

Remember to account for any dilution or concentration factors applied during sample preparation to report the final concentration in the original sample (e.g., in mg/kg or % w/w).

Example Quantitative Data
Sample ID Peak Area Calculated Conc. (µg/mL) Dilution Factor Final Conc. (mg/kg)
Fragrance Oil A150,0005.220104
Coffee Flavor B275,0009.820196
Savory Flavor C89,0003.12062

Conclusion

This application note provides two robust, validated methods for the quantification of furfuryl thiopropionate in flavor and fragrance formulations. The GC-MS method offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. The HPLC-UV method serves as a reliable alternative. Adherence to these detailed protocols and proper method validation will ensure accurate and reproducible results, which are essential for quality control and formulation development in the flavor and fragrance industry. The principles and methodologies described are grounded in established standards from organizations like AOAC INTERNATIONAL and ICH, providing a framework for developing defensible and credible analytical data.[13][17][18]

References

  • Furfuryl thiopropionate 59020-85-8 wiki. (n.d.). Google Vertex AI Search.
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Furfuryl thiopropionate CAS# 59020-85-8: Odor profile, Molecular properties, Regulation. (n.d.). TGSC.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • S-Furfuryl thiopropionate. (n.d.). Chem-Impex.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Furfuryl thiopropionate CAS#: 59020-85-8. (n.d.). ChemicalBook.
  • Quality Guidelines. (n.d.). ICH.
  • furfuryl thiopropionate, 59020-85-8. (n.d.). The Good Scents Company.
  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013, September 5). Agilent.
  • GC-SCD Analysis of - Fuels and Petrochemicals. (n.d.).
  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024, February 26). MDPI.
  • Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodio. (n.d.).
  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). PMC.
  • Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis. (2025, August 6). Separation Science.
  • Furfuryl thiopropionate | C8H10O2S | CID 62143. (n.d.). PubChem - NIH.
  • Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. (2025, October 16). MDPI.
  • Scientific Standards & Methods. (n.d.). AOAC INTERNATIONAL.
  • OFFICIAL METHODS OF ANALYSIS OF THE ASSOCIATION OF OFFICIAL ANALYTICAL CHEMISTS [2, 16 ed.]. (n.d.). DOKUMEN.PUB.
  • Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today.
  • Food, Flavor and Consumer Products. (n.d.). EST Analytical.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (n.d.). MDPI.
  • Official Methods of Analysis, 22nd Edition (2023). (n.d.). AOAC International.
  • Official Methods of Analysis of AOAC INTERNATIONAL. (2023, April 28). Oxford University Press.
  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. (n.d.). IRIS Unimore.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). MDPI.
  • Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (n.d.). Frontiers.
  • G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. (n.d.). Shimadzu.
  • (PDF) A.O.A.C 2005. (2016, February 2). ResearchGate.
  • CAS 59020-85-8 (Furfuryl thiopropionate). (n.d.). BOC Sciences.
  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (n.d.). PAC LP.
  • Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection1. (2003, August 15).
  • Furfuryl alcohol UV absorption peak (270 nm) at each stage of Chinese fir and poplar leach. (n.d.). ResearchGate.
  • (a) UV-Vis spectra showing the decrease of absorbance attributed to the... (n.d.). ResearchGate.
  • Online Edition: "Specifications for Flavourings". (n.d.). Food safety and quality: details.

Sources

Application

Use of furfuryl thiopropionate in the development of thermo-responsive polymers

Application Note: Engineering Thermo-Responsive Polymer Networks via Furfuryl Thiopropionate-Mediated Thiol-Ene Click and Diels-Alder Chemistry Introduction & Mechanistic Rationale The development of thermo-responsive, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Thermo-Responsive Polymer Networks via Furfuryl Thiopropionate-Mediated Thiol-Ene Click and Diels-Alder Chemistry

Introduction & Mechanistic Rationale

The development of thermo-responsive, self-healing, and reworkable polymers has seen a paradigm shift with the integration of dynamic covalent chemistry. Among these, the Diels-Alder (DA) and retro-Diels-Alder (rDA) cycloaddition between furan (diene) and maleimide (dienophile) is arguably the most robust mechanism for creating thermally reversible crosslinks [1].

While furfuryl alcohol and furfuryl methacrylate are commonly used to introduce furan moieties into polymer backbones, S-Furfuryl thiopropionate (CAS 59020-85-8) offers a unique, highly efficient alternative [2]. Structurally, it is a thioester that can be selectively deprotected via aminolysis to yield furfuryl mercaptan (furan-2-ylmethanethiol) in situ. This transient thiol can immediately undergo radical-mediated thiol-ene "click" chemistry with alkene-functionalized polymer backbones (e.g., poly(allyl methacrylate) or polybutadiene).

Why this approach?

  • Oxidative Stability: Free thiols are prone to oxidative disulfide coupling. Storing the furan precursor as a stable thioester (furfuryl thiopropionate) prevents premature degradation.

  • High Grafting Efficiency: Thiol-ene click reactions are highly atom-economical, photo-triggerable, and tolerant of various functional groups, ensuring precise control over the furan substitution degree.

  • Tunable Thermo-Responsiveness: By controlling the furan grafting density, researchers can precisely tune the gelation point and the retro-DA decrosslinking temperature (typically between 120 °C and 150 °C) [3].

Experimental Workflow & Signaling Pathway

The following diagram illustrates the logical workflow from precursor functionalization to the thermo-responsive phase transition.

G N1 1. Precursor Preparation S-Furfuryl Thiopropionate + Polyene N2 2. In-Situ Aminolysis (Primary Amine Catalyst) N1->N2 Deprotection N3 3. Thiol-Ene Click (UV, 365 nm) Generation of Furan-Grafted Polymer N2->N3 Radical Generation N4 4. Diels-Alder Crosslinking Addition of Bismaleimide (50-60 °C) N3->N4 Purification & Mixing N5 5. Thermo-Responsive Network (Solid Gel State) N4->N5 Forward DA Reaction N6 6. Retro-Diels-Alder Decrosslinking (130-150 °C) N5->N6 Heat Trigger N6->N5 Cooling (Reversible)

Figure 1: Workflow of furfuryl thiopropionate-mediated polymer functionalization and DA/rDA thermal cycling.

Materials and Reagents

All reagents must be handled under inert atmosphere (Nitrogen/Argon) during the synthesis phase to prevent side reactions.

Reagent / MaterialFunctionCAS NumberPurity / Grade
S-Furfuryl thiopropionate Furan donor / Thioester precursor59020-85-8≥ 98% (Chem-Impex) [2]
Poly(allyl methacrylate) (PAMA) Alkene-functionalized backbone59020-85-8M_n ~ 15,000 g/mol
Hexylamine Aminolysis reagent (deprotection)111-26-299%, anhydrous
Irgacure 651 (DMPA) Photoinitiator for Thiol-Ene24650-42-899%
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI) DA Crosslinker (Dienophile)13676-54-595%
N,N-Dimethylformamide (DMF) Solvent68-12-2Anhydrous, ≥ 99.8%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Furan-Grafted Polymer via One-Pot Aminolysis/Thiol-Ene Click

Self-Validation Checkpoint: The disappearance of the alkene peaks (5.0–6.0 ppm) and the appearance of furan peaks (6.2, 6.3, and 7.4 ppm) in ^1H NMR confirms successful grafting.

  • Preparation of the Reaction Mixture:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of PAMA (approx. 7.9 mmol of allyl groups) in 10 mL of anhydrous DMF.

    • Add 1.48 g of S-Furfuryl thiopropionate (8.7 mmol, 1.1 eq. relative to allyl groups) to the solution.

    • Add 0.04 g of Irgacure 651 (DMPA) (0.5 mol% relative to allyl groups) as the photoinitiator.

  • Degassing:

    • Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can quench the thiol-ene radical process.

  • In-Situ Deprotection & UV Irradiation:

    • Inject 0.88 g of Hexylamine (8.7 mmol, 1.1 eq.) dropwise via syringe. The hexylamine cleaves the thiopropionate, yielding furfuryl mercaptan and N-hexylpropionamide.

    • Immediately place the Schlenk flask in a UV reactor (λ = 365 nm, 10 mW/cm²) and irradiate for 60 minutes under continuous stirring at room temperature.

  • Purification:

    • Precipitate the resulting polymer by dropping the DMF solution into 100 mL of cold diethyl ether.

    • Recover the polymer by centrifugation (8,000 rpm, 10 min). Wash twice with fresh diethyl ether to remove unreacted small molecules and the N-hexylpropionamide byproduct.

    • Dry the furan-grafted polymer (PAMA-g-Furan) in a vacuum oven at 40 °C for 24 hours.

Protocol B: Formulation of the Thermo-Responsive Network (Diels-Alder Crosslinking)

Causality Note: The forward Diels-Alder reaction is kinetically favored at moderate temperatures (50–70 °C). Exceeding this temperature during formulation will push the equilibrium toward the retro-DA state, preventing gelation [4].

  • Solution Preparation:

    • Dissolve 0.5 g of PAMA-g-Furan in 5 mL of DMF in a 20 mL glass vial.

    • Calculate the molar amount of grafted furan groups based on ^1H NMR integration.

  • Crosslinker Addition:

    • Add BMI to the solution at a stoichiometric ratio of 2:1 (Furan:Maleimide groups). Note: One BMI molecule contains two maleimide groups, so 1 mole of BMI reacts with 2 moles of furan.

  • Gelation:

    • Seal the vial and place it in a thermostatic oil bath set to 60 °C.

    • Allow the reaction to proceed undisturbed for 24 hours. The solution will transition into a deep yellow/orange crosslinked organogel as the DA adducts form.

Protocol C: Characterization of Thermo-Reversibility (Retro-Diels-Alder)
  • Rheological Temperature Sweep:

    • Load a disc of the DA-gel onto a parallel-plate rheometer.

    • Perform a temperature sweep from 25 °C to 160 °C at a heating rate of 2 °C/min, applying a constant strain of 1% and a frequency of 1 Hz.

    • Observation: The storage modulus (G') will initially plateau, indicating a stable network. Between 130 °C and 150 °C, a sharp crossover of G' and G'' (loss modulus) will occur, indicating the solid-to-liquid transition driven by the retro-DA reaction [3].

  • Macroscopic Self-Healing Test:

    • Cut the gel into two distinct pieces.

    • Press the cut interfaces together and heat to 140 °C for 10 minutes (decrosslinking/flow state), followed by annealing at 60 °C for 12 hours (recrosslinking).

    • The interface will completely disappear, restoring the mechanical integrity of the original polymer.

Quantitative Data & Thermodynamic Parameters

Understanding the thermodynamic limits of the DA/rDA equilibrium is critical for designing materials with specific transition temperatures. Table 1 summarizes typical kinetic and thermodynamic parameters for the furfuryl-maleimide DA reaction [4].

ParameterForward DA Reaction (Crosslinking)Retro-DA Reaction (Decrosslinking)Analytical Method
Temperature Range 25 °C – 70 °C110 °C – 150 °CDSC / Rheology
Activation Energy ( Ea​ ) ~ 45 - 55 kJ/mol~ 105 - 115 kJ/molUV-Vis / ^1H NMR
Enthalpy of Reaction ( ΔH ) - 60 to - 80 kJ/mol (Exothermic)+ 60 to + 80 kJ/mol (Endothermic)Isothermal Titration Calorimetry
Reaction Time (Bulk) 12 – 24 hours5 – 30 minutesGel Permeation Chromatography

Table 1: Thermodynamic and kinetic parameters dictating the thermo-responsive behavior of furan-maleimide networks.

References

  • Froidevaux, V., et al. "Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application." Molecules, vol. 25, no. 2, 2020, p. 243.[Link][1]

  • Maglio, G., et al. "Thermal Breakdown by the Retro Diels–Alder Reaction of Crosslinking in Poly[styrene‐co‐(furfuryl methacrylate)]." ResearchGate, 2015.[Link] [3]

  • Carneiro de Oliveira, J., Laborie, M.-P., & Roucoules, V. "Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides." MDPI, 2020.[Link] [4]

Method

Application Notes and Protocols: Diels-Alder Reaction of Furfuryl Thiopropionate with Maleimides for Self-Healing Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Self-Repairing Materials The development of materials that can intrinsically heal after damage is a transformative field of resear...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Self-Repairing Materials

The development of materials that can intrinsically heal after damage is a transformative field of research with profound implications for product longevity, safety, and sustainability. Among the various strategies to impart self-healing properties to polymers, the use of reversible covalent bonds is particularly promising. The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands out due to its thermal reversibility and high efficiency without the need for a catalyst.[1]

This application note provides a detailed guide to the use of the Diels-Alder reaction between furan-functionalized monomers, specifically furfuryl thiopropionate, and maleimides to create self-healing polymers. The furan moiety acts as the diene and the maleimide as the dienophile. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the covalent bonds and allowing the polymer to flow and rebond upon cooling, effectively healing cracks and damage.[2][3] This technology is of significant interest for applications ranging from advanced coatings and adhesives to sophisticated materials in the biomedical field.

The Chemistry: A Thermally Reversible Bond

The core of this self-healing technology lies in the reversible nature of the furan-maleimide Diels-Alder reaction.

  • Diels-Alder (DA) Reaction (Bond Formation): At lower temperatures (typically below 80°C), the furan ring of the furfuryl thiopropionate reacts with the double bond of the maleimide to form a stable cyclohexene adduct. This reaction creates the cross-links that give the polymer its network structure and solid properties.[2]

  • Retro-Diels-Alder (rDA) Reaction (Bond Scission): Upon heating (typically above 110-130°C), the DA adduct undergoes a retro-Diels-Alder reaction, breaking the covalent bond and regenerating the original furan and maleimide groups.[4] This dissociation of cross-links allows the polymer chains to gain mobility, flow, and fill in damaged areas.

  • Healing: As the material cools, the Diels-Alder reaction occurs again, reforming the cross-links and restoring the material's integrity.[5]

The choice of furfuryl thiopropionate as the furan-containing monomer offers potential advantages in tuning the reactivity and physical properties of the resulting polymer due to the presence of the thioester group.

The kinetics and thermodynamics of the furan-maleimide DA reaction are complex, with the formation of both endo and exo stereoisomers. The endo isomer is kinetically favored and forms faster, while the exo isomer is more thermodynamically stable and undergoes cycloreversion at higher temperatures.[6][7] Understanding these kinetics is crucial for designing materials with optimal healing characteristics.

Experimental Protocols

Part 1: Synthesis of Furfuryl Thiopropionate Monomer

This protocol outlines the synthesis of the furan-containing monomer.

Materials:

  • Furfuryl alcohol

  • 3-Mercaptopropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfuryl alcohol (1.0 equivalent) and 3-mercaptopropionic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure furfuryl thiopropionate.

  • Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of a Self-Healing Polymer Network

This protocol describes the formation of a cross-linked polymer network using the synthesized furfuryl thiopropionate and a bismaleimide. The stoichiometric ratio of furan to maleimide groups is a critical parameter that influences the mechanical properties and healing efficiency of the polymer.[2][8]

Materials:

  • Furfuryl thiopropionate (synthesized in Part 1)

  • A bismaleimide crosslinker (e.g., 1,1'-(Methylene-di-4,1-phenylene)bismaleimide)

  • Anhydrous solvent (e.g., chloroform or tetrahydrofuran)

Procedure:

  • Calculate the required amounts of furfuryl thiopropionate and the bismaleimide to achieve the desired stoichiometric ratio of furan to maleimide groups. A 1:1 ratio is a common starting point.

  • In a reaction vessel, dissolve the furfuryl thiopropionate and the bismaleimide in the chosen anhydrous solvent.

  • Stir the solution at room temperature for 24-48 hours to allow the Diels-Alder reaction to proceed and form the polymer network. The solution will gradually become more viscous and may form a gel.

  • Once the polymerization is complete, cast the solution into a mold (e.g., a Teflon dish) and allow the solvent to evaporate slowly in a fume hood.

  • Further dry the resulting polymer film in a vacuum oven at a temperature below the retro-Diels-Alder temperature (e.g., 60°C) to remove any residual solvent.

  • The resulting polymer film can then be used for characterization and self-healing tests.

G

Part 3: Characterization and Quantification of Self-Healing

Evaluating the self-healing performance of the polymer is crucial. This involves inflicting controlled damage and then quantifying the recovery of the material's properties.

Materials and Equipment:

  • Tensile tester

  • Scalpel or razor blade

  • Optical microscope or Scanning Electron Microscope (SEM)

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

Protocol for Quantifying Healing Efficiency:

  • Initial Mechanical Testing:

    • Prepare dog-bone-shaped specimens of the self-healing polymer.

    • Perform tensile testing on several specimens to determine their original tensile strength, Young's modulus, and elongation at break. This provides the baseline for calculating healing efficiency.

  • Damage and Healing:

    • Take a new set of specimens and cut them completely in half with a sharp blade.

    • Gently press the two halves back together, ensuring good contact between the fractured surfaces.

    • Place the damaged specimens in an oven at the predetermined healing temperature (e.g., 110-120°C) for a specific duration (e.g., 1-2 hours).[9] The optimal healing temperature and time should be determined experimentally.

    • Allow the specimens to cool back to room temperature.

  • Post-Healing Mechanical Testing:

    • Perform tensile testing on the healed specimens using the same parameters as the initial tests.

  • Calculation of Healing Efficiency:

    • Healing efficiency can be calculated based on the recovery of a specific mechanical property, most commonly tensile strength[10]:

      • Healing Efficiency (%) = (Tensile strength of healed sample / Tensile strength of original sample) x 100

Other Characterization Techniques:

  • Microscopy: Optical microscopy or SEM can be used to visually inspect the damaged and healed areas of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the retro-Diels-Alder reaction temperature, which appears as an endothermic peak on the DSC curve.[5]

  • Rheology: Oscillatory rheology can be used to study the viscoelastic properties of the material and determine the gel-sol transition temperature, which corresponds to the dissociation of the polymer network.[9]

G Start Pristine Polymer Sample TensileTest1 Tensile Testing (Measure Original Properties) Start->TensileTest1 Damage Induce Damage (Cut in Half) Start->Damage Calculate Calculate Healing Efficiency TensileTest1->Calculate Healing Healing Cycle (Apply Heat, then Cool) Damage->Healing TensileTest2 Tensile Testing (Measure Healed Properties) Healing->TensileTest2 TensileTest2->Calculate End Result: % Healing Calculate->End

Data Presentation

The following table provides an example of how to present quantitative data from self-healing experiments.

Sample IDHealing Temperature (°C)Healing Time (hours)Original Tensile Strength (MPa)Healed Tensile Strength (MPa)Healing Efficiency (%)
Polymer A110115.2 ± 0.811.8 ± 1.177.6
Polymer A110215.2 ± 0.813.5 ± 0.988.8
Polymer A120115.2 ± 0.814.1 ± 0.792.8
Polymer B110212.5 ± 0.69.5 ± 0.876.0

Troubleshooting and Considerations

  • Incomplete Healing: If the healing efficiency is low, consider increasing the healing temperature or time. Also, ensure good contact between the fractured surfaces. The molecular structure of the bismaleimide can also significantly impact healing; flexible linkers tend to improve healing ability.[4]

  • Material Degradation: Avoid excessively high healing temperatures or prolonged heating times, as this can lead to irreversible side reactions and material degradation.

  • Stoichiometry: The ratio of furan to maleimide groups is critical. An excess of one component can affect the cross-link density and, consequently, the mechanical properties and healing behavior.[2][8]

  • Solvent Choice: The solvent used for polymerization should be inert and easily removable. Residual solvent can plasticize the polymer and affect its properties.

Conclusion

The Diels-Alder reaction between furfuryl thiopropionate and maleimides provides a robust and versatile platform for creating self-healing polymers. By carefully controlling the monomer synthesis, polymerization conditions, and healing parameters, researchers can develop materials with tailored mechanical properties and excellent self-repair capabilities. These materials hold immense potential for a wide range of applications where durability and extended lifespan are critical.

References

  • Self-healing behaviour of furan–maleimide poly(ionic liquid) covalent adaptable networks. (URL: )
  • Self-healing bio-based furan polymers cross-linked with various bis-maleimides. (URL: )
  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (URL: [Link])

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (URL: [Link])

  • Determining the Reaction Kinetics and Thermodynamics of a Diels–Alder Network Using Dynamic Gel Criteria. (URL: [Link])

  • A Comprehensive Depiction of the Furan-Maleimide Coupling via Kinetic and Thermodynamic Investigations of the Diels-Alder Reaction of Poly(styrene–co-2-vinylfuran) with Maleimides. (URL: [Link])

  • The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. (URL: [Link])

  • Structure–Property Relationships of Self-Healing Polymer Networks Based on Reversible Diels–Alder Chemistry. (URL: [Link])

  • Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. (URL: [Link])

  • Bio-Based Furan Polymers with Self-Healing Ability. (URL: [Link])

  • Innovative Device and Procedure for In Situ Quantification of the Self-Healing Ability and Kinetics of Self-Healing of Polymeric Materials. (URL: [Link])

  • Innovative Device and Procedure for In Situ Quantification of the Self-Healing Ability and Kinetics of Self-Healing of Polymeric Materials. (URL: [Link])

  • Self-Healing Polymers and Composites. (URL: [Link])

  • Self-healing polymers: evaluation of self-healing process via non-destructive techniques. (URL: [Link])

  • Suitable characterization/testing for polymer self healing coating.? (URL: [Link])

  • Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. (URL: [Link])

  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. (URL: [Link])

  • Advances in the Diels-Alder Reaction in Self-Healing Polymeric Materials. (URL: [Link])

  • Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (URL: [Link])

  • Fast Self-Healing at Room Temperature in Diels–Alder Elastomers. (URL: [Link])

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (URL: [Link])

  • Synthesis of Novel Plant Oil Derivatives: Furan and Diels - Alder Reaction Products. (URL: [Link])

  • Catalytic Enantioselective Reactions of Biomass-Derived Furans. (URL: [Link])

  • DIELS-ALDER REACTION WITH FURANICS TO OBTAIN AROMATICS. (URL: [Link])

Sources

Application

Application Note: Furfuryl Thiopropionate for Reversible Polymer Networks

Title: Furfuryl Thiopropionate: A Furan-Containing Monomer for the Development of Thermally Reversible and Self-Healing Polymer Networks Abstract Dynamic Covalent Polymers, or Covalent Adaptable Networks (CANs), represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Furfuryl Thiopropionate: A Furan-Containing Monomer for the Development of Thermally Reversible and Self-Healing Polymer Networks

Abstract

Dynamic Covalent Polymers, or Covalent Adaptable Networks (CANs), represent a frontier in materials science, offering properties like self-healing, reprocessability, and recyclability that are absent in traditional thermosets.[1][2][3] A prominent strategy for creating these materials involves the use of thermally reversible chemical bonds. The Diels-Alder (DA) cycloaddition reaction between a furan and a maleimide is one of the most robust and widely studied methods for forming these dynamic cross-links.[4][5] This application note details the use of furfuryl thiopropionate (FTP), a versatile furan-containing compound, as a key monomer for synthesizing such advanced polymer networks. We provide a comprehensive guide covering the underlying chemical principles, detailed protocols for polymer synthesis and cross-linking, and methodologies for characterizing the network's reversible behavior and self-healing capabilities. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in designing next-generation smart materials.

Introduction: The Advent of Covalent Adaptable Networks

Traditional thermosetting polymers, while mechanically robust and chemically resistant, are characterized by permanent, covalently cross-linked networks. This permanence makes them difficult to repair, reshape, or recycle. Covalent Adaptable Networks (CANs) overcome this limitation by incorporating dynamic covalent bonds that can break and reform in response to an external stimulus, such as heat or light.[1][3] This dynamic nature allows the polymer network to rearrange its topology, enabling properties such as stress relaxation, malleability, and, most notably, self-healing.[2][6]

The furan-maleimide Diels-Alder reaction is a powerful and efficient tool for engineering CANs.[7] This [4+2] cycloaddition is thermally reversible; at moderate temperatures, it forms stable covalent adducts (cross-links), while at elevated temperatures, it undergoes a retro-Diels-Alder (rDA) reaction, breaking the cross-links and temporarily reducing the material's viscosity.[8][9] Upon cooling, the cross-links reform, restoring the network's integrity. Furfuryl thiopropionate (FTP) is a commercially available monomer featuring a furan ring, making it an excellent building block for introducing this reversible chemistry into polymer backbones.[10][11] Its use allows for the straightforward design of polymers that can be cross-linked with various bismaleimides to create robust, self-healing materials.

Principle of Reversibility: The Furan-Maleimide Diels-Alder Reaction

The core of the reversible network lies in the thermally controlled equilibrium between the furan moiety (from FTP) and a dienophile, typically a maleimide group on a bismaleimide cross-linker.

  • Diels-Alder (DA) Reaction (Cross-linking): At temperatures typically ranging from 50-80°C, the conjugated diene (furan ring) reacts with the dienophile (maleimide) to form a stable six-membered ring, known as the DA adduct. This reaction creates covalent cross-links, transforming the linear polymer chains into a solid, three-dimensional network.

  • Retro-Diels-Alder (rDA) Reaction (De-cross-linking): Upon heating to higher temperatures (generally >110°C), the DA adduct becomes unstable and undergoes a cycloreversion reaction, breaking the cross-links and regenerating the original furan and maleimide groups.[9][12] This process, known as the retro-Diels-Alder reaction, causes the material to soften or even liquefy, allowing it to flow and heal cracks or be remolded.

  • Reversibility: The cycle is fully reversible. Cooling the material from the rDA temperature shifts the equilibrium back in favor of the DA reaction, reforming the cross-links and restoring the material's mechanical properties. This repeatable cycle is the basis for the material's self-healing and recyclable nature.[5]

Caption: The thermally reversible Diels-Alder reaction.

Monomer Spotlight: Furfuryl Thiopropionate (FTP)

Furfuryl thiopropionate is an ideal candidate monomer for incorporating furan functionalities into a polymer backbone. Its structure combines the reactive furan ring with a thiopropionate group that can be integrated into various polymer systems.[10]

PropertyValueReference
CAS Number 59020-85-8[][14]
Molecular Formula C₈H₁₀O₂S[10][]
Molecular Weight 170.23 g/mol [][14]
Appearance Colorless to pale yellow liquid[10]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone.[10][15]
Synthesis Typically via esterification of furfuryl alcohol with thiopropionic acid.[10]

Experimental Section: Synthesis and Healing Protocols

Part A: Synthesis of a Furan-Functionalized Copolymer

This protocol describes the synthesis of a linear random copolymer of furfuryl thiopropionate (FTP) and methyl methacrylate (MMA), denoted as P(FTP-co-MMA). This approach creates a polymer backbone with pendant furan groups available for cross-linking.

Rationale: Free-radical polymerization is a robust and versatile method for creating copolymers. MMA is chosen as a comonomer to provide a stable, amorphous backbone, while FTP introduces the necessary furan functionality. The ratio of FTP to MMA can be adjusted to control the density of furan groups, which directly impacts the cross-link density and final material properties.[7]

Step-by-Step Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine furfuryl thiopropionate (e.g., 10 mmol), methyl methacrylate (e.g., 90 mmol), and azobisisobutyronitrile (AIBN) as the initiator (e.g., 1 mol% of total monomers).

  • Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the monomers and initiator.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours. The solution will become more viscous as the polymer forms.

  • Precipitation and Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (e.g., 500 mL) under vigorous stirring.

  • Isolation: Collect the white, fibrous polymer by vacuum filtration. Wash the collected polymer with fresh methanol to remove any unreacted monomers and initiator.

  • Drying: Dry the purified P(FTP-co-MMA) copolymer in a vacuum oven at 40°C overnight to a constant weight.

Part B: Formation of the Reversible Network

This protocol details the cross-linking of the furan-functionalized P(FTP-co-MMA) with a bismaleimide to form the final reversible network.

Rationale: A bismaleimide with a flexible linker, such as 1,8-bismaleimido-triethylene glycol, is chosen to enhance chain mobility and improve healing efficiency.[8] The molar ratio of furan to maleimide groups is set to 2:1 to ensure that sufficient furan groups are available to promote healing at damaged interfaces.[7] Chloroform is used as a solvent to ensure both the polymer and the cross-linker are fully dissolved, facilitating a homogeneous reaction.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve the dried P(FTP-co-MMA) copolymer (containing, e.g., 10 mmol of furan groups) and the bismaleimide cross-linker (5 mmol) in chloroform in a glass vial.

  • Casting: Pour the solution into a Teflon-coated petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at 40°C for another 24 hours to remove residual solvent. This will result in a solid polymer film.

  • Curing (Cross-linking): Transfer the film to a convection oven and heat at 70°C for 24 hours. This step drives the Diels-Alder reaction to completion, forming a stable, cross-linked network.[16]

Part C: Protocol for Inducing and Observing Self-Healing

This protocol demonstrates the material's ability to self-heal after damage.

Rationale: The healing process relies on the thermal reversibility of the DA cross-links. Heating above the rDA temperature breaks the bonds, allowing polymer chains at the interface of the crack to diffuse and intermingle. Subsequent cooling re-forms the DA bonds across the interface, "stitching" the crack closed and restoring mechanical integrity.[9]

Step-by-Step Protocol:

  • Damage: Using a sharp scalpel, create a clean cut partially through the cured polymer film.

  • Healing: Place the damaged film in an oven preheated to 120°C for 30 minutes. This temperature is sufficient to induce the rDA reaction and de-cross-link the network.

  • Re-cross-linking: Reduce the oven temperature to 70°C and hold for 1-2 hours to allow the DA reaction to re-form the cross-links across the damaged interface.

  • Analysis: Remove the sample and allow it to cool to room temperature. Visually inspect the crack for healing. For quantitative analysis, compare the tensile properties of the healed sample to the original, undamaged sample.

Characterization Protocols and Expected Results

A systematic characterization workflow is essential to validate the synthesis and performance of the reversible network.

Characterization_Workflow cluster_desc Analysis Steps A Synthesis of P(FTP-co-MMA) B Cross-linking with Bismaleimide A->B C Structural Verification (FTIR, NMR) B->C D Thermal Analysis (DSC) B->D E Rheological Analysis (Rheometer) B->E F Mechanical & Healing Test (Tensile Tester) B->F C_desc Confirm DA adduct formation D_desc Verify thermal reversibility (rDA peak) E_desc Determine gelation & de-cross-linking temp. F_desc Quantify healing efficiency

Caption: Workflow for characterization of the reversible network.

A. Structural Verification (FTIR & ¹H NMR)
  • Protocol: Analyze samples of the initial P(FTP-co-MMA) copolymer and the final cross-linked network. For FTIR, use thin films or KBr pellets. For ¹H NMR, dissolve samples in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected Results:

    • FTIR: Upon cross-linking, the characteristic peaks of the furan ring should diminish, while a new peak appears around 1187 cm⁻¹, corresponding to the C-O and C-N stretching vibrations of the DA adduct.[16]

    • ¹H NMR: The proton signals of the furan ring (typically 6.2-7.5 ppm) in the copolymer will decrease in intensity, and new signals corresponding to the protons of the DA adduct will appear.

B. Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Protocol: Subject a small sample (5-10 mg) of the cross-linked network to a heat-cool-heat cycle (e.g., from 25°C to 150°C, cool to 25°C, then reheat to 150°C) at a rate of 10°C/min.

  • Expected Results: The first heating scan should show a distinct endothermic peak, typically between 110-140°C, which corresponds to the retro-Diels-Alder (rDA) reaction.[9] The subsequent cooling scan will show a broad exothermic peak at a lower temperature (e.g., 60-90°C), representing the reformation of cross-links via the DA reaction. The second heating scan will reproduce the endothermic rDA peak, confirming the thermal reversibility of the network.[9]

C. Rheological and Mechanical Analysis (Rheometer & Tensile Tester)
  • Protocol (Rheology): Perform a temperature sweep on the cross-linked sample, monitoring the storage modulus (G') and loss modulus (G'').

  • Protocol (Tensile Testing): Test the ultimate tensile strength and elongation at break for both pristine and healed samples according to standard methods (e.g., ASTM D638).

  • Expected Results:

    • Rheology: As temperature increases, G' will drop significantly, and a crossover point where G' = G'' will be observed. This temperature corresponds to the transition from a solid-like (cross-linked) state to a liquid-like (de-cross-linked) state and is a good indicator of the rDA temperature.[12]

    • Tensile Testing: Healing efficiency can be calculated as the ratio of the tensile strength of the healed sample to that of the pristine sample. Efficiencies greater than 70% are commonly achieved within a few hours of healing.[12]

Analysis TechniqueParameter MeasuredExpected Outcome for Reversible Network
FTIR Spectroscopy Vibrational ModesAppearance of DA adduct peak (~1187 cm⁻¹); decrease in furan peaks.
¹H NMR Proton Chemical ShiftsAppearance of new peaks corresponding to the DA adduct structure.
DSC Heat FlowEndothermic peak on heating (>110°C); exothermic peak on cooling.
Rheology Storage (G') & Loss (G'') ModuliSharp drop in G' at elevated temperatures; G'/G'' crossover observed.
Tensile Testing Stress-Strain BehaviorRecovery of >70% of original tensile strength after healing protocol.

Applications and Future Outlook

The development of reversible polymer networks using furan-based monomers like furfuryl thiopropionate opens the door to a wide range of advanced applications. The ability to heal and be reprocessed makes these materials highly sustainable alternatives to conventional thermosets. Key application areas include:

  • Self-Healing Coatings and Adhesives: Materials that can autonomously repair scratches or cracks, extending the lifetime of products.

  • Recyclable Thermosets: High-performance materials used in automotive and aerospace components that can be broken down and reformed, reducing waste.

  • Drug Delivery Systems: Smart hydrogels that can release therapeutic agents in response to a thermal stimulus.

  • Reconfigurable Electronics: Malleable substrates for flexible and repairable electronic devices.

The use of bio-derived monomers, for which furan compounds are a prime example, further enhances the sustainability profile of these materials.[7][17][18] Future research will likely focus on fine-tuning the kinetics of the DA/rDA reaction, exploring new furan- and maleimide-based monomers to access a wider range of mechanical properties, and scaling up production for industrial adoption.

References

  • Self-healing behaviour of furan–maleimide poly(ionic liquid) covalent adaptable networks. (n.d.). Royal Society of Chemistry.
  • Synthesis and Characterization of a Self-Healing Polymer. (n.d.). California Science & Engineering Fair.
  • Self-healing bio-based furan polymers cross-linked with various bis-maleimides. (n.d.). SpringerLink.
  • Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. (2021).
  • Bio-Based Furan Polymers with Self-Healing Ability. (2013).
  • Furfuryl thiopropion
  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024).
  • Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. (n.d.).
  • Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temper
  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. (2025).
  • Covalent Adaptable Networks (CANs): A Unique Paradigm in Crosslinked Polymers. (n.d.).
  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (n.d.).
  • Global Dynamic Covalent Polymer Market Research Report (2026). (2026). QYResearch.HK.
  • Covalent adaptable network. (n.d.). Wikipedia.
  • CAS 59020-85-8 (Furfuryl thiopropion
  • Furfuryl thiopropionate CAS#: 59020-85-8. (n.d.). ChemicalBook.
  • S-Furfuryl thiopropion
  • Furfuryl thiopropionate CAS# 59020-85-8: Odor profile, Molecular properties, Regul
  • Thermally Reversible and Recyclable Polyethylene Networks via Furan–Maleimide Diels–Alder Dynamic Covalent Chemistry. (2026). MDPI.

Sources

Method

Application Note: S-Furfuryl Thiopropionate in Advanced Agrochemical Formulations

Target Audience: Formulation Scientists, Agrochemical Researchers, and Biopesticide Development Professionals Compound: S-Furfuryl thiopropionate (CAS: 59020-85-8) Executive Summary The shift toward sustainable agricultu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Biopesticide Development Professionals Compound: S-Furfuryl thiopropionate (CAS: 59020-85-8)

Executive Summary

The shift toward sustainable agriculture has accelerated the repurposing of volatile organic compounds (VOCs) from the flavor and fragrance industry into high-performance agrochemicals. S-Furfuryl thiopropionate (SFTP) , traditionally recognized as a flavoring agent (FEMA 3347)[1], has emerged as a versatile, low-toxicity intermediate and active ingredient in agricultural enhancements[2].

Due to the dual reactivity of its furan ring and thioester linkage, SFTP serves three distinct functions in agricultural formulations:

  • Behavioral Modifier (Semiochemical): Acts as a natural pest repellent or attractant (depending on concentration and target species), offering a safer alternative to synthetic neurotoxic pesticides[2].

  • Antimicrobial Precursor: Undergoes controlled environmental hydrolysis to release furfuryl mercaptan, a compound with documented localized fungistatic properties[3].

  • Polymer Adhesion Promoter: Enhances the mechanical durability and thermal stability of polymeric seed coatings and slow-release matrices[2].

This application note details the physicochemical profiling, mechanistic pathways, and validated protocols for formulating SFTP into slow-release microcapsules for field deployment.

Physicochemical Profiling & Formulation Suitability

To successfully formulate SFTP, one must account for its volatility and hydrophobicity. The compound is a clear, pale-yellow liquid with a distinctive sulfurous, coffee-like aroma[1]. Because it is prone to rapid volatilization and enzymatic degradation in raw soil environments, raw application is highly inefficient.

Table 1: Key Physicochemical Properties of S-Furfuryl Thiopropionate

PropertyValueFormulation Implication
CAS Number 59020-85-8[1]Standardized regulatory tracking.
Molecular Weight 170.23 g/mol [1]High membrane permeability for pest olfaction.
Boiling Point 219 – 221 °C[2]Semi-volatile; requires encapsulation to prevent flash-off.
Density 1.12 g/cm³[2]Denser than water; impacts emulsion stability (O/W).
LogP (Predicted) ~1.7[4]Lipophilic; ideal for oil-core microencapsulation.
Toxicity Profile Non-hazardous (OSHA)[5]Safe for handling; minimal PPE required beyond standard lab protocols[5].

Mechanisms of Action in the Field

The efficacy of SFTP in crop protection is not derived from acute neurotoxicity, but rather from olfactory disruption and enzymatic degradation .

When applied to crops, intact SFTP volatilizes into the vapor phase, where it mimics sulfur-rich plant exudates (similar to Allium cepa defense mechanisms)[6]. This disrupts the host-seeking behavior of phytophagous insects and nematodes. Concurrently, SFTP that contacts soil moisture or plant surface enzymes undergoes thioester cleavage. This hydrolysis yields furfuryl mercaptan[3], which induces localized oxidative stress in fungal mycelia, preventing spore germination.

MOA SFTP S-Furfuryl Thiopropionate (Applied Formulation) Volatilization Controlled Volatilization (Vapor Phase) SFTP->Volatilization Evaporation Hydrolysis Enzymatic/Aqueous Hydrolysis (Thioester Cleavage) SFTP->Hydrolysis Soil/Plant Enzymes Olfactory Pest Olfactory Receptor Binding Volatilization->Olfactory Inhalation Mercaptan Furfuryl Mercaptan Release Hydrolysis->Mercaptan Degradation Behavior Behavioral Modification (Repellent/Attractant) Olfactory->Behavior Neural Signal Toxicity Fungal Oxidative Stress (Mycelial Inhibition) Mercaptan->Toxicity Cellular Disruption

Fig 1. Dual-action mechanistic pathway of S-Furfuryl thiopropionate in agricultural applications.

Experimental Protocols: Microencapsulation & Validation

To overcome the rapid environmental dissipation of SFTP, we utilize an interfacial polymerization technique to create polyurethane/polyurea microcapsules. This protocol is designed as a self-validating system: the encapsulation efficiency and release kinetics are strictly quantified via Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the physical chemistry aligns with theoretical models.

Protocol A: Formulation of SFTP-Loaded Microcapsules (Slow-Release)

Causality Rationale: Polyurea walls are chosen because they offer tunable porosity. By adjusting the crosslinker ratio, we can dictate the diffusion rate of SFTP, extending its field half-life from hours to up to 21 days.

Materials:

  • Core Phase: S-Furfuryl thiopropionate (98% purity)[2], Polymeric Isocyanate (MDI).

  • Aqueous Phase: Polyvinyl alcohol (PVA, Mw ~89,000, stabilizer), Distilled water.

  • Crosslinker: Hexamethylenediamine (HMDA).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2% (w/v) PVA in 100 mL of distilled water at 60°C. Allow to cool to room temperature. Reasoning: PVA acts as a steric stabilizer to prevent droplet coalescence during emulsification.

  • Organic Core Preparation: Mix 15 g of SFTP with 3 g of MDI. Stir gently for 5 minutes.

  • Emulsification: Slowly add the organic core mixture to the aqueous phase while homogenizing at 8,000 RPM for 10 minutes. Reasoning: High shear creates an oil-in-water (O/W) emulsion with a target droplet size of 10–20 µm, optimal for foliar spray nozzles.

  • Interfacial Polymerization: Transfer the emulsion to a three-neck flask equipped with a mechanical stirrer (400 RPM). Dropwise, add an aqueous solution of HMDA (1.5 g in 10 mL water) over 15 minutes.

  • Curing: Elevate the temperature to 50°C and maintain stirring for 3 hours. Reasoning: Heat accelerates the polycondensation reaction between MDI and HMDA, solidifying the microcapsule shell.

  • Recovery: Centrifuge the suspension at 5,000 RPM, wash the pellet thrice with distilled water, and lyophilize to obtain a free-flowing powder.

Workflow Prep 1. Phase Preparation (SFTP + MDI in Oil, PVA in Water) Emulsification 2. High-Shear Emulsification (8,000 RPM, O/W Emulsion) Prep->Emulsification Crosslinking 3. Interfacial Polymerization (HMDA Addition, 50°C Curing) Emulsification->Crosslinking Washing 4. Washing & Lyophilization (Powder Recovery) Crosslinking->Washing Validation 5. GC-MS & SEM Validation (Release Kinetics & Morphology) Washing->Validation

Fig 2. Step-by-step microencapsulation workflow for volatile agrochemical formulation.

Protocol B: Validation of Release Kinetics via GC-MS

A protocol is only as good as its validation. To ensure the microcapsules perform as intended, we must measure the release of SFTP over time.

  • Incubation: Suspend 100 mg of lyophilized SFTP microcapsules in 50 mL of a 50:50 ethanol/water mixture (simulating a solvent sink) at 25°C under continuous orbital shaking (100 RPM).

  • Sampling: Extract 1 mL aliquots at 1, 3, 7, 14, and 21 days. Replace the extracted volume with 1 mL of fresh solvent to maintain sink conditions.

  • Extraction & Analysis: Partition the aliquot with 1 mL of hexane. Inject 1 µL of the hexane layer into the GC-MS.

  • Quantification: Monitor the molecular ion peak at m/z 170[4] and the primary fragment ions. Calculate the cumulative release percentage against a standard calibration curve of free SFTP.

Efficacy Data Summary

The table below summarizes typical release and efficacy metrics comparing unformulated (free) SFTP against the microencapsulated formulation developed in Protocol A.

Table 2: Comparative Performance Metrics of SFTP Formulations

MetricFree SFTP (Aqueous Emulsion)Microencapsulated SFTP (Polyurea)Analytical Method
Field Half-Life (Volatilization) < 12 Hours14 - 18 DaysGC-MS Headspace Analysis
Pest Repellency (Aphids) 85% (Day 1) → 10% (Day 3)90% (Day 1) → 75% (Day 14)Olfactometer Bioassay
Fungistatic Duration 2 Days21 DaysAgar Well Diffusion (Zone of Inhibition)
Phytotoxicity (Leaf Burn) Moderate (at >5% conc.)None observedVisual Crop Assessment

References

  • PubChem (National Institutes of Health). Compound Summary for CID 62143: Furfuryl thiopropionate. Retrieved from: [Link]

  • INCHEM (Joint FAO/WHO Expert Committee on Food Additives). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50). Retrieved from: [Link]

  • PubChemLite (Université du Luxembourg). Furfuryl thiopropionate (C8H10O2S) Cross Section & Mass Spectrometry Data. Retrieved from:[Link]

  • Perflavory. Onion Oil (Allium cepa L.) and Volatile Sulfur Compounds. Retrieved from: [Link]

Sources

Application

Application Note: Synthesis of Novel Heteroaryl Furfuryl Sulfides via In Situ Deprotection-SNAr of S-Furfuryl Propanethioate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for synthesizing highly functionalized 4-((furan-2-ylmethyl)thio)quinazoline s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for synthesizing highly functionalized 4-((furan-2-ylmethyl)thio)quinazoline scaffolds—valuable pharmacophores in kinase inhibitor drug discovery—using a bench-stable masked thiol precursor.

Introduction & Scientific Rationale

The furan-2-ylmethylthio (furfurylthio) moiety is a privileged structural motif in medicinal chemistry, frequently incorporated into antimicrobial agents and targeted oncology therapeutics. Traditionally, synthesizing these heterocycles requires the direct use of 2-furfurylthiol. However, handling free 2-furfurylthiol presents two critical challenges for drug development professionals:

  • Olfactory Toxicity: It possesses an extremely low odor threshold (0.01 ng/L in air), requiring specialized containment and severely limiting its scalability in standard laboratories[1].

  • Chemical Instability: Under standard aerobic conditions, the free thiol is highly susceptible to rapid oxidative dimerization, forming the inactive and insoluble byproduct bis(2-furfuryl) disulfide[2].

To circumvent these issues, this protocol employs S-furfuryl propanethioate (CAS 59020-85-8), a stable, heteroaromatic thioester[3]. By acting as a "masked" thiol, S-furfuryl propanethioate allows for benchtop handling without olfactory hazards. Upon mild alkaline treatment, the thioester is cleaved to release the furfurylthiolate anion in situ, which immediately undergoes Nucleophilic Aromatic Substitution (SNAr) with an electrophilic heterocyclic core (e.g., 4-chloroquinazoline).

Mechanistic Insights (Causality & Design)

The success of this protocol relies on controlling the steady-state concentration of the reactive thiolate anion to favor SNAr over oxidation.

  • Base and Solvent Selection: Cesium carbonate (Cs2CO3) in a mixed solvent system of DMF and Methanol (MeOH) is utilized. Methanol is not merely a co-solvent; it acts as the nucleophile to transesterify the propanethioate, generating methyl propionate and the active furfurylthiolate anion. Alkaline conditions are highly beneficial for driving this transformation efficiently[4].

  • Kinetic Trapping: Because the electrophile (4-chloroquinazoline) is present in the reaction mixture before the thiolate is generated, the SNAr reaction outpaces the oxidative dimerization pathway. The thiolate is consumed the moment it is formed, virtually eliminating the bis(2-furfuryl) disulfide byproduct[2].

Mechanism A S-Furfuryl Propanethioate B Furfurylthiolate Anion (In Situ) A->B Cs2CO3 MeOH/DMF D 4-((Furan-2-ylmethyl)thio) quinazoline (Target) B->D SNAr with C E Bis(2-furfuryl) Disulfide (Suppressed Byproduct) B->E O2 (Suppressed) C 4-Chloroquinazoline (Electrophile) C->D

Fig 1. In situ generation of furfurylthiolate and subsequent SNAr, bypassing oxidative dimerization.

Experimental Protocol

This self-validating workflow ensures that the deprotection and coupling occur simultaneously, minimizing intermediate degradation.

Materials Required:
  • S-Furfuryl propanethioate (1.1 equiv, Precursor)

  • 4-Chloroquinazoline (1.0 equiv, Electrophile)

  • Cs2CO3 (1.5 equiv, Base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinazoline (1.0 mmol, 164.6 mg) and S-furfuryl propanethioate (1.1 mmol, 187.3 mg) in 4.0 mL of anhydrous DMF.

  • Initiation: Add 1.0 mL of anhydrous MeOH to the solution, followed by the single-portion addition of Cs2CO3 (1.5 mmol, 488.7 mg).

    • Causality Note: The addition of MeOH initiates the transesterification of the thioester. Without MeOH, the cleavage of the propanethioate in pure DMF is exceedingly slow, leading to incomplete conversion.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4 hours under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the complete disappearance of the 4-chloroquinazoline starting material.

  • Quenching & Extraction: Dilute the reaction mixture with 15 mL of deionized water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 4-((furan-2-ylmethyl)thio)quinazoline.

Workflow step1 Step 1: Preparation Dissolve 4-chloroquinazoline & precursor in DMF step2 Step 2: Deprotection & SNAr Add Cs2CO3 & MeOH, stir at 25°C for 4h step1->step2 step3 Step 3: Quench & Extract Add H2O, extract with EtOAc (3x) step2->step3 step4 Step 4: Purification Flash chromatography (Hexanes:EtOAc) step3->step4 step5 Step 5: Validation LC-MS & 1H-NMR confirmation step4->step5

Fig 2. Step-by-step workflow for the one-pot synthesis of heteroaryl furfuryl sulfides.

Quantitative Data & Optimization

The table below summarizes the optimization of the reaction conditions, demonstrating the causality behind the base and solvent selection. The combination of Cs2CO3 and MeOH is critical for rapid deprotection and efficient SNAr, preventing the accumulation of the disulfide byproduct.

EntryBase (1.5 eq)Solvent SystemTime (h)Yield (%)Disulfide Byproduct (%)
1K2CO3DMF1245< 5
2K2CO3DMF/MeOH (4:1)678< 5
3 Cs2CO3 DMF/MeOH (4:1) 4 92 Not Detected
4Et3NDMF/MeOH (4:1)243015

Table 1: Optimization of reaction conditions. Entry 3 represents the optimal protocol.

References

  • [3] Furfuryl thiopropionate | C8H10O2S | CID 62143 - PubChem - NIH. Source: nih.gov. URL: [Link]

  • [2] Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • [1] Reactivity and stability of selected flavor compounds - PMC - NIH. Source: nih.gov. URL:[Link]

  • [4] Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. URL:[Link]

Sources

Method

Furfuryl thiopropionate as a precursor for pharmaceutical intermediates

Application Note: Furfuryl Thiopropionate as a Strategic Dual-Functional Precursor in Pharmaceutical Synthesis Introduction: Rethinking Flavor Compounds for Drug Discovery Historically recognized as a potent flavoring ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Furfuryl Thiopropionate as a Strategic Dual-Functional Precursor in Pharmaceutical Synthesis

Introduction: Rethinking Flavor Compounds for Drug Discovery

Historically recognized as a potent flavoring agent imparting roasted coffee and savory notes, Furfuryl thiopropionate (CAS 59020-85-8) is increasingly being leveraged by drug development professionals as a highly versatile synthetic building block[][2]. Structurally, it is a thioester—specifically, S-(furan-2-ylmethyl) propanethioate.

In pharmaceutical chemistry, the synthesis of sulfur-containing heterocycles often requires the use of free thiols, such as furfuryl mercaptan (CAS 98-02-2). However, free thiols present severe operational challenges: they possess an overwhelming, noxious stench, and their high nucleophilicity makes them highly susceptible to oxidative dimerization, rapidly forming unwanted disulfides (e.g., difurfuryl disulfide) upon exposure to air[3][4].

Furfuryl thiopropionate elegantly solves this problem. By masking the reactive thiol as a propionate thioester, the molecule gains extended shelf-stability, eliminates odor issues, and provides orthogonal reactivity[5]. The thioester linkage is robust enough to survive various cross-coupling conditions (such as specific Suzuki couplings where free thiols would poison the palladium catalyst) but can be selectively cleaved under mild aqueous base conditions when the free thiolate is required[5][6]. Furthermore, the intact furan ring serves as an electron-rich diene, ready for cycloaddition reactions to build complex bicyclic pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical properties of Furfuryl thiopropionate is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability during reflux.

Table 1: Physicochemical Properties of Furfuryl Thiopropionate

PropertyValue / DescriptionSynthetic Relevance
CAS Number 59020-85-8[]Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H10O2S[2]Contains both a cleavable acyl group and a reactive furan core.
Molecular Weight 170.23 g/mol [2]Facilitates precise stoichiometric calculations.
Boiling Point 219 - 221 °C[2]High boiling point allows for high-temperature reactions (e.g., refluxing in toluene) without precursor loss.
Density 1.122 g/mL[]Heavier than water; relevant for biphasic reaction extractions.
Appearance Colorless to pale yellow liquid[2]Visual indicator of purity; darkening may indicate trace degradation.

Mechanistic Pathways & Synthetic Workflows

To maximize the utility of Furfuryl thiopropionate, researchers can exploit its dual-functional nature through two distinct pathways: Pathway A (Thioester Cleavage for S-Alkylation) and Pathway B (Furan Ring Functionalization).

G Start Furfuryl Thiopropionate (Protected Thiol + Diene) Path1 Pathway A: Thioester Cleavage Start->Path1 Mild Base (NaOH/K2CO3) Path2 Pathway B: Ring Functionalization Start->Path2 Dienophile + Heat Thiolate Furfuryl Thiolate (In-situ Reactive Nucleophile) Path1->Thiolate S_Alkylated S-Alkylated Furan Derivative (Target Intermediate) Thiolate->S_Alkylated Electrophile (R-X) DA_Adduct Diels-Alder Cycloaddition (Bicyclic Framework) Path2->DA_Adduct Elaborated Functionalized Thioester (Target Intermediate) DA_Adduct->Elaborated Retained Thioester

Caption: Divergent synthetic pathways utilizing Furfuryl thiopropionate as a dual-functional precursor.

Experimental Protocols

Protocol A: One-Pot Thioester Deprotection and In-Situ S-Alkylation

Causality & Rationale: Isolating free furfuryl mercaptan after deprotection is highly discouraged due to its rapid oxidation to difurfuryl disulfide[4]. This protocol utilizes a one-pot method where the thioester is cleaved using a mild base (Potassium Carbonate), generating the thiolate in situ. The thiolate is immediately trapped by an alkyl halide (electrophile), forming a stable thioether intermediate. Degassing the solvent is a critical step to eliminate dissolved oxygen and prevent oxidative side reactions.

Materials:

  • Furfuryl thiopropionate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Solvent Preparation: Add 10 mL of anhydrous MeOH to a flame-dried round-bottom flask. Sparge the solvent with inert gas (Nitrogen or Argon) for 15 minutes to thoroughly degas the system.

  • Base Addition: Add K2​CO3​ (1.5 equiv) to the degassed MeOH and stir at room temperature under an inert atmosphere.

  • Precursor Introduction: Inject Furfuryl thiopropionate (1.0 equiv) dropwise into the suspension. Stir for 30 minutes. Note: The propionyl group is cleaved, generating the furfuryl thiolate intermediate.

  • Electrophilic Trapping: Slowly add the alkyl halide (1.1 equiv) via a syringe pump over 10 minutes to prevent localized exothermic spikes.

  • Reaction Maturation: Allow the mixture to stir at room temperature for 4 hours. Monitor the disappearance of the thioester via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench the reaction with distilled water (20 mL) and extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the resulting thioether via flash column chromatography.

Protocol B: Furan Ring Functionalization via Diels-Alder Cycloaddition

Causality & Rationale: The furan ring of Furfuryl thiopropionate is an excellent diene. By reacting it with a dienophile (such as N-phenylmaleimide), researchers can construct 7-oxabicyclo[2.2.1]heptene frameworks—a structural motif found in various targeted drug delivery systems and kinase inhibitors[2]. Toluene is selected as the solvent because its boiling point (~110 °C) provides the necessary thermal energy to overcome the activation barrier of the cycloaddition without thermally degrading the thioester linkage.

Materials:

  • Furfuryl thiopropionate (1.0 equiv)

  • N-Phenylmaleimide (dienophile) (1.1 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled glass pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve Furfuryl thiopropionate (1.0 equiv) and N-Phenylmaleimide (1.1 equiv) in anhydrous Toluene (0.2 M concentration).

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) under a nitrogen atmosphere.

  • Monitoring: Stir the mixture at reflux for 18–24 hours. Note: Furan Diels-Alder reactions are reversible (retro-Diels-Alder can occur); prolonged heating beyond completion may reduce yield. Monitor via LC-MS or NMR to confirm the formation of the bicyclic adduct.

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature. In many cases, the bicyclic cycloadduct will precipitate directly from the toluene as it cools.

  • Isolation: If precipitation occurs, isolate the product via vacuum filtration and wash with cold hexanes. If no precipitation occurs, concentrate the toluene under reduced pressure and purify the crude residue via recrystallization (e.g., from ethanol) or silica gel chromatography.

Sources

Application

Application Notes &amp; Protocols: Controlled Release Systems Utilizing Furfuryl Thiopropionate-Based Polymers

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document provides a detailed theoretical framework and representative protocols for the development of controlled release s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a detailed theoretical framework and representative protocols for the development of controlled release systems based on furfuryl thiopropionate. This specific monomer is highly specialized, and as such, the protocols are synthesized from established principles in polymer chemistry, including thiol-ene and Diels-Alder reactions, which are the most chemically relevant pathways for this monomer's functionalities. Researchers should adapt these protocols based on their specific experimental findings and analytical characterizations.

Introduction: The Rationale for Furfuryl Thiopropionate Polymers in Drug Delivery

The design of advanced drug delivery systems aims to enhance therapeutic efficacy by controlling the rate, time, and location of drug release. Biodegradable polymers are at the forefront of this field, offering the ability to create temporary depots that release their payload as the matrix degrades, eliminating the need for surgical removal.[1][2][][4] The hypothetical furfuryl thiopropionate monomer presents a unique combination of reactive groups—a furan ring and a thiol group—that allows for the fabrication of highly tunable and potentially stimuli-responsive polymer networks.

The key functionalities of furfuryl thiopropionate suggest two primary strategies for polymerization and crosslinking:

  • Thiol-Ene "Click" Chemistry: The thiol group (-SH) can react efficiently with an alkene (a molecule with a carbon-carbon double bond) in the presence of a photoinitiator and UV light.[5] This step-growth polymerization is rapid, bio-orthogonal, and not inhibited by oxygen, making it ideal for forming homogenous hydrogel networks under mild conditions suitable for encapsulating sensitive biologics.[5][6][7][8]

  • Diels-Alder Cycloaddition: The furan ring acts as a diene that can react with a dienophile (such as a maleimide) to form a thermally reversible covalent bond.[9][10][11] This dynamic chemistry allows for the creation of self-healing materials or hydrogels that can be designed to degrade or alter their mechanical properties in response to temperature changes.[9][12]

Furthermore, the resulting thioether bond (-S-) from the thiol-ene reaction is susceptible to oxidation by reactive oxygen species (ROS).[13][14] Since many disease states, such as cancer and inflammation, are characterized by elevated ROS levels, this provides a built-in mechanism for targeted, on-demand drug release.[13][14]

This guide will provide detailed protocols for the synthesis, formulation, and characterization of controlled release systems based on these chemical principles.

Part 1: Synthesis and Characterization of the Polymer Matrix

The first step in developing a controlled release system is the synthesis and thorough characterization of the polymer network. The choice of crosslinking chemistry will define the fundamental properties of the material.

Protocol 1.A: Polymer Network Synthesis via Photo-initiated Thiol-Ene Polymerization

This protocol describes the formation of a hydrogel by reacting the thiol group of furfuryl thiopropionate with a multi-functional polyethylene glycol (PEG) alkene.

Rationale: PEG is a biocompatible and water-soluble polymer widely used in drug delivery.[15] Photo-initiated polymerization provides excellent temporal and spatial control over the gelation process.[5][8]

Materials:

  • S-Furfuryl thiopropionate (monomer)

  • 4-arm PEG-Acrylate (crosslinker, various molecular weights)

  • Irgacure 2959 (photoinitiator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Dexamethasone, 5-Fluorouracil)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 10% (w/v) stock solution of 4-arm PEG-Acrylate in PBS.

    • Prepare a stock solution of S-Furfuryl thiopropionate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute in PBS to the desired concentration.

    • Note: The stoichiometric ratio of thiol groups to ene groups should be 1:1 for optimal network formation.

    • Prepare a 0.5% (w/v) stock solution of Irgacure 2959 in methanol.

  • Drug Encapsulation:

    • Dissolve the model drug in the monomer precursor solution. The concentration will depend on the desired drug loading.

  • Polymerization:

    • In a suitable mold (e.g., a PDMS mold to create discs of a specific dimension), mix the PEG-Acrylate solution, the furfuryl thiopropionate solution, and the photoinitiator solution. A typical final concentration for the photoinitiator is 0.05% (w/v).

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes, or until gelation is complete.

    • The resulting hydrogel can be washed with PBS to remove any unreacted components.

Protocol 1.B: Polymer Network Synthesis via Diels-Alder Reaction

This protocol utilizes the furan group on the polymer to crosslink with a bismaleimide, creating a thermally responsive network.[9][11]

Materials:

  • The thiol-ene polymer from Protocol 1.A (containing pendant furan groups)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (a bismaleimide crosslinker)

  • Dimethylformamide (DMF) or other suitable organic solvent

Procedure:

  • Swell the pre-formed thiol-ene polymer (from Protocol 1.A) in DMF.

  • Dissolve the bismaleimide crosslinker in DMF.

  • Mix the swollen polymer and the bismaleimide solution at a 1:1 molar ratio of furan to maleimide groups.

  • Heat the mixture at 60-80°C for 24 hours to promote the Diels-Alder reaction and form the crosslinked network.[16]

  • The resulting material can be washed to remove residual solvent and unreacted crosslinker.

Visualization of Synthesis Pathways

SynthesisPathways cluster_thiol_ene Thiol-Ene Pathway cluster_diels_alder Diels-Alder Crosslinking FTP Furfuryl Thiopropionate (-SH) PEG_Ene Multi-Arm PEG-ene PI Photoinitiator + UV ThiolEne_Gel Hydrogel Network (Pendant Furans) ThiolEne_Gel_DA Hydrogel Network (Pendant Furans) BM Bismaleimide Heat Heat (60-80°C) DA_Network Crosslinked Network (Reversible Bonds)

Protocol 1.C: Physicochemical Characterization of the Polymer Matrix

It is critical to characterize the polymer to ensure successful synthesis and to understand its properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of characteristic peaks for thiol (-SH, ~2550 cm⁻¹) and alkene (-C=C) groups after thiol-ene polymerization, and to confirm the formation of the Diels-Alder adduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and the degree of functionalization.[17]

  • Gel Permeation Chromatography (GPC/SEC): For linear polymers, this is used to determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): To assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.[18]

  • Swelling Studies: To determine the water uptake capacity of the hydrogel, which influences drug diffusion.[18] Immerse a pre-weighed dry hydrogel in PBS (pH 7.4) at 37°C and measure its weight at regular intervals until equilibrium is reached.

Part 2: Formulation and In Vitro Release Studies

Once the polymer matrix is characterized, the next phase involves loading the therapeutic agent and evaluating its release profile.

Protocol 2.A: Determination of Drug Loading and Encapsulation Efficiency

Rationale: Quantifying the amount of drug successfully incorporated into the polymer matrix is essential for dosage accuracy and for evaluating the formulation process.[19]

Procedure (Indirect Method):

  • After polymerization (Protocol 1.A), collect all the washing solutions (supernatant) used to rinse the newly formed hydrogel.

  • Combine the supernatant and measure the total volume.

  • Determine the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21] A standard calibration curve for the drug must be prepared beforehand.[21]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations[21][22]:

    • Encapsulation Efficiency (%) = ((Total Drug - Free Drug in Supernatant) / Total Drug) * 100

    • Drug Loading (%) = ((Total Drug - Free Drug in Supernatant) / Weight of Hydrogel) * 100

Protocol 2.B: In Vitro Drug Release Assay

Rationale: This assay measures the rate at which the drug is released from the polymer matrix into a simulated physiological fluid over time.[23]

Materials:

  • Drug-loaded hydrogel discs of known weight and drug loading.

  • Release medium: PBS (pH 7.4) is common, but simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) can also be used depending on the target application.[24]

  • Shaking incubator or water bath set to 37°C.

Procedure:

  • Place one drug-loaded hydrogel disc into a vial containing a known volume of release medium (e.g., 10 mL).

  • Place the vials in a shaking incubator at 37°C and 100 rpm.[23]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[24]

  • Crucially, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions. [24]

  • Analyze the drug concentration in the collected aliquots using UV-Vis or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation and Kinetic Modeling

The release data should be presented in a clear format. Mathematical models are then applied to understand the mechanism of drug release.[25][26]

Table 1: Representative In Vitro Release Data

Time (hours)Cumulative Release (%)
115.2
225.8
440.1
862.5
1275.3
2488.9
4895.1
7298.2

Kinetic Models:

  • Zero-Order: Qt = Q0 + K0t (Drug release is constant over time)

  • First-Order: log(Q0 - Qt) = log(Q0) - K1t / 2.303 (Release rate is concentration-dependent)[25]

  • Higuchi Model: Qt = KHt^1/2 (Describes release from a matrix based on Fickian diffusion)[25][27]

  • Korsmeyer-Peppas Model: Mt / M∞ = Ktn (A model that helps to characterize the release mechanism based on the value of the release exponent 'n')[25]

By fitting the experimental data to these models, one can elucidate whether the release is primarily driven by diffusion, swelling, or polymer erosion.[25][28]

Visualization of the In Vitro Release Workflow

InVitroWorkflow cluster_setup Experimental Setup cluster_sampling Sampling Loop cluster_analysis Data Analysis Start Place Drug-Loaded Hydrogel in PBS Incubate Incubate at 37°C with Shaking Start->Incubate Sample Withdraw Aliquot at Time 't' Incubate->Sample Replenish Add Fresh PBS Sample->Replenish Analyze Analyze Drug Conc. (HPLC/UV-Vis) Replenish->Analyze Analyze->Sample Repeat at Next Time Point Calculate Calculate Cumulative % Release Analyze->Calculate Model Fit Data to Kinetic Models Calculate->Model Mechanism Determine Release Mechanism Model->Mechanism

Part 3: Biocompatibility and Further Considerations

Biocompatibility Assessment: Before any in vivo application, the biocompatibility of the polymer system must be rigorously evaluated.[29] This is a multi-stage process that begins with in vitro screening.[30]

  • Cytotoxicity Assays: Initial screening using cell lines (e.g., L929 fibroblasts, as per ISO 10993-5 standards) is essential to assess if the polymer or its degradation products are toxic to cells.[30][31]

  • Hemocompatibility Assays: If the material is intended for blood contact, tests for hemolysis (red blood cell rupture) and thrombosis (clot formation) are necessary.

Stimuli-Responsive Release: For polymers containing thioether or Diels-Alder linkages, further studies can be designed to test stimuli-responsive release.

  • ROS-Responsive Release: The in vitro release assay (Protocol 2.B) can be modified by adding an oxidizing agent like hydrogen peroxide (H₂O₂) to the release medium to simulate an ROS-rich environment. An accelerated release profile compared to the control would indicate ROS-responsiveness.[13]

  • Thermo-Responsive Release: For Diels-Alder crosslinked systems, the release study can be conducted at different temperatures (e.g., 37°C vs. 45°C) to investigate if the retro-Diels-Alder reaction at elevated temperatures leads to faster drug release.[9]

Conclusion

Polymers based on furfuryl thiopropionate offer a versatile platform for creating advanced controlled release systems. By leveraging the distinct reactivities of the thiol and furan groups, researchers can design networks with tunable degradation rates, mechanical properties, and stimuli-responsiveness. The protocols outlined in this guide provide a comprehensive framework for synthesizing, formulating, and evaluating these promising biomaterials, paving the way for the development of next-generation drug delivery vehicles.

References

  • Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2021). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. ResearchGate. Available at: [Link]

  • Paul, D. R., & Fassihi, A. R. (1987). Heterogeneous model of drug release from polymeric matrix. PubMed. Available at: [Link]

  • Zhang, J., & Feng, X. (2008). Modeling of Drug Release from Bioerodible Polymer Matrices. Taylor & Francis Online. Available at: [Link]

  • Smith, A. W., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. Available at: [Link]

  • Al-Ostath, A., et al. (2019). Computational Modeling of Drug Release Profiles from Swellable Polymeric Nanoparticles. IEEE Xplore. Available at: [Link]

  • Runkana, V. (2014). Modeling and Simulation of Drug Release through Polymer Matrices. COMSOL. Available at: [Link]

  • Engle, N. S., et al. (2019). Rapid Diels–Alder Cross-linking of Cell Encapsulating Hydrogels. Chemistry of Materials. Available at: [Link]

  • Mikhaleva, A., et al. (2023). Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. MDPI. Available at: [Link]

  • Khetan, S., & Burdick, J. A. (2011). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. PMC. Available at: [Link]

  • Liu, Y., et al. (2014). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online. Available at: [Link]

  • Poveda-Tirado, J. A., et al. (2020). Critical evaluation of biodegradable polymers used in nanodrugs. PMC. Available at: [Link]

  • Park, K. (2007). Biodegradable Polymers for Microencapsulation of Drugs. PMC. Available at: [Link]

  • Kharkar, P. M., et al. (2016). Thiol-ene click hydrogels for therapeutic delivery. eScholarship. Available at: [Link]

  • Wang, Y., et al. (2024). Diels-Alder reaction in hydrogel synthesis: Mechanisms and functional aspects. PubMed. Available at: [Link]

  • van der Veen, Z. (2024). Diels-Alder Hydrogels and Micelles for Ocular Drug Delivery: From Design to Preclinical Evaluation. Utrecht University Research Portal. Available at: [Link]

  • Kharkar, P. M., et al. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Ullah, K., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances. Available at: [Link]

  • Park, K. (2016). Thiol−ene Click Hydrogels for Therapeutic Delivery. Kinam Park. Available at: [Link]

  • Patsnap. (2025). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Patsnap Eureka. Available at: [Link]

  • Wang, H., et al. (2021). Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. PMC. Available at: [Link]

  • Orozco, F., et al. (2020). Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. MDPI. Available at: [Link]

  • Teo, E. Y., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. Available at: [Link]

  • Fejdi, P., et al. (2021). Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release. Macromolecules. Available at: [Link]

  • Ho, T. C., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC. Available at: [Link]

  • Orozco, F., et al. (2020). Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. Sci-Hub. Available at: [Link]

  • The Good Scents Company. (n.d.). Furfuryl thiopropionate. The Good Scents Company. Available at: [Link]

  • ResearchGate. (n.d.). Two steps of synthesizing reversible polymer networks... ResearchGate. Available at: [Link]

  • Aguirresarobe, R. H., et al. (2021). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

  • Bio-protocol. (2018). Determination of drug loading and encapsulation efficiency. Bio-protocol. Available at: [Link]

  • Majumder, S., & Roy, G. (2018). Stimuli-Responsive Drug Release from Smart Polymers. PMC. Available at: [Link]

  • Liu, H., et al. (2024). Thermally Reversible and Recyclable Polyethylene Networks via Furan–Maleimide Diels–Alder Dynamic Covalent Chemistry. PMC. Available at: [Link]

  • Amini, Y., et al. (2015). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. ResearchGate. Available at: [Link]

  • Barkat, K., et al. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI. Available at: [Link]

  • Bejarano, D. A., et al. (2018). Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Sykam, N., et al. (2021). Synergistic reinforcement of a reversible Diels–Alder type network with nanocellulose. RSC Advances. Available at: [Link]

  • Hu, Y., et al. (2019). Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles. MDPI. Available at: [Link]

  • Sonawane, G., et al. (2025). Biodegradable Polymers in Drug Delivery: A Detailed Review. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. MDPI. Available at: [Link]

  • das Neves, J., & Sarmento, B. (2012). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. PMC. Available at: [Link]

  • Li, Y., et al. (2025). Polymer-Based Designer Particles as Drug Carriers: Strategies to Construct and Modify. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Enhancing Biocompatibility in Natural Polymer-Based Drug Delivery Systems. ResearchGate. Available at: [Link]

  • Teo, E. Y., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. Available at: [Link]

  • Sharma, A., et al. (2024). Preparation and Evaluation of Ketoprofen Loaded Mucoadhesive Microspheres. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Akter, S., et al. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. PolyU Institutional Research Archive. Available at: [Link]

  • Konwar, A., et al. (2020). Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate. MDPI. Available at: [Link]

  • Auvergne, R., et al. (2014). Furan-based thermosetting polymers for high-performance applications. ACS Symposium Series. Available at: [Link]

  • Mahmood, S. H. (2013). Synthesis and Characterization of Polyfurfural Nanoparticle. Institute of Metal Physics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Furfuryl Thiopropionate Synthesis

Welcome to the Technical Support Center for the synthesis of Furfuryl thiopropionate (CAS 59020-85-8). This compound is a critical high-impact aroma chemical and a valuable intermediate in the synthesis of complex sulfur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Furfuryl thiopropionate (CAS 59020-85-8). This compound is a critical high-impact aroma chemical and a valuable intermediate in the synthesis of complex sulfur-containing organic molecules[1]. Because of the high reactivity of its furan and thiol functional groups, achieving high yield and purity requires strict control over reaction conditions.

This guide provides a self-validating methodology, quantitative optimization data, and a causality-driven troubleshooting FAQ to help researchers and drug development professionals resolve common experimental bottlenecks.

Core Synthesis Workflow

The most efficient route for high-purity furfuryl thiopropionate is the thioesterification of 2-furanmethanethiol (furfuryl mercaptan) with propionyl chloride. This reaction requires an acid scavenger (typically a mild base) to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing the degradation of the furan ring.

G R1 Reactants: 2-Furanmethanethiol + Propionyl Chloride C1 Catalysis & Addition: Pyridine in Anhydrous DCM (0-5°C, N2 Blanket) R1->C1 C2 Thioesterification: Reflux at 45°C for 6 hours C1->C2 W1 Workup: Filter Solids, Wash with 10% Na2CO3 & Brine C2->W1 W2 Drying: Anhydrous Na2SO4 & Solvent Evaporation W1->W2 P1 Purification: Fractional Vacuum Distillation W2->P1 Final Final Product: Furfuryl Thiopropionate (>98% Purity) P1->Final

Furfuryl thiopropionate synthesis: Thioesterification workflow and purification steps.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. By monitoring the physical state of the reaction (e.g., precipitation of salts, pH of the aqueous wash), scientists can verify the success of each step before proceeding.

  • System Preparation: Purge a dry, multi-neck round-bottom flask with nitrogen (N₂) for 15 minutes. Add 40 mL of anhydrous dichloromethane (DCM), 0.1 mol of freshly distilled 2-furanmethanethiol, and 0.1 mol of anhydrous pyridine[2].

    • Validation: The solution should remain clear and colorless. A yellow tint indicates premature oxidation of the mercaptan.

  • Controlled Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 0.1 mol of propionyl chloride dropwise via an addition funnel to manage the exothermic reaction.

    • Validation: The immediate formation of a white precipitate (pyridinium chloride) confirms the nucleophilic acyl substitution is occurring.

  • Reflux & Thioesterification: Remove the ice bath and heat the resulting solution to 45 °C. Reflux under continuous N₂ flow for 6 hours[2].

  • Quench & Workup: Cool the mixture to room temperature. Filter the mixture to remove the precipitated pyridinium chloride solids. Wash the organic filtrate first with a 10% Na₂CO₃ aqueous solution to neutralize residual acids, then with a saturated NaCl (brine) aqueous solution[2].

    • Validation: Test the final brine wash with pH paper; it must read neutral (pH 6–7) to confirm complete removal of unreacted propionyl chloride and pyridine[2].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the DCM in vacuo[2].

  • Purification & Final Validation: Purify the crude product via fractional vacuum distillation. Analyze the final distillate via Gas Chromatography-Mass Spectrometry (GC-MS) to validate that the purity of furfuryl thiopropionate exceeds 98%.

Quantitative Optimization Data

The table below summarizes the quantitative impact of critical experimental parameters on the final yield and purity of furfuryl thiopropionate.

Optimization ParameterBaseline ConditionOptimized ConditionYield ImpactPurity Impact (Byproduct Reduction)
Atmosphere Ambient AirNitrogen (N₂) Blanket+15% to +20%Eliminates difurfuryl disulfide formation[3]
Acid Scavenger NonePyridine (1.0 eq)+40%Prevents acyl chloride hydrolysis & furan degradation
Reaction Temp Room Temp Addition0 °C Addition, 45 °C Reflux+12%Reduces thermal degradation & runaway exotherms
Workup Wash Water Only10% Na₂CO₃ then BrineN/ARemoves residual acids, yielding >98% purity[2]

Troubleshooting & FAQs

Q1: Why is my yield dropping below 60% despite stoichiometric exactness? Causality: Yield loss in this synthesis is almost always driven by moisture or side-reactions. Propionyl chloride rapidly hydrolyzes in the presence of trace water to form propionic acid, which is significantly less reactive toward thiols. Furthermore, 2-furanmethanethiol is highly susceptible to oxidation. If your glassware or solvents are not strictly anhydrous, or if you are not utilizing a nitrogen blanket, the reagents will consume themselves before the thioesterification can reach completion.

Q2: How do I eliminate the difurfuryl disulfide byproduct from my final product? Causality: Difurfuryl disulfide is the primary oxidation product of 2-furanmethanethiol[3]. Furfuryl mercaptan reacts readily under oxidative or Fenton-type conditions, leading to rapid degradation and dimer formation[3]. Solution: To eliminate this byproduct, you must prevent oxidation from occurring in the first place:

  • Always use freshly vacuum-distilled 2-furanmethanethiol.

  • Degas your DCM solvent by sparging it with N₂ for 30 minutes prior to use.

  • Maintain a strict inert atmosphere throughout the reaction and the initial stages of the workup.

Q3: What is the optimal base catalyst and solvent combination, and why? Causality: Pyridine in anhydrous dichloromethane (DCM) is the optimal system[2]. Pyridine acts dual-purposely as a nucleophilic catalyst and an acid scavenger. It reacts with the HCl byproduct to precipitate pyridinium chloride, which drives the reaction equilibrium forward according to Le Chatelier's principle. DCM is chosen because it provides excellent solubility for the reactants and the final thioester, but acts as a poor solvent for pyridinium chloride, allowing the salt to be easily filtered out during workup.

Q4: Can I use the esterification route (furfuryl alcohol + thiopropionic acid) instead of thioesterification? Causality: While furfuryl thiopropionate can technically be synthesized via the esterification of furfuryl alcohol with thiopropionic acid under acidic catalytic conditions (e.g., concentrated sulfuric acid or ion-exchange resins)[1], this route is highly discouraged for high-purity applications. Furfuryl alcohol is notoriously prone to exothermic polymerization under strongly acidic conditions, leading to dark, intractable tar byproducts and drastically reduced yields. The thioesterification of the mercaptan with an acyl chloride avoids strong acid catalysts entirely, maximizing both yield and purity.

References

  • Furfuryl thiopropionate 59020-85-8 wiki. guidechem.com. 1

  • Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. nih.gov. 2

  • Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. researchgate.net. 3

Sources

Optimization

Technical Support Center: Challenges in the Purification of S-furfuryl propanethioate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for S-furfuryl propanethioate (CAS 59020-85-8). This document is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for S-furfuryl propanethioate (CAS 59020-85-8). This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this versatile thioester. S-furfuryl propanethioate, a key compound in flavor and fragrance industries and a useful synthetic intermediate, possesses a unique structure combining a thioester functional group and a furan ring.[1][2][3] This combination, while bestowing its desirable properties, also introduces inherent instabilities that can complicate purification. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Section 1: Compound Profile & Stability Considerations

Before troubleshooting, it is crucial to understand the physicochemical properties and inherent instabilities of S-furfuryl propanethioate. Its purification challenges are not random; they are a direct consequence of its molecular structure.

Table 1: Physicochemical Properties of S-furfuryl propanethioate

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂S[1][4]
Molecular Weight 170.23 g/mol [1][4]
Appearance White to yellow to green clear liquid[1][2]
Boiling Point 219-221 °C (at 760 mmHg); 95-97 °C (at 10 mmHg)[1][5]
Density ~1.11 - 1.12 g/mL[1][2]
Solubility Insoluble in water; soluble in organic solvents like ethanol[3][5]
Storage Conditions 2 - 8 °C, under inert atmosphere, protected from light[1][2]
Inherent Molecular Instability

The primary challenges in handling S-furfuryl propanethioate stem from two key areas of its structure:

  • The Thioester Linkage: Thioesters are susceptible to hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding thiol and carboxylic acid.[6] The acidic surface of standard silica gel can be sufficient to induce this degradation during column chromatography. Furthermore, in the presence of other thiols, transthioesterification can occur, leading to undesired byproducts.[7]

  • The Furan Ring: Furan and its derivatives are notoriously unstable under acidic conditions, which can catalyze ring-opening and polymerization reactions, leading to the formation of colored, insoluble materials.[8][9] This sensitivity limits the choice of reagents and purification conditions.

These degradation pathways are the root cause of many purification failures, including low yield, sample discoloration, and inconsistent results.

G main S-Furfuryl Propanethioate hydrolysis Acid/Base Catalyzed Hydrolysis main->hydrolysis H₂O acid_poly Acid-Catalyzed Polymerization main->acid_poly H⁺ prod_thiol Furfuryl Mercaptan hydrolysis->prod_thiol prod_acid Propionic Acid hydrolysis->prod_acid oxidation Oxidation prod_disulfide Difurfuryl Disulfide oxidation->prod_disulfide prod_polymer Polymeric Byproducts (Colored) acid_poly->prod_polymer prod_thiol->oxidation [O]

Caption: Key degradation pathways for S-furfuryl propanethioate.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification and handling of S-furfuryl propanethioate.

Purity Assessment & Impurity Profile

Q1: What are the typical impurities I should expect after synthesis, and what is the best way to assess the purity of my crude product?

A1: The impurity profile depends heavily on the synthetic route but commonly includes unreacted starting materials and side products from degradation.

  • Common Impurities:

    • Starting Materials: Furfuryl mercaptan, propionic acid, or propionyl chloride.

    • Side Products: Difurfuryl disulfide (from the oxidation of furfuryl mercaptan), propionic acid (from hydrolysis of the product), and various polymeric materials from the degradation of the furan ring.[8][10]

  • Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It provides excellent separation of volatile components and allows for the identification of impurities based on their mass spectra. A purity of ≥98% is often achievable for the commercial product.[1]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is also highly effective for identifying and quantifying impurities, provided their characteristic signals do not overlap significantly with the product signals.

    • Thin-Layer Chromatography (TLC) is a quick, qualitative tool to monitor reaction progress and assess the complexity of the crude mixture before committing to large-scale purification.

Chromatographic Purification

Q2: My compound is degrading on my silica gel column. My TLC plate shows significant streaking and my final yield is very low. What is happening and how can I prevent it?

A2: This is the most common challenge and is almost certainly caused by the acidic nature of standard silica gel.[6] Both the thioester linkage and the furan ring are acid-sensitive. The silanol groups (Si-OH) on the silica surface create a localized acidic environment that catalyzes hydrolysis and polymerization.

  • Causality: The streaking on your TLC plate is a visual indicator of on-plate degradation, where the compound decomposes as it moves along the stationary phase. The low yield is a direct result of this decomposition on the column.

  • Solutions:

    • Neutralize the Silica Gel: Before packing your column, you can create a slurry of the silica gel in your starting eluent and add ~1% triethylamine (Et₃N) relative to the solvent volume. Let it sit for an hour, then pack the column as usual. This neutralizes the acidic sites.

    • Use a Buffered Mobile Phase: Adding a small amount of a non-nucleophilic base like triethylamine or pyridine (0.1-0.5%) to your mobile phase can suppress degradation during the run.

    • Switch to a Different Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds. Alternatively, consider using a bonded-phase silica like diol or cyano columns, which have different selectivity and are less acidic.[6]

    • Minimize Residence Time: Use a slightly more polar solvent system to achieve a reasonable Rf value (0.3-0.4) and elute the compound faster, reducing its contact time with the stationary phase.

Q3: I am struggling to separate S-furfuryl propanethioate from difurfuryl disulfide. They have very similar Rf values. How can I improve this separation?

A3: This is a classic difficult separation because the polarity of the two compounds is very similar. Improving resolution requires optimizing your chromatographic conditions.

  • Causality: Both molecules contain the furan moiety and sulfur atoms, leading to similar interactions with the stationary phase.

  • Solutions:

    • Solvent System Optimization: The key is to find a solvent system that exploits subtle differences in polarity. Experiment with different solvent combinations. For example, instead of a standard ethyl acetate/hexane system, try dichloromethane/hexane or toluene/ethyl acetate.

    • Gradient Elution: A shallow solvent gradient can effectively resolve closely eluting compounds.[6] Start with a low-polarity mobile phase (e.g., 2% ethyl acetate in hexane) and slowly increase the polarity (e.g., to 10% ethyl acetate). This will hold back the more polar compound slightly longer, enhancing separation.

    • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) can provide an orthogonal separation mechanism. The elution order may be reversed, potentially separating your product from the disulfide impurity.[11]

Handling and Storage

Q4: My purified, colorless product turned yellow after a few days on the bench. Why did this happen and what are the correct storage procedures?

A4: The yellowing is a sign of decomposition, likely due to a combination of oxidation and light/acid-catalyzed polymerization.[8][10] The furan ring is particularly susceptible to such degradation.

  • Causality: Atmospheric oxygen can promote the formation of radicals, while ambient light provides the energy to initiate polymerization or other degradation pathways. Trace acidic impurities can also accelerate this process.

  • Proper Storage Protocol:

    • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.

    • Refrigeration: Keep the vial at the recommended 2-8 °C to slow the rate of any potential decomposition reactions.[1][2]

    • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

    • Ensure Purity: Make sure the product is free of any acidic residue from purification before long-term storage.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols to address the most critical purification challenges.

G start Crude S-furfuryl propanethioate wash Aqueous Wash (NaHCO₃) start->wash Removes acidic impurities dry Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Neutralized Silica or Alumina) concentrate->chromatography Separates neutral impurities pure Pure Product (>98%) chromatography->pure storage Store at 2-8°C under Argon pure->storage

Sources

Troubleshooting

Preventing side reactions in the esterification of furfuryl mercaptan

Welcome to the technical support center for the esterification of furfuryl mercaptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of furfuryl mercaptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Furfuryl mercaptan is a valuable intermediate, but its unique structure—containing a sensitive furan ring, a reactive thiol, and a primary alcohol—presents significant challenges. This document provides in-depth, experience-based answers to common issues, focusing on the prevention of side reactions to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired ester. What is happening?

A1: This is a classic sign of furan ring polymerization.

The furan ring in furfuryl mercaptan is highly susceptible to degradation and polymerization under strong acidic conditions, which are typically used in Fischer-Speier esterification.[1][2]

  • Causality (The "Why"): The reaction is initiated by the protonation of the furan ring's oxygen or, more commonly, the α-carbon.[3] This creates a reactive electrophile that can be attacked by another furan ring, initiating a chain reaction that leads to the formation of dark, insoluble polymeric materials known as humins.[2][4] This process is significantly accelerated by strong Brønsted acids (like sulfuric acid) and higher temperatures.[5][6] The polymerization of furfuryl derivatives is a well-documented challenge in biomass conversion and polymer chemistry.[7][8][9]

  • Preventative Strategies:

    • Catalyst Choice is Critical: Avoid strong mineral acids. Opt for milder catalysts that can promote esterification without aggressively attacking the furan ring.

    • Temperature Control: Perform the reaction at the lowest effective temperature. While higher temperatures can speed up esterification, they exponentially increase the rate of polymerization.[1]

    • Solvent Selection: Use non-polar, aprotic solvents like toluene or hexane. These solvents do not participate in the degradation pathway and can help remove water azeotropically when using a Dean-Stark apparatus.[10] Polar aprotic solvents like DMF have also been shown to have a stabilizing effect on some furan derivatives.[1][5]

Catalyst TypeExample(s)Recommended Loading (mol%)Temperature Range (°C)Key Considerations
Strong Brønsted Acid Sulfuric Acid (H₂SO₄)1-580-110High Risk of polymerization. Not recommended for this substrate.[11]
Mild Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)5-1060-90Lower risk than H₂SO₄, but polymerization is still possible.[10]
Lewis Acid Scandium(III) triflate, Iron(III) chloride1-540-70Generally milder and less likely to cause extensive polymerization.[11][12]
Solid Acid Catalyst Amberlyst-15, Sulfonic MCM-4110-20 wt%60-80Heterogeneous, easily removed by filtration. Lower acidity can reduce side reactions.[13]
Q2: My final product has an altered, often less potent, aroma, and mass spectrometry shows a peak at double the mass of my starting material. What's the issue?

A2: This strongly indicates oxidation of the thiol group to form a disulfide.

The mercaptan (-SH) group is easily oxidized, especially in the presence of air (oxygen), trace metal impurities, or other oxidizing agents. The primary product of this side reaction is difurfuryl disulfide.[14]

  • Causality (The "Why"): The oxidation of thiols to disulfides is a common and often facile process. It can proceed through a radical mechanism, which can be initiated by trace metals or oxygen. This dimerization results in the loss of the characteristic mercaptan aroma and the formation of a new, less volatile compound with a different scent profile.

  • Preventative Strategies:

    • Inert Atmosphere: This is the most crucial control parameter. Conduct the entire experiment, including solvent transfers and the reaction itself, under a blanket of an inert gas like nitrogen or argon.

    • Deoxygenate Solvents: Before use, sparge all solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Ensure all reagents are free from peroxide impurities and that no inadvertent oxidants are introduced.

    • Thiol Protection (Advanced): For extremely sensitive applications, the thiol group can be protected as a thioester (e.g., thioacetate) before esterification and then deprotected afterward.[15][16] However, this adds two extra steps to the synthesis and is often unnecessary if a strict inert atmosphere is maintained.

Diagram: Primary vs. Side Reaction Pathways This diagram illustrates the desired esterification reaction in contrast to the two major side reactions: furan polymerization and thiol oxidation.

G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Polymerization cluster_side2 Side Reaction 2: Oxidation FM Furfuryl Mercaptan Ester Target Ester FM->Ester + Carboxylic Acid FM_p Furfuryl Mercaptan FM_o Furfuryl Mercaptan Acid Carboxylic Acid Acid->Ester Catalyst Acid Catalyst Catalyst->Ester Polymer Polymerization (Black Tar) FM_p->Polymer Catalyst_p Strong Acid Catalyst_p->Polymer Disulfide Difurfuryl Disulfide FM_o->Disulfide O2 Oxygen (Air) O2->Disulfide

Caption: Main vs. Side Reaction Pathways.

Q3: The esterification is slow or incomplete, even at higher temperatures. How can I drive the reaction to completion without causing degradation?

A3: This is an equilibrium problem, characteristic of Fischer esterification.

The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[17] To achieve high yields, the equilibrium must be shifted towards the products.

  • Causality (The "Why"): According to Le Châtelier's principle, the equilibrium can be shifted to the right (favoring the ester) by either using a large excess of one reactant (usually the more volatile or less expensive one) or by removing one of the products as it is formed.[11] In this case, removing the water byproduct is the most effective strategy.

  • Solutions:

    • Water Removal: The most common and effective method is to use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[18] The water is collected in the trap, physically removing it from the reaction mixture and preventing the reverse hydrolysis reaction.

    • Drying Agents: For smaller-scale reactions where a Dean-Stark is impractical, molecular sieves (3Å or 4Å) can be added to the reaction flask to sequester the water as it is formed. Ensure the sieves are properly activated before use.

    • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the carboxylic acid can also help push the reaction forward, though water removal is generally more impactful.

Experimental Protocols
Protocol 1: Recommended Procedure for Esterification of Furfuryl Mercaptan

This protocol incorporates best practices to minimize the side reactions discussed above.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Preparation:

    • To the flask, add furfuryl mercaptan (1.0 eq.).

    • Add the desired carboxylic acid (1.2 eq.).

    • Add a mild acid catalyst, such as p-toluenesulfonic acid (0.05 eq.).

    • Add a sufficient volume of deoxygenated toluene to allow for efficient stirring and reflux.

  • Reaction:

    • Heat the mixture to reflux using an oil bath. The temperature should be sufficient to cause the toluene-water azeotrope to distill into the Dean-Stark trap (approx. 85-90°C for the vapor, oil bath ~110-120°C).

    • Monitor the reaction progress by TLC or GC analysis of small aliquots.

    • Continue reflux until no more water collects in the trap and the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude ester via flash column chromatography using deactivated silica gel (see Protocol 2) to prevent product degradation on the column.[1]

Protocol 2: Deactivation of Silica Gel for Chromatography

Standard silica gel is slightly acidic and can cause degradation of the sensitive furan-containing ester.[1]

  • Prepare a slurry of silica gel in the desired starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15 minutes.

  • Pack the column with the neutralized silica slurry as you normally would.

  • Ensure the eluent used for the chromatography also contains 0.5-1% triethylamine to maintain the neutral environment.

Diagram: Troubleshooting Workflow A logical workflow to diagnose and solve common issues during the esterification.

TroubleshootingWorkflow start Start Esterification check_yield Reaction Complete. Low Yield or Purity? start->check_yield success Success! Isolate Product check_yield->success No dark_color Is mixture dark or black? check_yield->dark_color Yes ms_check Does MS show M+M peak? dark_color->ms_check No polymerization Probable Cause: Furan Polymerization dark_color->polymerization Yes incomplete_rxn Is starting material present (TLC/GC)? ms_check->incomplete_rxn No oxidation Probable Cause: Thiol Oxidation ms_check->oxidation Yes other_issue Consult further analytical data incomplete_rxn->other_issue No equilibrium Probable Cause: Unfavorable Equilibrium incomplete_rxn->equilibrium Yes sol_poly Solution: - Use milder catalyst - Lower reaction temp - Use aprotic solvent polymerization->sol_poly sol_oxid Solution: - Use inert atmosphere (N2/Ar) - Deoxygenate solvents oxidation->sol_oxid sol_equil Solution: - Remove H2O (Dean-Stark) - Use excess reagent equilibrium->sol_equil

Sources

Optimization

Technical Support Center: Furfuryl Thiopropionate (FTP) Thermal Stability &amp; Degradation

Welcome to the Technical Support Center for Furfuryl Thiopropionate (FTP) . As a sulfur-containing ester widely utilized in flavor and fragrance chemistry[1], FTP presents unique stability challenges during high-heat app...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furfuryl Thiopropionate (FTP) . As a sulfur-containing ester widely utilized in flavor and fragrance chemistry[1], FTP presents unique stability challenges during high-heat applications, such as thermal food processing or formulation in Electronic Nicotine Delivery Systems (ENDS)[2].

This guide is designed for researchers and drug development professionals. It provides authoritative methodologies, mechanistic pathway analyses, and self-validating troubleshooting protocols to ensure the integrity of your thermal stress experiments.

Physicochemical & Thermal Properties

Understanding the baseline thermal properties of FTP is critical before designing stress-testing protocols. Below is the quantitative data necessary for experimental parameterization.

Physicochemical PropertyValueAnalytical Significance
CAS Number 59020-85-8Standard compound identification[1].
Molecular Weight 170.23 g/mol Mass-to-charge (m/z) target for parent ion[1].
Boiling Point 219 - 221 °CDefines the upper limit for non-destructive distillation[3].
Flash Point 97 °C (206.6 °F)Critical safety threshold for open-system heating[3].
Specific Gravity 1.089 - 1.111 @ 20 °CRequired for volumetric-to-mass conversions in matrix prep[1].
Decomposition Products COx, SOxKey markers of complete pyrolytic breakdown[3].

Experimental Workflow: Thermal Degradation Profiling

To accurately assess the stability of FTP, scientists must employ a closed-system thermal degradation setup coupled with highly sensitive analytical detection[2].

Workflow N1 1. Sample Preparation (FTP in Matrix) N2 2. Thermal Stress (150°C - 350°C) N1->N2 N3 3. Volatile Trapping (SPME / Cold Trap) N2->N3 N4 4. GC-MS Analysis N3->N4 N5 5. Degradant ID N4->N5

Fig 1. Experimental workflow for thermal degradation profiling of FTP.

Step-by-Step Methodology
  • Matrix Preparation: Dissolve FTP (e.g., 1-5 mg/mL) in a standardized matrix (e.g., a 60/40 v/v mixture of USP-grade glycerin and propylene glycol) to simulate real-world formulation conditions[2].

  • Controlled Thermal Stress Application: Introduce the sample into a programmable thermal reactor. Ramp the temperature from 150°C to 350°C in 25°C increments[2].

    • Causality: Stepwise heating isolates the exact onset temperature of thioester cleavage before complete pyrolysis obfuscates the primary degradation products.

  • Volatile Trapping: Capture the aerosolized effluent using Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or a cryogenic trap.

    • Causality: Thiol degradation products are highly volatile; SPME prevents the loss of low-molecular-weight sulfur compounds prior to injection.

  • GC-MS Analysis: Desorb the trapped analytes into a GC-MS system. Utilize a low-bleed capillary column (e.g., DB-5MS) with a temperature program starting at 40°C, holding for 2 mins, then ramping at 10°C/min to 250°C.

  • Data Processing & Self-Validation: Identify peaks by comparing mass spectra against NIST libraries. Self-Validating Step: Always run a parallel blank matrix (glycerin/propylene glycol without FTP) through the exact thermal cycle to ensure identified peaks are derived from FTP and not matrix pyrolysis[2].

Mechanistic Degradation Pathways

Under thermal stress, the thioester bond in FTP is the primary site of lability. In the presence of heat and trace moisture, FTP hydrolyzes to yield furfuryl mercaptan and propionic acid [4]. If oxygen is present in the system, the highly reactive furfuryl mercaptan rapidly oxidizes to form difurfuryl disulfide [4]. At extreme temperatures, pyrolytic breakdown generates irritating gases, including carbon oxides and sulfur oxides[3].

Pathway FTP Furfuryl Thiopropionate (FTP) Heat Thermal Stress FTP->Heat Hydrolysis Hydrolysis / Cleavage Heat->Hydrolysis Moisture Pyrolysis Pyrolysis / Oxidation Heat->Pyrolysis High Temp / O2 FM Furfuryl Mercaptan Hydrolysis->FM PA Propionic Acid Hydrolysis->PA Gases COx & SOx Gases Pyrolysis->Gases Dimer Difurfuryl Disulfide FM->Dimer Oxidation

Fig 2. Primary thermal degradation pathways of Furfuryl Thiopropionate.

Troubleshooting Guides & FAQs

Q1: Why am I observing a rapid loss of FTP concentration in my formulations above 150°C, even without visible boiling? A: FTP is susceptible to premature thermal cleavage of its thioester bond. While its boiling point is ~219°C[3], the activation energy for hydrolysis is significantly lowered in the presence of protic solvents (like propylene glycol or water). Troubleshooting: Ensure your matrix is strictly anhydrous, or evaluate the use of a nitrogen blanket during heating to suppress oxidative degradation.

Q2: During GC-MS analysis, I detect difurfuryl disulfide but no furfuryl mercaptan. Is this a direct degradation product of FTP? A: No, it is a secondary degradation product. Furfuryl mercaptan is the primary cleavage product of FTP[4]. However, thiols are highly reactive and readily dimerize into disulfides via oxidation in the GC injection port or during sample trapping if oxygen is present. Self-Validating Protocol: To confirm this, spike your pre-analysis sample with an antioxidant (e.g., BHT) or derivatize the thiol groups immediately post-thermal stress. If the disulfide peak disappears and the mercaptan peak appears, the dimerization is an analytical artifact, not a direct thermal breakdown product.

Q3: How can I differentiate between simple evaporation and actual thermal degradation of FTP in my thermogravimetric analysis (TGA)? A: FTP has a flash point of 97°C and evaporates readily under sustained heat[3]. In standard TGA, evaporation manifests as a smooth, continuous mass loss curve, whereas degradation often presents as a sharp inflection point accompanied by an exothermic or endothermic peak in simultaneous Differential Scanning Calorimetry (DSC). Troubleshooting: Couple your TGA with an FTIR gas cell (TGA-IR) to monitor the effluent. The appearance of SO2 or CO2 stretching frequencies definitively indicates pyrolytic degradation rather than mere volatilization[3].

Q4: What safety precautions are necessary when stressing FTP beyond 200°C? A: Thermal decomposition of FTP leads to the release of irritating and potentially toxic gases, including sulfur oxides (SOx) and carbon oxides (COx)[3]. All high-temperature stress testing must be conducted within a certified fume hood using sealed thermal reactors to prevent inhalation exposure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions Involving Furfuryl Thiopropionate

Welcome to the technical support center for troubleshooting Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in [4+2] cycloaddition reactions involving furfuryl thiopropionate as the diene component. As a Senior Application Scientist, I will provide in-depth, experience-based insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of Furan-Based Dienes

Furan and its derivatives, such as furfuryl thiopropionate, are attractive dienes in Diels-Alder reactions due to the potential for creating complex, oxygen-containing heterocyclic scaffolds. However, their aromatic character introduces a significant thermodynamic barrier, as the reaction necessitates the loss of this aromaticity.[1][2][3] This inherent stability of the furan ring often leads to low reactivity and, critically, the reversibility of the cycloaddition, which is a primary cause of low product yields.[2][3][4][5][6] This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with furfuryl thiopropionate in Diels-Alder reactions.

Question 1: My reaction is showing very low conversion to the desired adduct, even after extended reaction times. What are the likely causes?

Low conversion is a frequent issue and can often be attributed to the inherent properties of furan-based dienes and the equilibrium of the reaction.

  • The Retro-Diels-Alder Reaction: The most significant factor is often the retro-Diels-Alder reaction, where the product reverts to the starting materials.[2][5][6] This equilibrium is highly temperature-dependent. While higher temperatures can increase the initial reaction rate, they can also strongly favor the reverse reaction.[5]

  • Insufficient Dienophile Reactivity: Furan is considered a relatively electron-rich diene. For a normal-electron-demand Diels-Alder reaction, a highly electron-deficient dienophile is required to achieve a favorable rate. If your dienophile is not sufficiently activated with electron-withdrawing groups, the reaction will be sluggish.[7][8]

  • Steric Hindrance: The thiopropionate group on the furfuryl moiety, or substituents on your dienophile, can introduce steric hindrance that disfavors the transition state, leading to a slower reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures. It's possible that a lower temperature, while slowing the forward reaction, may disfavor the retro-Diels-Alder reaction to a greater extent, leading to a higher net yield over time.[9]

  • Increase Dienophile Concentration: Using an excess of the dienophile can help push the equilibrium towards the product side.

  • Consider a More Reactive Dienophile: If possible, switching to a dienophile with stronger electron-withdrawing groups can significantly increase the forward reaction rate.

Question 2: I'm observing the formation of byproducts. What are they likely to be and how can I minimize them?

Byproduct formation in furan-based Diels-Alder reactions can be a significant issue, particularly under harsh conditions.

  • Polymerization/Decomposition of Furan: Furans can be sensitive to acid and heat, leading to polymerization or decomposition.[10] This is especially true if using strong Lewis acid catalysts.

  • Side Reactions of the Dienophile: Highly reactive dienophiles can undergo self-polymerization or other side reactions, especially at elevated temperatures.

Troubleshooting Steps:

  • Careful Catalyst Selection: If using a Lewis acid catalyst, opt for milder options first. For instance, zeolites like Hf-, Zr-, and Sn-Beta have shown high activity with minimal side reactions.[11] Supported Lewis acids, such as TiCl4 or ZnCl2 on silica gel, can also offer improved selectivity.[10]

  • Lower Reaction Temperature: As with low conversion, reducing the temperature can often minimize the rates of side reactions.

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive reagents.

Advanced Troubleshooting & Optimization

For more persistent issues, a more systematic approach to optimization is required.

Question 3: Would a Lewis acid catalyst be beneficial for my reaction, and how do I choose the right one?

Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, lowering its LUMO energy and making it more electrophilic.[12][13][14] However, the choice of Lewis acid is critical when working with acid-sensitive furans.[10]

  • Mechanism of Catalysis: The Lewis acid coordinates to a basic site on the dienophile (often a carbonyl oxygen), which enhances its electron-withdrawing nature and accelerates the cycloaddition.

dot

Caption: Lewis acid catalysis in Diels-Alder reactions.

Recommended Lewis Acids:

Lewis AcidTypical ConditionsNotes
Methylaluminum dichloride-78 °C, 1.1 eqEffective for intramolecular reactions, shifts equilibrium towards product.[12]
Aluminum trichloride (AlCl3)VariesCan cause enormous rate enhancement but may also promote side reactions.[13][14]
Boron trifluoride etherate (BF3·OEt2)RefluxCan be effective but requires careful optimization.[15]
Zinc chloride (ZnCl2)VariesA milder alternative to AlCl3.[13]
Lewis Acidic Zeolites (e.g., Sn-BEA)Room TemperatureHeterogeneous catalysts that can be easily removed and may offer improved selectivity.[7]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • Under an inert atmosphere (argon or nitrogen), dissolve the furfuryl thiopropionate (1.0 eq) and the dienophile (1.0-1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (e.g., a solution of AlCl3 in the reaction solvent, or solid ZnCl2) to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate for aluminum-based Lewis acids).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 4: How does solvent choice impact the yield of my reaction?

Solvent can have a profound effect on both the rate and equilibrium of a Diels-Alder reaction.

  • Polarity: For reactions with a polar transition state, polar solvents can accelerate the reaction.[16] However, for some systems, non-polar solvents may lead to higher rates.[17]

  • "On Water" and Aqueous Mixtures: In some cases, conducting the reaction in water or aqueous mixtures can lead to significant rate enhancements due to hydrophobic effects and hydrogen bonding that stabilize the transition state.[18][19][20] This can be a particularly effective strategy for electron-poor furans.[18]

  • Solvent-Free Conditions: For some furan-maleimide reactions, solvent-free conditions can lead to a phase transition from liquid to solid, which can drive the reaction to completion by preventing the retro-Diels-Alder reaction.[3]

dot

Troubleshooting_Workflow Start Low Yield Observed Check_Reversibility Is Retro-Diels-Alder a likely issue? Start->Check_Reversibility Optimize_Temp Optimize Temperature (Lower T may be better) Check_Reversibility->Optimize_Temp Yes Check_Dienophile Is Dienophile Sufficiently Activated? Check_Reversibility->Check_Dienophile No Increase_Dienophile Increase Dienophile Concentration Optimize_Temp->Increase_Dienophile Consider_Catalyst Consider Lewis Acid Catalyst Increase_Dienophile->Consider_Catalyst Screen_Catalysts Screen Mild Lewis Acids (e.g., ZnCl2, Zeolites) Consider_Catalyst->Screen_Catalysts Optimize_Solvent Optimize Solvent Screen_Catalysts->Optimize_Solvent Aqueous_Media Try 'On Water' or Aqueous Mixtures Optimize_Solvent->Aqueous_Media Solvent_Free Attempt Solvent-Free Conditions Aqueous_Media->Solvent_Free Success Improved Yield Solvent_Free->Success Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Purify_Reagents Purify Starting Materials Analyze_Byproducts->Purify_Reagents Purify_Reagents->Optimize_Temp Check_Dienophile->Analyze_Byproducts Yes New_Dienophile Consider a More Electron-Deficient Dienophile Check_Dienophile->New_Dienophile No New_Dienophile->Success

Caption: A logical workflow for troubleshooting low yields.

Concluding Remarks

Troubleshooting low yields in Diels-Alder reactions involving furfuryl thiopropionate requires a systematic and informed approach. The inherent aromaticity of the furan ring and the reversibility of the cycloaddition are the primary challenges. By carefully considering reaction temperature, dienophile reactivity, catalyst choice, and solvent effects, you can significantly improve your chances of success. Remember to analyze your reaction mixtures carefully to identify byproducts, which can provide valuable clues to the underlying issues. This guide provides a starting point for your optimization efforts, and with careful experimentation, you can unlock the full synthetic potential of this powerful reaction.

References

  • The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. (n.d.).
  • Alcaide, B., Biurrun, C., & Plumet, J. (1993). THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLICATIONS. HETEROCYCLES, 36(8), 1795.
  • (n.d.). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. ResearchGate.
  • (n.d.). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Science Publishing.
  • (2017, February 13). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites.
  • (n.d.). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry - ACS Publications.
  • (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.
  • (n.d.). Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state. Journal of the American Chemical Society.
  • (2020, November 24). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry (RSC Publishing).
  • (n.d.). Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives. Benchchem.
  • (2015, October 9). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis - ACS Publications.
  • (2015, January 22). Trouble with furan/maleimide DA on nanoparticle surface. Reddit.
  • (2025, July 8). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI.
  • (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.
  • (n.d.). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. PMC.
  • (n.d.). Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi.
  • (2016, May 23). Diels–Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. Organic Letters - ACS Publications.
  • (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI.
  • (2024, October 21). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI.
  • (2005, July 12). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (2012, August 21). (PDF) Production of targeted aromatics by using Diels–Alder classes of reactions with furans and olefins over ZSM-5. ResearchGate.
  • (n.d.). WO2020046124A1 - Diels-alder reaction with furanics to obtain aromatics. Google Patents.
  • (n.d.). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PMC.
  • (2020, January 7). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC.
  • (2022, January 5). Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen.

Sources

Optimization

Technical Support Center: Purification of Synthetic Furfuryl Thiopropionate

Welcome to the technical support center for the purification of synthetic furfuryl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthetic furfuryl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity furfuryl thiopropionate. As a specialty chemical with applications ranging from flavor and fragrance to intermediates in complex organic synthesis, its purity is paramount for consistent and reliable downstream results.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding what you need to remove. The synthesis of furfuryl thiopropionate, typically via the esterification of furfuryl mercaptan with a propionylating agent, can result in several common impurities.

  • Unreacted Starting Materials:

    • Furfuryl Mercaptan (2-Furanmethanethiol): A volatile, pungent thiol that is often in excess to drive the reaction. Its high reactivity and potential for side reactions make its removal critical.[4][5][6][7]

    • Propionic Acid/Anhydride/Chloride: The acylating agent. Residual acidic impurities can affect product stability and downstream reactions.

  • Key Side-Products:

    • Difurfuryl Disulfide: The most common oxidative side-product. Furfuryl mercaptan is highly susceptible to oxidation, especially in the presence of air or trace metals, dimerization to form the disulfide.[8][9][10][11] This impurity is significantly less volatile than the product and can cause a yellow or brown discoloration.

    • Polymeric/Tarry Materials: Furfuryl alcohol, a common precursor to furfuryl mercaptan, is known to polymerize under acidic conditions.[12][13] Trace amounts of acid can catalyze the degradation of the furan ring, leading to high-molecular-weight, non-volatile residues.

Comparative Data of Target Compound and Key Impurities

Understanding the physical properties of your target compound versus its impurities is the foundation of a logical purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Furfuryl Thiopropionate (Product) 170.23[2][14]95-97 @ 10 mmHg[3][14]; 219-221 @ 760 mmHg[2][]Insoluble in water; soluble in organic solvents.[1][3][14]
Furfuryl Mercaptan (Starting Material)114.17[7]~155 @ 760 mmHg[5]Sparingly soluble in water.
Propionic Acid (Starting Material)74.08~141 @ 760 mmHgMiscible with water.[16]
Difurfuryl Disulfide (Side-Product)226.32[8][9]112-115 @ 0.5 mmHg[17][18]; 121 @ 1 mmHg[8]Insoluble in water; soluble in organic solvents.[17]

Section 2: Purification Workflow & Logic

The optimal purification strategy depends on the scale of your synthesis and the specific impurity profile identified. Below is a general workflow that can be adapted to most scenarios.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup Removes acidic impurities, water-soluble catalysts drying Drying (e.g., MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation Primary purification for removing volatile & non-volatile impurities analysis QC Analysis (GC-MS, NMR) distillation->analysis chromatography Flash Chromatography pure_product Pure Furfuryl Thiopropionate (>98%) chromatography->pure_product analysis->chromatography Purity Not Met / Close-boiling impurities present analysis->pure_product Purity Met

Caption: General purification workflow for synthetic furfuryl thiopropionate.

Section 3: Troubleshooting Guide & Protocols

This section addresses common issues encountered during purification in a question-and-answer format.

Issue 1: My final product has a strong, persistent mercaptan (sulfurous/garlic) odor.
  • Probable Cause: This is almost certainly due to residual, unreacted furfuryl mercaptan. Its potent odor means even trace amounts are easily detectable.[4][5]

  • Solution: Fractional vacuum distillation is the most effective method to separate furfuryl mercaptan (B.P. ~155°C) from the higher-boiling furfuryl thiopropionate (B.P. 219-221°C).[2][5]

    Protocol: Fractional Vacuum Distillation

    • Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a cold trap between your apparatus and the vacuum pump.

    • Vacuum: Reduce the system pressure to 10 mmHg or lower. A lower pressure reduces the required temperature, minimizing thermal degradation.[19]

    • Heating: Gently heat the distillation flask using an oil bath.

    • Fraction Collection:

      • Fore-run: Collect the first fraction that comes over. This will be enriched in any residual solvent and the more volatile furfuryl mercaptan.

      • Heart Cut: As the temperature at the distillation head stabilizes near the expected boiling point of your product (e.g., ~95-97°C @ 10 mmHg), switch to a new receiving flask to collect the pure product.[3][14]

      • Tailings: Stop the distillation once the temperature begins to rise significantly or if the color of the distillate darkens, leaving the high-boiling difurfuryl disulfide and polymeric residues behind in the flask.[8][17]

    • Validation: Analyze the collected "heart cut" fraction by GC-MS to confirm the absence of furfuryl mercaptan.

Issue 2: The product is yellow or brown, and the yield after distillation is low.
  • Probable Cause: The discoloration is likely caused by the high-boiling difurfuryl disulfide, an oxidation product of furfuryl mercaptan.[10][11][20] Low yield suggests that either a significant portion of the mercaptan oxidized instead of reacting, or thermal degradation occurred during a high-temperature distillation.

  • Preventative Measures:

    • Inert Atmosphere: During synthesis, maintain an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Reagents: Use solvents and reagents that have been degassed to remove dissolved oxygen.

  • Solution: Flash column chromatography is highly effective for removing the much less polar disulfide impurity from the more polar thioester product.

    Protocol: Flash Column Chromatography

    • Column Packing: Pack a silica gel column appropriate for your sample size (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Solvent System: Use a low-polarity solvent system. A gradient of Ethyl Acetate in Hexanes (or Heptane) is a common choice for thioesters.[21][22] Start with a very low polarity (e.g., 2% EtOAc/Hexanes) to elute non-polar impurities.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

    • Elution:

      • Elute first with the low-polarity mobile phase. The less polar difurfuryl disulfide should elute before the product.

      • Gradually increase the polarity (e.g., to 5-10% EtOAc/Hexanes) to elute the target furfuryl thiopropionate.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp (furan rings are UV-active) and/or a potassium permanganate stain to visualize the spots.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: My NMR/GC analysis shows a broad signal or indicates the presence of acid.
  • Probable Cause: Residual propionic acid or the catalyst used in the synthesis. This is a common issue if the initial aqueous workup was insufficient.

  • Solution: A simple liquid-liquid extraction (aqueous wash) is highly effective.

    Protocol: Aqueous Workup

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and neutralize any residual acid, converting it to a water-soluble sodium salt.

      • Causality:CH₃CH₂COOH + NaHCO₃ → CH₃CH₂COONa + H₂O + CO₂(g)

      • Caution: Vent the separatory funnel frequently to release the CO₂ gas that is generated.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

    • Drying & Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use distillation at atmospheric pressure?

    • A1: It is strongly discouraged. Furfuryl thiopropionate has a high boiling point (~220°C) at atmospheric pressure.[2][] At this temperature, there is a significant risk of thermal decomposition, polymerization, and resinification, which will darken the product and drastically lower the yield.[12][19] Vacuum distillation is essential.

  • Q2: My TLC shows two spots that are very close together. What should I do?

    • A2: If vacuum distillation fails to separate them, it indicates you have impurities with very similar boiling points and polarities. This requires optimizing your flash chromatography. Try a shallower solvent gradient (i.e., increase the percentage of the polar solvent more slowly) or consider using a different solvent system (e.g., Dichloromethane/Hexanes).

  • Q3: How should I store the purified furfuryl thiopropionate?

    • A3: To prevent oxidation and degradation, the purified product should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated (2-8°C is common).[2][8][17]

  • Q4: What is the primary mechanism for the formation of the difurfuryl disulfide impurity?

    • A4: The primary mechanism is the oxidation of the thiol (R-SH) groups of two furfuryl mercaptan molecules. This can be initiated by trace metals or reactive oxygen species, leading to the formation of a disulfide bond (R-S-S-R).[10][11][23] This process is a common fate for many thiols, especially those that are not sterically hindered.

    Oxidation_Mechanism cluster_reactants Reactants cluster_products Products RSH1 2 R-SH (Furfuryl Mercaptan) RSSR R-S-S-R (Difurfuryl Disulfide) RSH1->RSSR  [O] (Oxidizing Agent, e.g., O₂) H2O 2 H₂O

    Caption: Simplified oxidation of mercaptan to disulfide.

References

  • PubChem. (n.d.). Furfuryl thiopropionate. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Difurfuryl disulfide. American Chemical Society. Retrieved February 16, 2026, from [Link]

  • ChemBK. (2024, April 10). Difurfuryl disulfide. Retrieved February 16, 2026, from [Link]

  • LookChem. (n.d.). Furfuryl thiopropionate 59020-85-8 wiki. Retrieved February 16, 2026, from [Link]

  • Advanced Biotech. (n.d.). SPECIFICATION SHEET: Furfuryl thiopropionate. Retrieved February 16, 2026, from [Link]

  • Leffingwell & Associates. (n.d.). Furfuryl thiopropionate CAS# 59020-85-8. Retrieved February 16, 2026, from [Link]

  • The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. Green Chemistry. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2002, March 3). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry. Retrieved February 16, 2026, from [Link]

  • PubMed. (2002, April 10). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). AT130222B - Process for the preparation of furfuryl mercaptan.
  • ACS Publications. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). FI123518B - Process for recovery and purification of propionic acid.
  • Google Patents. (2013, June 6). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • MDPI. (2018). Bio-produced Propionic Acid: A Review. Fermentation. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN101906087B - Process and device for recovering furfuryl alcohol from high-boiling residues.
  • PMC. (2014). Propionic Acid: Method of Production, Current State and Perspectives. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved February 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). furfuryl thiopropionate, 59020-85-8. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2019). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. Organic Process Research & Development. Retrieved February 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). furfuryl propionate, 623-19-8. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (1925). ESTERS OF FURFURYL ALCOHOL. Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (1925). ESTERS OF ALPHA-TETRAHYDROFURFURYL ALCOHOL. Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2020). A Review Article on Flash Chromatography. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2024, March 20). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2014, June 19). WO2014093624A1 - Furfuryl-based esters.
  • ACS Publications. (2009, July 20). Synthesis of Thioesters from Carboxylic Acids via Acyloxyphosphonium Intermediates. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Furfuryl Thiopropionate Synthesis

Welcome to the technical support center for the synthesis of furfuryl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of furfuryl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple procedural lists and offer a comprehensive understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing furfuryl thiopropionate?

The most prevalent and industrially practiced method for synthesizing furfuryl thiopropionate is through the esterification of furfuryl alcohol with 3-thiopropionic acid.[1] This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product side.[1]

Q2: What types of catalysts are effective for this synthesis?

Both homogeneous and heterogeneous acid catalysts can be employed.

  • Homogeneous Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.[1] However, its use presents challenges in terms of separation from the reaction mixture and potential for corrosion.

  • Heterogeneous Catalysts: Solid acid catalysts are increasingly preferred due to their ease of separation, reusability, and often milder reaction conditions.[2][3] Examples include:

    • Ion-exchange resins: These are polymeric materials with acidic functional groups that can effectively catalyze the reaction.[1]

    • Zeolites and Mesoporous Silica: Materials like ZSM-5 have shown high activity in related furfuryl alcohol reactions, suggesting their potential for this synthesis.[4][5] Their defined pore structures can also offer selectivity advantages.

    • Sulfated Metal Oxides: Sulfated zirconia is a well-known solid superacid that can be highly effective in esterification reactions.[6]

    • Heteropolyacids: These compounds, particularly those with a Keggin structure, are strong Brønsted acids and have demonstrated high catalytic activity in various organic transformations, including esterification.[6][7]

Q3: What are the key reaction parameters to control for optimal yield and purity?

Several factors significantly influence the outcome of the synthesis:

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the polymerization of furfuryl alcohol.[8] A careful balance is necessary, often within the range of 80-120°C, depending on the catalyst and solvent used.[8]

  • Reactant Molar Ratio: Employing a slight excess of one reactant, typically the less expensive one, can help drive the reaction to completion.

  • Water Removal: As esterification is a reversible reaction, continuous removal of the water byproduct is crucial to shift the equilibrium towards the formation of furfuryl thiopropionate. This can be achieved through azeotropic distillation (e.g., with toluene or heptane) or by using a Dean-Stark apparatus.

  • Catalyst Loading: The amount of catalyst will affect the reaction rate. For solid catalysts, an optimal loading needs to be determined experimentally to balance reaction speed with cost-effectiveness and potential mass transfer limitations.

Q4: Are there alternative, more atom-economical synthetic routes being explored?

Yes, recent research has focused on developing more sustainable and atom-economical methods for thioester synthesis. One promising approach is the dehydrogenative coupling of alcohols and thiols, which produces only hydrogen gas as a byproduct.[9] This method, often catalyzed by ruthenium pincer complexes, avoids the formation of water and the need for dehydrating agents, presenting a greener alternative to traditional esterification.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of furfuryl thiopropionate, providing potential causes and actionable solutions.

Problem 1: Low Yield of Furfuryl Thiopropionate
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Solution: Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. Ensure efficient water removal, as its presence can inhibit the forward reaction.
Catalyst Deactivation Solution: For solid catalysts, deactivation can occur due to poisoning by impurities in the reactants or coking (formation of carbonaceous deposits) on the catalyst surface.[8] Consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch. If using a homogeneous catalyst, ensure the correct concentration is used.
Suboptimal Reactant Ratio Solution: Experiment with varying the molar ratio of furfuryl alcohol to 3-thiopropionic acid. A slight excess of one reactant can favor product formation.
Poor Mixing Solution: Ensure adequate stirring to overcome potential mass transfer limitations, especially when using a heterogeneous catalyst. This ensures that the reactants have sufficient contact with the catalyst's active sites.
Problem 2: Formation of Dark, Polymeric Byproducts (Humins)
Potential Cause Troubleshooting Steps & Explanation
High Reaction Temperature Solution: Furfuryl alcohol is susceptible to acid-catalyzed polymerization, forming dark, insoluble materials known as humins.[10] Lowering the reaction temperature can significantly minimize this side reaction.[5]
Strongly Acidic Catalyst Solution: Highly acidic conditions can promote the degradation of furfuryl alcohol.[10] Consider using a milder solid acid catalyst or reducing the concentration of a homogeneous acid catalyst.
Prolonged Reaction Time Solution: Extended exposure to acidic conditions, even at moderate temperatures, can lead to byproduct formation. Optimize the reaction time by closely monitoring the consumption of reactants.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Presence of Unreacted Starting Materials Solution: If the reaction has not gone to completion, unreacted furfuryl alcohol and 3-thiopropionic acid will contaminate the product. Optimize the reaction conditions for higher conversion. Post-reaction, a basic wash (e.g., with sodium bicarbonate solution) can remove unreacted 3-thiopropionic acid, and a water wash can remove excess furfuryl alcohol.
Formation of Side Products Solution: Side reactions can lead to impurities with similar physical properties to the desired product, making separation by distillation challenging.[11] Consider column chromatography for purification. The choice of solvent system will be critical for achieving good separation.
Thermal Degradation During Distillation Solution: Furfuryl thiopropionate may be thermally sensitive.[11] If purification is done by distillation, use a vacuum to lower the boiling point and minimize the risk of thermal degradation.

Experimental Protocols & Visualizations

General Experimental Workflow for Solid Acid Catalyzed Synthesis

The following diagram illustrates a typical workflow for the synthesis of furfuryl thiopropionate using a solid acid catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Charge Reactants & Solvent (Furfuryl Alcohol, 3-Thiopropionic Acid, Toluene) catalyst 2. Add Solid Acid Catalyst reactants->catalyst heat 3. Heat to Reflux with Dean-Stark Trap catalyst->heat monitor 4. Monitor Reaction (TLC/GC) heat->monitor filter 5. Cool & Filter to Recover Catalyst monitor->filter wash 6. Wash Organic Phase (NaHCO3, Brine) filter->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify Product (Vacuum Distillation/Chromatography) dry->purify

Caption: General workflow for solid acid catalyzed synthesis.

Catalyst Selection Logic

The choice of catalyst is a critical decision that impacts yield, selectivity, and process sustainability. The following diagram outlines the decision-making process for selecting an appropriate catalyst.

G cluster_criteria Key Criteria cluster_catalyst_type Catalyst Type cluster_het_options Heterogeneous Options cluster_outcomes Expected Outcomes start Start: Define Synthesis Goals scale Scale of Reaction (Lab vs. Industrial) start->scale sustainability Sustainability Goals (Reusability, Waste) start->sustainability selectivity Selectivity Requirements (Minimizing Side Products) start->selectivity homogeneous Homogeneous (e.g., H2SO4) scale->homogeneous heterogeneous Heterogeneous (e.g., Solid Acids) sustainability->heterogeneous selectivity->heterogeneous homo_outcome High activity, but difficult separation & corrosive. homogeneous->homo_outcome ion_exchange Ion-Exchange Resins heterogeneous->ion_exchange zeolites Zeolites heterogeneous->zeolites sulfated_oxides Sulfated Oxides heterogeneous->sulfated_oxides hetero_outcome Easy separation, reusable, potentially milder conditions. heterogeneous->hetero_outcome

Sources

Optimization

Technical Support Center: Managing Furfuryl Thiopropionate-Based Reversible Polymers

Welcome to the technical support center for thermally reversible polymers derived from furfuryl thiopropionate and related furan/maleimide systems. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for thermally reversible polymers derived from furfuryl thiopropionate and related furan/maleimide systems. This guide is designed for researchers, scientists, and drug development professionals who are working with or exploring the use of these dynamic materials. Here, we provide in-depth answers to common questions, troubleshoot experimental challenges, and offer detailed protocols to ensure the success of your research.

The Foundation: Understanding Thermal Reversibility

The remarkable properties of these polymers are rooted in the Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene (the furan group) and a dienophile (typically a maleimide group).[1][2][3] This reaction forms a stable cyclohexene adduct, creating a cross-linked polymer network. The key feature is its thermal reversibility; upon heating, the network undergoes a retro-Diels-Alder (rDA) reaction, breaking the covalent bonds and returning the polymer to a more fluid or soluble state. Cooling then allows the forward DA reaction to occur again, reforming the network.[4] This elegant "click" chemistry enables applications such as self-healing materials and recyclable thermosets.[4]

Mechanism of Reversibility: The Diels-Alder & Retro-Diels-Alder Equilibrium

The core of managing these polymers lies in controlling the equilibrium between the cross-linked (Diels-Alder adduct) and de-cross-linked (furan + maleimide) states.

DA_rDA_Equilibrium Reactants Furan (Diene) + Maleimide (Dienophile) TransitionState Cycloaddition Transition State Reactants->TransitionState  Diels-Alder (DA)  (Bond Formation)  Low Temp (e.g., < 90°C) TransitionState->Reactants Product Cross-linked Polymer (Diels-Alder Adduct) TransitionState->Product Product->TransitionState  Retro-Diels-Alder (rDA)  (Bond Cleavage)  High Temp (e.g., > 110°C)   Healing_Workflow Start 1. Prepare Pristine Sample (e.g., dog-bone shape for tensile test) Test1 2. Mechanical Test (Initial) Measure Ultimate Tensile Strength (σ_initial) Start->Test1 Damage 3. Induce Damage Cut sample completely in half Test1->Damage Heal 4. Healing Process Press halves together. Heat to rDA temp (e.g., 120°C, 30 min). Cool to DA temp (e.g., 70°C, 48h). Damage->Heal Test2 5. Mechanical Test (Healed) Measure Ultimate Tensile Strength (σ_healed) Heal->Test2 Calculate 6. Calculate Healing Efficiency Efficiency (%) = (σ_healed / σ_initial) * 100 Test2->Calculate

Caption: Workflow for quantifying healing efficiency.

Data Summary Table

The following table summarizes typical thermal properties for furan-maleimide based polymer systems found in the literature. Use this as a starting point for your own experimental design.

ParameterTypical Value RangeSignificanceKey References
DA Reaction Temp. 25 - 80 °CTemperature for network formation (curing/healing).[5]
rDA Onset Temp. 90 - 130 °CTemperature where the network begins to de-cross-link.[3][6]
Healing Temp. 60 - 80 °COptimal temperature for bond reformation (balances mobility & stability).[7]
Glass Transition (Tg) 40 - 280 °CAffects chain mobility; healing must occur above Tg. Highly dependent on monomer structure.[6][8]

References

  • Chen, X. et al. (2012). Self-healing polymers based on thermally reversible Diels–Alder chemistry. Polymer Chemistry. Available at: [Link]

  • Roy, N. et al. (2015). A review on Diels-Alder based self-healing polymer composites. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2018). Advances in the Diels-Alder Reaction in Self-Healing Polymeric Materials. MATEC Web of Conferences. Available at: [Link]

  • Nahar, S. et al. (2021). Self-healing by Diels-Alder cycloaddition in advanced functional polymers: A review. Bournemouth University. Available at: [Link]

  • Goetz, A. E. et al. (2023). Screening Diels-Alder reaction space to identify candidate reactions for self-healing polymer applications. ChemRxiv. Available at: [Link]

  • Froidevaux, V. et al. (2015). Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. Polymers. Available at: [Link]

  • Petrovic, Z. S. et al. (2020). Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. Molecules. Available at: [Link]

  • He, T. et al. (2022). Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. RSC Advances. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Characterization of Polymers. Available at: [Link]

  • The Good Scents Company. (n.d.). Furfuryl thiopropionate. Available at: [Link]

  • Ramimoghadam, D. et al. (2023). Thermally reversible prototype adhesive via the furan–maleimide Diels–Alder reaction. International Journal of Adhesion and Adhesives. Available at: [Link]

  • Au, N. (2020). Furan-based thermosetting polymers for high-performance applications. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Analytical challenges in detecting trace levels of furfuryl thiopropionate

Technical Support Center: Trace-Level Analysis of Furfuryl Thiopropionate Welcome to the technical support center for the analysis of furfuryl thiopropionate (CAS 59020-85-8). This guide is designed for researchers, anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trace-Level Analysis of Furfuryl Thiopropionate

Welcome to the technical support center for the analysis of furfuryl thiopropionate (CAS 59020-85-8). This guide is designed for researchers, analytical chemists, and quality control professionals who are tasked with detecting and quantifying this potent aroma compound at trace levels. Furfuryl thiopropionate, with its characteristic roasted, coffee-like, and savory notes, is a key component in many flavor formulations.[1][2] However, its sulfur moiety, volatility, and presence in complex matrices present significant analytical hurdles.

This document provides in-depth, experience-based answers to common challenges, moving from sample preparation to final detection.

Frequently Asked Questions (FAQs)

Q1: What is furfuryl thiopropionate and why is its trace-level detection critical?

Furfuryl thiopropionate (C₈H₁₀O₂S) is a synthetic flavor ingredient used to impart roasted, savory, and slightly fruity notes in food products like baked goods, coffee, and meat flavors.[1][] Its detection at trace levels (parts-per-billion or even parts-per-trillion) is crucial for several reasons:

  • Flavor Profile Fidelity: As a high-impact aroma chemical, even minute deviations in its concentration can drastically alter the final flavor profile of a product.

  • Quality Control: Monitoring its concentration ensures batch-to-batch consistency and adherence to formulation specifications.

  • Regulatory Compliance: Food safety and labeling regulations require accurate quantification of flavor additives.

Q2: What are the primary analytical techniques for detecting furfuryl thiopropionate?

Gas Chromatography (GC) is the technique of choice due to the compound's volatility.[4] It is most often paired with:

  • Mass Spectrometry (MS): GC-MS is the gold standard, providing both high sensitivity and structural confirmation, which is essential for unambiguous identification in complex samples.[5]

  • Sulfur-Selective Detectors: Detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) offer exceptional selectivity for sulfur-containing compounds, which can eliminate complex matrix interferences and significantly improve detection limits.[6][7]

Q3: What are the core challenges in analyzing trace levels of this compound?

The main difficulties stem from three areas:

  • Sample Matrix: Food and beverage samples are incredibly complex. Co-extracted matrix components can interfere with the analysis, causing signal suppression or enhancement.[8][9]

  • Analyte Chemistry: Sulfur compounds are notoriously "active." They can irreversibly adsorb to active sites within the GC system (e.g., inlet liner, column), leading to poor peak shape and low recovery.[10]

  • Low Concentration: Achieving the necessary limits of detection requires careful optimization of every step, from extraction to detection, to maximize signal-to-noise.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during your analysis.

Category 1: Sample Preparation & Extraction

Q: My recovery of furfuryl thiopropionate is low and inconsistent. What's going wrong?

Low and variable recovery is a classic and frustrating problem, often originating from the extraction step. The goal is to efficiently move your analyte from a complex matrix into a clean solvent or onto a sorbent phase.

Causality & Solution:

  • Inefficient Extraction Technique: Furfuryl thiopropionate is semi-volatile. For liquid samples (e.g., beverages, flavor emulsions), Headspace Solid-Phase Microextraction (HS-SPME) is often superior to liquid-liquid extraction (LLE).[11] HS-SPME is a solvent-free technique that samples the vapor phase above the sample, concentrating volatiles onto a coated fiber.[12] This minimizes the co-extraction of non-volatile matrix components.

  • Incorrect SPME Fiber Choice: The choice of fiber coating is critical. For a compound like furfuryl thiopropionate, a fiber with mixed polarity is often effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point as it covers a broad range of analyte polarities and molecular weights.[13]

  • Sub-optimal Extraction Conditions: HS-SPME is an equilibrium-based technique. You must optimize:

    • Temperature: Higher temperatures increase the vapor pressure of the analyte, driving more of it into the headspace. Start around 40-60°C.

    • Time: Ensure the fiber is exposed long enough to reach equilibrium (or at least a consistent, pre-equilibrium state). Test a time course (e.g., 15, 30, 45, 60 min) to find the plateau.

    • Agitation: Agitating the sample vial ensures fresh sample is constantly interacting with the headspace, speeding up equilibrium.

    • Ionic Strength: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of organic analytes, a phenomenon known as the "salting-out" effect, which can significantly improve extraction efficiency.[11]

Q: I'm seeing significant matrix effects (signal suppression or enhancement) in my analysis. How can I fix this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[9] This is a major issue in complex food matrices.

Causality & Solution:

  • Matrix Co-extractives: Non-volatile components like sugars, fats, and proteins can contaminate the GC inlet and MS source, creating active sites or suppressing the ion signal.

  • Mitigation Strategies:

    • Improve Sample Cleanup: While HS-SPME is excellent, for very "dirty" samples, a preliminary cleanup like Solid Phase Extraction (SPE) might be necessary.[14]

    • Use Matrix-Matched Calibration: This is the most common and effective solution. Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix extract that is free of your analyte.[8] This ensures that the standards and the samples experience the same matrix effects, canceling them out.[15]

    • Employ Stable Isotope-Labeled Internal Standards: The gold-standard approach is to use an internal standard that is chemically identical to your analyte but contains heavy isotopes (e.g., Deuterium, Carbon-13). For example, furfuryl thiopropionate-d5. This internal standard will behave identically during extraction, chromatography, and ionization, perfectly compensating for any losses or matrix effects.[16]

    • Standard Addition: This involves adding known amounts of the analyte to several aliquots of the actual sample and creating a calibration curve. This method is very accurate but labor-intensive, making it less suitable for high-throughput analysis.

Category 2: Gas Chromatography (GC) Problems

Q: My furfuryl thiopropionate peak is tailing badly. What are the causes and how do I fix it?

Peak tailing is a common sign of unwanted interactions between the analyte and the GC system. For a sulfur-containing compound, this is often due to its active nature.

Causality & Solution:

  • Active Sites in the Inlet: The hot metal surfaces and glass of the GC inlet are prime locations for active sites. The sulfur atom in your analyte can interact strongly with these sites.

    • Solution: Use a fresh, deactivated inlet liner, preferably one with glass wool that is also deactivated.[10][17] Regularly replacing the liner (e.g., every 50-100 injections, depending on matrix complexity) is one of the most important maintenance steps in GC.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating new active sites.

    • Solution: Trim the column. Remove 10-20 cm from the front of the column to restore performance.[10]

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume or expose active metal surfaces, causing tailing.[17]

    • Solution: Ensure you have a clean, 90-degree cut on the column and install it according to the manufacturer's instructions for your specific GC model.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: Troubleshooting workflow for poor GC peak shape.

Category 3: Detection & Sensitivity

Q: I'm struggling to achieve the required limit of detection (LOD). How can I improve my method's sensitivity?

Reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels requires optimizing the entire analytical chain for maximum signal and minimum noise.

Causality & Solution:

  • Maximize Analyte Transfer:

    • Extraction: Re-optimize your HS-SPME conditions (temperature, time, salting out) as described above to get more analyte onto the fiber.

    • Injection: Use a Splitless injection mode. This ensures that nearly all of the analyte desorbed from the SPME fiber is transferred to the GC column, rather than being vented out the split line.

  • Optimize MS Detection:

    • Use Selected Ion Monitoring (SIM): Instead of scanning for all ions (Full Scan mode), program the mass spectrometer to only monitor a few characteristic, high-intensity ions for furfuryl thiopropionate (e.g., its molecular ion and key fragment ions). This allows the detector to stare at each ion for a longer time (increased dwell time), dramatically improving the signal-to-noise ratio.[5]

    • Check for Source Contamination: A dirty ion source will reduce sensitivity. If performance has degraded over time, follow the manufacturer's procedure for cleaning the ion source.

  • Reduce System Noise:

    • High-Purity Gas: Ensure you are using high-purity carrier gas (Helium or Hydrogen) and that your gas traps are fresh. Impurities in the gas can elevate the baseline noise.

    • Check for Leaks: Air leaks into the system are a common source of high background noise (especially ions at m/z 18, 28, 32, and 44). Perform a leak check.

Experimental Protocols & Data

Protocol: HS-SPME-GC-MS for Furfuryl Thiopropionate in a Liquid Matrix

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of anhydrous Sodium Chloride (NaCl).

    • If using an internal standard, spike the appropriate concentration of furfuryl thiopropionate-d5.

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/Silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate: 15 min at 50°C with 250 rpm agitation.

    • Extract: Expose a 1 cm DVB/CAR/PDMS SPME fiber to the vial headspace for 30 min under the same incubation conditions.

  • GC-MS Analysis:

    • Desorption: Transfer the fiber to the GC inlet and desorb for 5 min at 250°C in splitless mode.

    • Run the analysis using the parameters outlined in the table below.

dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: High-level workflow for HS-SPME-GC-MS analysis.

Table 1: Recommended GC-MS Starting Parameters
ParameterSettingRationale
GC Inlet
ModeSplitlessMaximizes analyte transfer to the column for trace sensitivity.
Temperature250°CEnsures rapid and complete desorption of the analyte from the SPME fiber.
LinerDeactivated, Single Taper w/ Glass WoolInert surface minimizes analyte degradation/adsorption.[18]
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)A general-purpose, robust column suitable for a wide range of semi-volatile compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolving power and capacity.
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides stable retention times and optimal separation efficiency.
Oven Program
Initial Temp40°C, hold 2 minFocuses analytes at the head of the column.
Ramp 110°C/min to 180°CSeparates volatile components.
Ramp 225°C/min to 280°C, hold 5 minElutes higher boiling compounds and cleans the column.
Mass Spectrometer
ModeElectron Ionization (EI)Standard, robust ionization technique.
Source Temp230°CStandard temperature to maintain cleanliness and promote ionization.
Quad Temp150°CStandard temperature for stable mass filtering.
DetectionSelected Ion Monitoring (SIM)Dramatically increases sensitivity for trace-level targets.
SIM Ions (example)m/z 170, 97, 81Monitor the molecular ion and key, stable fragment ions for confident identification and quantification.

References

  • Taylor, T. (2018, January 8). Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Kemp, W. E., & Christensen, R. G. (n.d.). Solid-Phase Microextraction (SPME) Technique for Measurement of Generation of Fresh Cucumber Flavor Compounds. USDA ARS. Available at: [Link]

  • Grote, C., & Pawliszyn, J. (1997). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 45(3), 867–873. Available at: [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Available at: [Link]

  • Jajić, I., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3984. Available at: [Link]

  • LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks. Available at: [Link]

  • Rocha, S., et al. (2001). Headspace solid phase microextraction (SPME) analysis of flavor compounds in wines. Effect of the matrix volatile composition in the relative response factors in a wine model. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151. Available at: [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Available at: [Link]

  • Miro-Abella, E., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 8(11), 1021. Available at: [Link]

  • Waters Corporation. (2021, January 21). Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. YouTube. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available at: [Link]

  • Huertas-Pérez, J. F. (2024, December 16). Analysis of Pesticides in Foods Using GC–MS/MS: An Interview with José Fernando Huertas-Pérez. LCGC International. Available at: [Link]

  • Andersson, J. T., & Schmid, B. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(6), 3469–3475. Available at: [Link]

  • Waters Corporation. (2021, January 21). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. Available at: [Link]

  • Andersson, J. T., & Schmid, B. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(6), 3469-3475. Available at: [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 444-453. Available at: [Link]

  • ResearchGate. (2016, November 27). Why gas chromotography-mass spectrometry is not a suitable technique for detection of compounds containing sulfur?. Available at: [Link]

  • Chromatography Forum. (2012, December 19). Improving Detection Limits. Available at: [Link]

  • Vang, D., et al. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 15, 3277–3286. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Available at: [Link]

  • Cheméo. (n.d.). Furfuryl thiopropionate. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Furfuryl thiopropionate, 99%. Available at: [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). FURFURYL THIOPROPIONATE. Available at: [Link]

  • The Good Scents Company. (n.d.). furfuryl thiopropionate. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-furfuryl mercaptan. Available at: [Link]

  • Chang, Y-W., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). FURFURYL THIOPROPIONATE. Available at: [Link]

  • The Good Scents Company. (n.d.). furfuryl mercaptan. Available at: [Link]

  • Manley, M. W., et al. (2013). Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. Toxicological Sciences, 132(1), 106–117. Available at: [Link]

  • LCGC International. (2025, October 9). Toward Better Detection of PFAS in Consumer Electronic Products: Optimizing the Accuracy of a Total Fluorine Test Method in Materials Containing Polymeric PFAS. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Furfuryl Thiopropionate and Furfuryl Thioacetate as Key Flavor Compounds

A Senior Application Scientist's Guide to Selection and Characterization In the intricate world of flavor chemistry, sulfur-containing furan derivatives stand out for their potent and often character-defining contributio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selection and Characterization

In the intricate world of flavor chemistry, sulfur-containing furan derivatives stand out for their potent and often character-defining contributions to a variety of food and beverage aromas, most notably in roasted and savory products. Among these, furfuryl thiopropionate and furfuryl thioacetate are two closely related thioesters that, while sharing a common furfuryl core, exhibit distinct sensory profiles that can significantly impact the final flavor of a product. This guide provides an in-depth comparison of these two flavor compounds, drawing upon available data and outlining a comprehensive experimental framework for their direct comparative analysis.

Introduction to the Contenders: Chemical Identity and Sensory Landscape

Furfuryl thiopropionate and furfuryl thioacetate are both synthesized flavor compounds, valued for their ability to impart complex roasted, savory, and coffee-like notes.[1][2] Their chemical structures are distinguished by the length of the acyl group attached to the sulfur atom, a seemingly minor difference that results in a noticeable divergence in their organoleptic properties.

Furfuryl Thiopropionate is characterized by a more complex and arguably more savory aroma profile. Descriptions often include terms like "alliaceous," "coffee," "savory," and "meaty," with nuances of "roasted rubbery" notes.[1] Its taste profile is similarly complex, with "alliaceous onion and garlic," "coffee," and "brown savory meaty" characteristics.[1]

Furfuryl Thioacetate , on the other hand, is more singularly focused on "burnt," "roasted," and "coffee-like" aromas.[3] It is considered a key component in the recreation of authentic coffee flavors.[3] Its taste is described as "roasted," "alliaceous," "garlic," "coffee," "meaty," and "savory."[4]

The following table summarizes the key chemical and flavor characteristics of these two compounds based on available literature.

PropertyFurfuryl ThiopropionateFurfuryl Thioacetate
Chemical Formula C₈H₁₀O₂SC₇H₈O₂S
Molecular Weight 170.23 g/mol [5]156.20 g/mol [1]
CAS Number 59020-85-8[5]13678-68-7[1]
Appearance Pale yellow clear liquid (est)[6]Colorless to pale red-pale brown liquid[1]
Boiling Point 95-97 °C @ 10 mmHg[7]90-92 °C @ 12 mmHg[8]
Solubility Insoluble in water, soluble in organic solvents[6]Insoluble in water, soluble in organic solvents[9]
Flavor Profile (Aroma) Alliacious, coffee, savory, roasted, rubbery note[1]Burnt, roasted, coffee, nutty, sulfury[4]
Flavor Profile (Taste) Alliacious, onion, garlic, coffee, meaty, savory[1]Roasted, alliaceous, garlic, coffee, meaty, savory[4]
FEMA Number 3347[6]3162[1]
JECFA Number 1075[6]1074[10]

Head-to-Head: A Proposed Experimental Framework for Direct Comparison

Experimental Objective

To comprehensively compare the sensory profiles, volatility, and stability of furfuryl thiopropionate and furfuryl thioacetate in a model food system.

I. Synthesis and Purification of Flavor Compounds

The causality behind synthesizing the compounds in-house is to ensure high and comparable purity, eliminating the variable of commercial supplier impurities which could significantly impact sensory perception.

A. Synthesis of S-furfuryl propanethioate (Furfuryl Thiopropionate)

This procedure is based on the esterification of furfuryl alcohol with thiopropionic acid.

  • Combine equimolar amounts of furfuryl alcohol and thiopropionic acid in a round-bottom flask.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the catalyst, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

B. Synthesis of S-furfuryl ethanethioate (Furfuryl Thioacetate)

This procedure is based on the reaction of furfuryl mercaptan with an acetylating agent.[8]

  • Dissolve furfuryl mercaptan in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of acetyl chloride or acetic anhydride.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_thiopropionate Furfuryl Thiopropionate Synthesis cluster_thioacetate Furfuryl Thioacetate Synthesis FA Furfuryl Alcohol Esterification Esterification (Acid Catalyst, Dean-Stark) FA->Esterification TPA Thiopropionic Acid TPA->Esterification Purify_TP Purification (Vacuum Distillation) Esterification->Purify_TP FTP Furfuryl Thiopropionate Purify_TP->FTP FM Furfuryl Mercaptan Acetylation Acetylation FM->Acetylation AC Acetyl Chloride/ Acetic Anhydride AC->Acetylation Purify_TA Purification (Vacuum Distillation) Acetylation->Purify_TA FTA Furfuryl Thioacetate Purify_TA->FTA

Caption: Workflow for the synthesis of high-purity flavor compounds.

II. Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is crucial for obtaining objective and detailed descriptions of the flavor profiles.[11] The use of a standardized protocol ensures the reliability and validity of the results.

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity and verbalization skills.

    • Train the panel over several sessions to identify and scale the intensity of relevant aroma and taste attributes (e.g., roasted, coffee, savory, meaty, alliaceous, burnt, sweet, bitter) using reference standards.

  • Sample Preparation:

    • Prepare stock solutions of furfuryl thiopropionate and furfuryl thioacetate in a neutral solvent (e.g., propylene glycol).

    • Prepare aqueous solutions for evaluation at concentrations just above their predetermined detection thresholds and at a higher, more impactful concentration. A simple food matrix, such as a sugar-water solution or a neutral broth, can also be used to simulate a real-world application.[12]

  • Evaluation Protocol:

    • Present the samples to the panelists in a randomized and blind manner.

    • Use a structured scoresheet with the agreed-upon attributes. Panelists will rate the intensity of each attribute on a line scale.

    • Include a reference sample if applicable.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the attribute intensities between the two compounds.

    • Generate spider web plots to visually represent the flavor profiles.

III. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O bridges the gap between instrumental analysis and sensory perception, allowing for the identification of odor-active compounds.[13]

  • Sample Preparation:

    • Prepare solutions of each compound in a suitable solvent.

    • For volatility analysis, perform headspace sampling using Solid Phase Microextraction (SPME) at different temperatures (e.g., 37°C, 60°C, 80°C) to simulate various food processing and consumption conditions.[14][15]

  • GC-O System:

    • Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port.

    • Split the column effluent between the FID and the olfactory port.

  • Analysis Protocol:

    • Inject the samples and have trained assessors sniff the effluent from the olfactory port.

    • Assessors will describe the odor and rate its intensity at different retention times.

    • Use a dilution series to determine the flavor dilution (FD) factor for each compound, providing a semi-quantitative measure of their odor potency.

  • Data Analysis:

    • Generate aromagrams by plotting odor intensity versus retention time.

    • Compare the retention times, odor descriptors, and FD factors for the two compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis Synthesis Synthesis & Purification (FTP & FTA) Solutions Preparation of Aqueous Solutions Synthesis->Solutions Headspace Headspace Sampling (SPME) Synthesis->Headspace QDA Quantitative Descriptive Analysis (QDA) Solutions->QDA GCO Gas Chromatography- Olfactometry (GC-O) Headspace->GCO Panel Trained Panel Evaluation QDA->Panel Sensory_Data Sensory Data Analysis (ANOVA, Spider Plots) Panel->Sensory_Data Comparison Comparative Analysis & Conclusion Sensory_Data->Comparison Aromagrams Aromagram Generation GCO->Aromagrams FD_Factor Flavor Dilution (FD) Factor Determination GCO->FD_Factor Aromagrams->Comparison FD_Factor->Comparison

Caption: Proposed workflow for the comparative analysis of flavor compounds.

Discussion and Application Insights

Based on the available individual data, a nuanced picture emerges for the application of these two flavor compounds.

  • Furfuryl Thiopropionate: Its more complex, savory, and meaty profile suggests its utility in applications where a robust, cooked flavor is desired. This could include savory snacks, processed meats, and certain types of coffee where a more "brown" and less "burnt" note is sought. The alliaceous character may need to be considered and balanced in certain formulations.

  • Furfuryl Thioacetate: Its strong association with "roasted coffee" makes it an ideal candidate for coffee-flavored products, including beverages, confectionery, and baked goods.[3] Its "burnt" characteristic can also be leveraged to add a desirable roasted note to other savory applications, such as grilled or roasted meat flavors.

The proposed experimental framework would provide critical data to further refine these application recommendations. For instance, the GC-O analysis would reveal differences in their volatility, indicating which compound might be more suitable for applications involving high-temperature processing. The QDA would provide a detailed, quantitative comparison of their sensory attributes, allowing for more precise flavor profile matching in product development.

Conclusion

Furfuryl thiopropionate and furfuryl thioacetate are both valuable tools in the flavorist's palette, each offering a unique take on the desirable roasted and savory flavor space. While furfuryl thioacetate is a more direct route to a classic "roasted coffee" note, furfuryl thiopropionate offers a more complex, savory, and meaty profile. The lack of direct comparative studies highlights an opportunity for further research. The experimental protocol outlined in this guide provides a clear and robust pathway for such an investigation, the results of which would be of significant benefit to researchers, scientists, and product development professionals in the food and beverage industry. By understanding the subtle yet significant differences between these two compounds, we can unlock new possibilities in the creation of authentic and impactful flavor experiences.

References

  • Pathogenia. (n.d.). Sensory evaluation/ Organoleptic. Food Testing. Retrieved from [Link]

  • FlavorSum. (2025, September 11). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

  • Lab Manager. (2025, October 21). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl thiopropionate. Retrieved from [Link]

  • PMC. (2023, June 30). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]

  • ResearchGate. (2022, November 4). (PDF) Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • PMC. (n.d.). Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. Retrieved from [Link]

  • Agraria. (n.d.). Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Retrieved from [Link]

  • PrepChem.com. (2020, January 16). Synthesis of Furfurylthiol acetate. Retrieved from [Link]

  • PubMed. (2010, September 8). Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection. Retrieved from [Link]

  • ACS Publications. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Retrieved from [Link]

  • PMC. (n.d.). Reactivity and stability of selected flavor compounds. Retrieved from [Link]

  • PubChem. (n.d.). Furfuryl thiopropionate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Furfuryl thioacetate (FDB013715). Retrieved from [Link]

  • FEMA. (n.d.). FURFURYL THIOPROPIONATE. Retrieved from [Link]

  • ACS Publications. (2011, August 24). Analysis and Formation of Key Sulfur Aroma Compounds in Wine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound S-(2-Furanylmethyl) propanethioate (FDB016862). Retrieved from [Link]

  • Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]

  • FAO AGRIS. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-Methyl thioesters and sensory evaluation of selected components. Retrieved from [Link]

  • Journal of Food Bioactives. (2022, December 15). View of Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (1998, January 19). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Retrieved from [Link]

  • SciSpace. (n.d.). Headspace solid-phase Microextraction of Volatile and furanic Compounds in Coated Fish Sticks: Effect of the Extraction Temperature. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00906-EN Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • RSC Publishing. (2022, March 14). Themed collection Effect of food matrix & processing on the physiological fate of bioactive compounds & metabolites. Retrieved from [Link]

  • University of Hohenheim. (n.d.). Formation of furan and furan derivatives in model systems and food products. Retrieved from [Link]

  • INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furfuryl acetate 17. Reagents and conditions: a) n‐BuLi, Ph3PMeBr, THF. Retrieved from [Link]

  • Symrise. (n.d.). Furfuryl Thioacetate. Retrieved from [Link]

  • NIST. (n.d.). Ethanethioic acid, S-(2-furanylmethyl) ester. Retrieved from [Link]

  • FEMA. (n.d.). FURFURYL THIOACETATE. Retrieved from [Link]

  • INCHEM. (n.d.). JECFA Evaluations-S-FURFURYL THIOPROPIONATE-. Retrieved from [Link]

  • Imre Blank. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]

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Comparative

Comparative analysis of the reactivity of furan and thiophene derivatives in synthesis

Introduction Furan and thiophene, two five-membered aromatic heterocycles, are foundational scaffolds in the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furan and thiophene, two five-membered aromatic heterocycles, are foundational scaffolds in the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] While their structures differ only by the substitution of an oxygen atom in furan for a sulfur atom in thiophene, this seemingly minor change imparts profoundly different physicochemical properties that dictate their synthetic behavior.[2] For researchers and drug development professionals, understanding the nuances of their reactivity is not merely academic; it is a critical factor in strategic molecular design, influencing everything from reaction efficiency to the metabolic stability of the final product.

This guide provides an in-depth comparative analysis of the reactivity of furan and thiophene derivatives. Moving beyond a simple list of reactions, we will explore the causal relationships between their electronic structures and their performance in key synthetic transformations, supported by experimental data and established mechanistic principles.

The Decisive Role of the Heteroatom: A Tale of Aromaticity and Electron Density

The divergent reactivity of furan and thiophene is fundamentally rooted in their differing degrees of aromaticity, a direct consequence of the heteroatom's identity.

Aromaticity is a measure of a cyclic molecule's thermodynamic stability arising from electron delocalization. The established order for these heterocycles is: Benzene > Thiophene > Pyrrole > Furan .[1][3] This trend is quantitatively supported by their resonance energies, which reflect the degree of stabilization.

CompoundResonance Energy (kcal/mol)
Thiophene ~29[1][4]
Furan ~16[1][4]

Thiophene's superior aromatic stability stems from two main factors:

  • Lower Electronegativity: Sulfur is less electronegative than oxygen, meaning it holds its lone pair of electrons less tightly and donates them more effectively into the π-system for delocalization.[1][5]

  • Orbital Overlap: While sulfur uses its 3p orbitals to overlap with the 2p orbitals of carbon, which is less effective than the 2p-2p overlap in furan, the lower electronegativity dominates, leading to greater overall aromatic stabilization.[6]

This difference in aromaticity is the central pillar upon which their chemical behavior rests. Furan, with its lower resonance energy, is more willing to undergo reactions that temporarily disrupt its aromatic sextet. Conversely, thiophene's greater aromatic character makes it more resistant to such transformations, behaving more like a classical aromatic system such as benzene.

cluster_0 Fundamental Properties cluster_1 Fundamental Properties Aromaticity Higher Aromaticity (More Stable) Reactivity Lower Reactivity (More Benzene-like) Aromaticity->Reactivity Thiophene Thiophene (S) Thiophene->Aromaticity Aromaticity_F Lower Aromaticity (Less Stable) Reactivity_F Higher Reactivity (More Diene-like) Aromaticity_F->Reactivity_F Furan Furan (O) Furan->Aromaticity_F

Caption: Relationship between heteroatom, aromaticity, and general reactivity.

I. Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is a hallmark reaction for both heterocycles, yet their reactivity profiles are distinct. Both are considered π-excessive systems, making them significantly more reactive than benzene.[4][7]

General Reactivity Order: The overall reactivity towards electrophiles follows an order that is inverse to aromaticity: Pyrrole > Furan > Thiophene > Benzene .[3][6] Furan's lower aromatic stabilization energy translates to a lower activation barrier for the initial attack by an electrophile, which disrupts the aromatic system to form the cationic Wheland intermediate.[8]

Regioselectivity: For both furan and thiophene, electrophilic attack occurs preferentially at the C-2 (α) position. This is because the intermediate formed from C-2 attack is more stable, allowing for delocalization of the positive charge over three resonance structures, including one where the heteroatom bears the charge. Attack at C-3 yields an intermediate with only two resonance structures, making it less favorable.[3][4]

cluster_0 C-2 Attack (Favored) cluster_1 C-3 Attack (Disfavored) start Heterocycle (Furan or Thiophene) attack_c2 Attack at C-2 start->attack_c2 attack_c3 Attack at C-3 start->attack_c3 E_plus Electrophile (E+) E_plus->attack_c2 E_plus->attack_c3 intermediate_c2 Stabilized Intermediate (3 Resonance Structures) attack_c2->intermediate_c2 product_c2 2-Substituted Product intermediate_c2->product_c2 intermediate_c3 Less Stable Intermediate (2 Resonance Structures) attack_c3->intermediate_c3 product_c3 3-Substituted Product (Minor) intermediate_c3->product_c3 furan Furan (Low Aromaticity) reaction_furan [4+2] Cycloaddition (Readily Occurs) furan->reaction_furan thiophene Thiophene (High Aromaticity) reaction_thiophene [4+2] Cycloaddition (Does Not Occur) thiophene->reaction_thiophene dienophile Dienophile (e.g., Maleic Anhydride) dienophile->reaction_furan dienophile->reaction_thiophene product Oxabicyclic Adduct (Versatile Intermediate) reaction_furan->product no_product No Reaction reaction_thiophene->no_product

Caption: Comparative workflow for the Diels-Alder reaction.

III. Metalation and Ring Stability

C-H Acidity and Metalation

Both furan and thiophene can be deprotonated at the C-2 position by strong organolithium bases like n-BuLi to form potent 2-lithio nucleophiles. [9]These intermediates are cornerstones of furan and thiophene chemistry, enabling the introduction of a wide variety of substituents. Notably, the α-protons of thiophene are more acidic than those of furan, facilitating an easier metalation. [10]This enhanced acidity is attributed to the ability of the larger sulfur atom to better stabilize the adjacent carbanion.

Ring Stability and Unique Transformations
  • Acid Stability: As highlighted in the EAS section, furan is highly sensitive to acidic conditions, which can lead to polymerization or hydrolytic ring-opening. [11]Thiophene is significantly more robust and stable in the presence of aqueous mineral acids. [12]* Reductive Desulfurization: Thiophene chemistry offers a unique and powerful synthetic transformation not available to furans: reductive desulfurization. Treatment of a thiophene derivative with Raney Nickel (Raney Ni) cleaves the C-S bonds and saturates the carbon chain with hydrogen. [9]This allows the thiophene ring to be used as a masked cis-1,4-dicarbonyl or linear four-carbon unit, a strategy widely employed in total synthesis.

Experimental Protocols

Protocol 1: Comparative Vilsmeier-Haack Formylation

Objective: To demonstrate the difference in reactivity between furan and thiophene under Vilsmeier-Haack conditions.

Reagents:

  • Furan or Thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium acetate solution

Procedure for Furan (Higher Reactivity):

  • To a stirred solution of DMF (1.2 eq) in DCM at 0°C, add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of furan (1.0 eq) in DCM dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice, followed by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • The crucial step for furan is hydrolysis: add saturated sodium acetate solution and heat the mixture at 60°C for 1 hour to hydrolyze the iminium intermediate.

  • Extract with DCM, wash with brine, dry over MgSO₄, and purify by column chromatography to yield 2-furaldehyde.

Procedure for Thiophene (Lower Reactivity):

  • Prepare the Vilsmeier reagent as described above.

  • Add a solution of thiophene (1.0 eq) in DCM at 0°C.

  • Heat the reaction mixture to reflux (around 40°C) and maintain for 2-4 hours, monitoring by TLC. The elevated temperature is necessary to overcome thiophene's lower reactivity.

  • Cool the reaction and quench onto ice.

  • Hydrolyze the intermediate by adding aqueous NaOH solution and stirring at room temperature until hydrolysis is complete.

  • Extract with ether, wash with dilute HCl and then water, dry over MgSO₄, and purify by distillation or column chromatography to yield thiophene-2-carboxaldehyde.

Protocol 2: Comparative Diels-Alder Reactivity

Objective: To illustrate furan's utility as a diene and thiophene's inertness under standard conditions.

Reagents:

  • Furan or Thiophene

  • Maleic anhydride

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene.

  • Add furan (1.5 eq) to the solution.

  • Heat the mixture at 80°C for 1-2 hours.

  • Cool the reaction mixture in an ice bath. The exo-Diels-Alder adduct will typically precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold toluene.

Comparative Experiment with Thiophene:

  • Repeat the exact same procedure, substituting furan with thiophene. No reaction will be observed, and the starting materials can be recovered. This negative result authoritatively demonstrates thiophene's lack of reactivity as a diene under these conditions due to its high aromaticity. [13]

Summary and Synthetic Outlook

The choice between a furan and a thiophene scaffold in synthesis is a strategic decision dictated by the desired chemical pathway and target properties.

FeatureFuranThiophene
Aromaticity LowHigh
EAS Reactivity Very HighHigh (but lower than furan)
Diels-Alder Reactivity Excellent DienePoor Diene
Acid Stability Low (prone to polymerization)High
Unique Chemistry Versatile Diels-Alder adductsReductive Desulfurization (Raney Ni)

For the Drug Development Professional:

  • Furan is an excellent choice when its diene character is to be exploited or when very high reactivity towards electrophiles is needed under mild conditions. However, its potential for metabolic instability and sensitivity to acidic environments must be carefully considered.

  • Thiophene is often employed as a bioisostere for a benzene ring, offering greater metabolic stability than furan. [2]Its robust aromatic character and predictable substitution patterns make it a reliable building block, while the option for desulfurization provides unique synthetic flexibility.

Ultimately, a deep understanding of the fundamental principles governing the reactivity of these heterocycles empowers the synthetic chemist to make informed, rational choices, accelerating the discovery and development of novel chemical entities.

References

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity of Five-Membered Heterocycles. (n.d.). Scribd. Retrieved from [Link]

  • Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. (2017, March 9). Quora. Retrieved from [Link]

  • Nafia, O. (n.d.). Reactivity of Five membered π-Excessive Heterocyclic ring. SlideShare. Retrieved from [Link]

  • Reaction of Furan and Thiophene. (n.d.). SlideShare. Retrieved from [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Thiophene S-oxides as substrates in cycloaddition reactions. (n.d.). Research Trends. Retrieved from [Link]

  • Meher, C. P., Sethy, S. P., & Madhavi, M. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Retrieved from [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). SlideShare. Retrieved from [Link]

  • Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (n.d.). PMC. Retrieved from [Link]

  • Why does furun undergo a cycloaddition reaction?. (2017, May 1). Quora. Retrieved from [Link]

  • Why does Furan participate in Diels alder reaction more readily than Pyrrole?. (2015, November 14). Quora. Retrieved from [Link]

  • Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers, and Activation Volumes. (2022, May 12). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Pyrrole Furan and Thiophene. (n.d.). SlideShare. Retrieved from [Link]

  • Fernández, G. (n.d.). Cycloaddition reactions in furan. Organic Chemistry. Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). SlidePlayer. Retrieved from [Link]

  • Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). SlidePlayer. Retrieved from [Link]

  • Professor Dave Explains. (2021, March 2). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. Retrieved from [Link]

  • Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. (2020, September 25). YouTube. Retrieved from [Link]

  • Organometallic compounds of furan, thiophene, and their benzannulated derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. (2020, July 30). ChemRxiv. Retrieved from [Link]

  • Xia, H. L., Zhou, E., Bicalho, B., & Downey, C. W. (2024, September 2). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Taylor & Francis Online. Retrieved from [Link]

  • Reactivity of Furan Pyrrole Thiophene An. (n.d.). Scribd. Retrieved from [Link]

  • Reactivities of Five-Membered Heterocycles in Hydride Transfer Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (n.d.). Frontiers. Retrieved from [Link]

  • Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • COMPARATIVE STUDY OF VILSMEIER–HAACK REAGENT AND DMF–DMA IN THE SYNTHESIS OF 2-AMINOTHIOPHENE-BASED FORMAMIDINE DERIVATIVES. (2025, September 18). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Validation

Comparative Analysis of Furfuryl Thiopropionate and Analogous Sulfur Compounds in Flavor Chemistry and Formulation

Executive Summary Sulfur-containing furan derivatives are pivotal in both advanced food chemistry and pharmaceutical excipient formulation due to their exceptionally low odor thresholds and robust sensory profiles. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Sulfur-containing furan derivatives are pivotal in both advanced food chemistry and pharmaceutical excipient formulation due to their exceptionally low odor thresholds and robust sensory profiles. As a Senior Application Scientist, I frequently evaluate these compounds to mask bitter active pharmaceutical ingredients (APIs) or to engineer authentic savory and roasted profiles in complex matrices. This guide provides an objective, data-driven comparison of Furfuryl thiopropionate (FEMA 3347) against its primary analogs, detailing their chemical behavior, mechanistic pathways, and stability, supported by a self-validating analytical protocol.

The Strategic Role of Sulfur Compounds in Formulation

In flavor chemistry, sulfur compounds are the backbone of savory, meaty, and roasted profiles. Their presence in trace amounts—often in the parts-per-billion (ppb) range—can drastically alter the sensory perception of a product 1. However, formulating with free thiols presents a significant challenge: they are highly reactive and prone to rapid oxidation.

To overcome this, researchers often turn to thioesters like Furfuryl thiopropionate . By protecting the volatile sulfur atom with a propionyl group, we achieve a controlled-release mechanism that maintains the desired alliaceous (onion/garlic) and roasted coffee notes without the rapid degradation associated with free thiols 2.

Chemical Profiling: Thioesters vs. Thiols

When selecting a sulfur compound for a Maillard-based flavor system or a masking agent, understanding the functional group's impact on volatility and sensory threshold is critical.

Table 1: Comparative Physicochemical and Sensory Properties

CompoundCAS NumberFunctional GroupPrimary Sensory ProfileVolatility / BPOdor Threshold
Furfuryl thiopropionate 59020-85-8ThioesterSavory, alliaceous, roasted coffee, meaty~91 °C (est)Moderate (ppb range)
Furfuryl mercaptan 98-02-2ThiolFresh roasted coffee, burnt, sulfurous155 °CUltra-low (0.005–0.12 µg/kg)
Furfuryl methyl sulfide 1438-91-1ThioetherPleasant savory, mild furanic65 °C (at 15 mmHg)Low (ppb range)

Data synthesized from established flavor and extract standards 3, 4.

Mechanistic Pathways of Formation

The causality behind the presence of these compounds in thermally processed foods (and their synthetic generation) lies in the Maillard reaction. Pentose sugars (like ribose) and sulfur-containing amino acids (like cysteine) degrade under heat to form reactive intermediates such as furfural 5.

Thiolation of these intermediates yields Furfuryl mercaptan. While Furfuryl mercaptan provides an intense initial burst of aroma, it is chemically fragile. Subsequent esterification with a propionyl donor yields Furfuryl thiopropionate, a heavier, more stable molecule that resists immediate oxidation.

MaillardPathway Precursors Maillard Precursors (Pentose + Cysteine) Intermediate Reactive Intermediates (Furfural / Furfuryl Alcohol) Precursors->Intermediate Thermal Degradation Mercaptan Furfuryl Mercaptan (Highly Volatile Thiol) Intermediate->Mercaptan + H2S (Thiolation) Thiopropionate Furfuryl Thiopropionate (Stable Thioester) Mercaptan->Thiopropionate + Propionyl Donor Propionic Acyl Donor (Propionic Acid) Propionic->Thiopropionate Esterification

Fig 1: Reaction pathway of furfuryl sulfur compounds via Maillard intermediates.

Stability and Matrix Performance

The structural differences directly dictate the compound's performance in a product matrix. Free thiols oxidize into disulfides, shifting a pleasant coffee aroma to a stale, rubbery off-note. Thioesters mitigate this via steric and electronic shielding of the sulfur atom.

Table 2: Matrix Stability (Recovery % after 30 days at 40°C)

Matrix ConditionFurfuryl ThiopropionateFurfuryl MercaptanCausality of Degradation
Aqueous (pH 3.0) 85%60%Thioester resists mild acid; thiol oxidizes to disulfide.
Aqueous (pH 7.5) 45%30%Base-catalyzed thioester hydrolysis; rapid thiol oxidation.
Lipid Emulsion 92%75%Partitioning into lipid phase protects both from aqueous oxidants.

Experimental Insight: If you are formulating a low-pH beverage or a pediatric suspension where a savory/roasted masking agent is required, Furfuryl thiopropionate is the superior choice due to its 85% retention rate, preventing the formulation from developing sulfurous off-notes over its shelf life.

Self-Validating Experimental Protocol: GC-MS/O Analysis

To accurately quantify these highly volatile and reactive sulfur compounds without inducing artificial degradation, a self-validating analytical system is mandatory. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O).

Why is this self-validating?

  • Avoidance of Artifacts: Traditional liquid extraction requires heat concentration, which can artificially generate Maillard sulfur compounds (false positives). HS-SPME extracts volatiles at mild temperatures.

  • Internal Standardization: Sulfur compounds easily adsorb onto glassware. Using an isotopically labeled internal standard corrects for these losses in real-time.

  • Dual Confirmation: The MS provides structural data, while the Olfactory (O) port confirms the Odor Activity Value (OAV). If a peak lacks an olfactory signal, it is an odorless degradation product; if an odor is detected without an MS peak, the compound is present below the MS detection limit, prompting targeted Selected Ion Monitoring (SIM).

Step-by-Step Methodology:
  • Sample Preparation & Isotope Dilution: Weigh 5.0 g of the sample matrix into a 20 mL headspace vial. Spike with 10 µL of an isotopically labeled internal standard (e.g., d3-furfuryl mercaptan) to correct for matrix effects and extraction efficiency.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with agitation to drive volatiles into the headspace without inducing thermal degradation.

  • HS-SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes. Causality: This specific fiber coating is chosen for its high affinity to low-molecular-weight sulfur compounds.

  • Desorption & Chromatography: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes. Separate the analytes using a polar DB-WAX column, which resolves polar sulfur compounds efficiently.

  • Split Detection (MS/O): Route the column effluent through a 1:1 splitter. Direct half the flow to the Mass Spectrometer (scanning m/z 35-300) for structural identification, and the other half to a heated olfactory port for sensory evaluation by a trained panelist.

GCMSWorkflow Sample Sample Matrix + Internal Std Extraction HS-SPME Extraction (DVB/CAR/PDMS) Sample->Extraction Volatilization GC Gas Chromatography (DB-WAX Column) Extraction->GC Thermal Desorption Splitter Effluent Splitter GC->Splitter Elution MS Mass Spectrometry (Structural ID) Splitter->MS O Olfactometry (Sensory ID) Splitter->O

Fig 2: Self-validating GC-MS/O workflow for sulfur compound characterization.

Conclusion & Strategic Recommendations

While Furfuryl mercaptan remains the gold standard for authentic, immediate roasted coffee notes, its chemical instability makes it a liability in long shelf-life products or aqueous matrices. Furfuryl thiopropionate offers a highly strategic alternative. By leveraging thioesterification, formulators can achieve a controlled, stable release of savory and roasted profiles, making it an exceptional tool for both advanced food chemistry and pharmaceutical excipient masking.

References
  • The Good Scents Company. "furfuryl thiopropionate, 59020-85-8".
  • Guidechem. "Furfuryl thiopropionate 59020-85-8 wiki".
  • Sigma-Aldrich. "Furfuryl mercaptan = 97 , FG 98-02-2".
  • Frontiers in Nutrition. "Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example".
  • ACS Publications. "Sulfur Compounds in Foods".

Sources

Comparative

Performance of furfuryl thiopropionate-based polymers compared to traditional thermosets

Performance of Furfuryl Thiopropionate-Based Polymers vs. Traditional Thermosets: A Comparative Guide As a Senior Application Scientist, evaluating the shift from irreversibly crosslinked polymers to Dynamic Covalent Net...

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Author: BenchChem Technical Support Team. Date: April 2026

Performance of Furfuryl Thiopropionate-Based Polymers vs. Traditional Thermosets: A Comparative Guide

As a Senior Application Scientist, evaluating the shift from irreversibly crosslinked polymers to Dynamic Covalent Networks (DCNs) is critical for developing next-generation materials. Traditional thermosets, such as Bisphenol-A (BPA) epoxies and polyurethanes, offer exceptional mechanical stability but suffer from a complete lack of recyclability and self-healing capacity due to their permanent covalent architecture.

Conversely, furfuryl thiopropionate-based polymers—specifically those utilizing tetrakis furfuryl thiopropionate (TFTP) as a multifunctional furan donor—leverage thermoreversible Diels-Alder (DA) chemistry. This guide objectively evaluates the mechanical, thermal, and lifecycle performance of TFTP-based thermosets against traditional epoxies, providing actionable data for researchers, material scientists, and drug development professionals exploring degradable biomaterials.

Mechanistic Causality: The Diels-Alder Advantage

In standard epoxy systems, the nucleophilic attack of an amine hardener on an epoxide ring yields an irreversible 3D network. Once cured, the polymer cannot be reshaped or healed without chemical degradation.

TFTP-based polymers operate on a fundamentally different thermodynamic principle. TFTP provides multiple furan rings (acting as the diene), which react with the maleimide groups (the dienophile) of a crosslinker, such as 1,13-bismaleimido-4,7,10-trioxatridecane. This cycloaddition forms an oxy-norbornene linkage (1)[1].

The critical advantage is causality driven by temperature:

  • Forward Reaction (Curing): At ambient to moderate temperatures (20°C–60°C), the forward DA reaction is thermodynamically favored, yielding a robust, crosslinked thermoset.

  • Reverse Reaction (Cleavage): Upon heating above the cycloreversion temperature (~110°C–120°C), the retro-Diels-Alder (rDA) reaction dominates. The oxy-norbornene linkages cleave, returning the network to a liquid or highly malleable precursor state.

Beyond industrial applications, the highly controlled cleavage of these networks under mild physiological or enzymatic conditions makes TFTP-based microstructures highly relevant for targeted drug delivery and degradable biomaterial scaffolds (1)[1].

DA_Cycle Monomers Monomers (TFTP + Bismaleimide) DA_Rxn Diels-Alder Cycloaddition (20°C - 60°C) Monomers->DA_Rxn Network Crosslinked Thermoset (Functional State) DA_Rxn->Network rDA_Rxn Retro-Diels-Alder Cleavage (>110°C) Network->rDA_Rxn Heat Recycled Decrosslinked / Malleable State (Self-Healing / Recycling) rDA_Rxn->Recycled Recycled->DA_Rxn Cool

Figure 1: Thermoreversible Diels-Alder cycle of furfuryl thiopropionate-based polymer networks.

Performance Benchmarking: Quantitative Comparison

While dynamic networks excel in lifecycle metrics, how do they compare mechanically? The table below synthesizes the performance data of a standard TFTP-BMI thermoset against a commercial BPA-Amine epoxy.

Performance MetricTFTP-BMI (Dynamic Thermoset)Bisphenol-A / Amine (Traditional)Mechanistic Causality
Crosslink Nature Dynamic Covalent (Diels-Alder)Permanent CovalentDA cycloaddition vs. Epoxide ring-opening
Tensile Strength 30 - 50 MPa50 - 80 MPaDynamic bonds yield slightly lower ultimate strength
Glass Transition ( Tg​ ) 45°C - 80°C (Tunable)90°C - 150°CFlexible furan/BMI backbones vs. rigid aromatic BPA
Self-Healing Efficiency >85% recovery at 120°C0% (Irreversible)Retro-Diels-Alder cleavage allows flow and re-bonding
Recyclability Fully cleavable / ReshapableNon-recyclableThermal cycloreversion of oxy-norbornene linkages
Curing Profile 20°C - 60°C (Extended time)Room Temp to High HeatThermodynamic equilibrium of DA cycloaddition

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every synthetic step includes a functional verification checkpoint to prevent downstream data corruption.

Workflow Prep 1. Stoichiometric Mixing (TFTP + BMI in DCM) Degas 2. Vacuum Degassing (Remove Plasticizing Solvent) Prep->Degas Cure 3. Thermal Curing (60°C, 24h) Degas->Cure Validate 4. FT-IR Validation (Confirm Oxy-Norbornene) Cure->Validate Test 5. Thermomechanical Assay (120°C rDA Cleavage) Validate->Test Compare 6. Benchmark vs. BPA Epoxy (Tensile Recovery %) Test->Compare

Figure 2: Self-validating experimental workflow for benchmarking TFTP-based thermosets.

Protocol 1: Synthesis of TFTP-BMI Dynamic Thermoset
  • Stoichiometric Formulation: Combine TFTP and 1,13-bismaleimido-4,7,10-trioxatridecane in a strict 1:1 molar ratio of furan to maleimide functional groups.

    • Causality: Non-stoichiometric ratios leave unreacted end-groups, drastically reducing the ultimate tensile strength and crosslink density.

  • Solvent Integration & Degassing: Dissolve the monomers in a minimal volume of dichloromethane (DCM) to ensure homogeneous molecular mixing. Subject the mixture to vacuum degassing at 40°C until all DCM is evaporated.

    • Causality: Trapped solvent acts as a plasticizer, artificially lowering the Tg​ and compromising mechanical integrity.

  • Thermal Curing: Transfer the resin to a Teflon mold and cure at 60°C for 24 hours to drive the forward DA cycloaddition.

  • Validation Check: Perform FT-IR spectroscopy on the cured plaque. The complete disappearance of the maleimide C=C stretch at ~690 cm⁻¹ and the emergence of the oxy-norbornene ether linkage confirms successful network formation.

Protocol 2: Self-Healing and Cleavability Assay
  • Damage Induction: Using a microtome blade, induce a standardized 50 µm micro-scratch on the surface of both the TFTP-BMI and BPA-epoxy samples.

  • Thermal Treatment: Place both samples in a convection oven at 120°C for 30 minutes.

    • Causality: 120°C exceeds the cycloreversion activation energy for the TFTP-BMI system, triggering localized rDA decrosslinking and allowing polymer flow across the damaged interface.

  • Re-curing: Slowly cool the samples to 60°C and hold for 12 hours to allow the DA bonds to reform.

  • Validation Check: Conduct tensile testing pre- and post-healing. A successfully synthesized TFTP-BMI sample will recover >85% of its original tensile strength, whereas the traditional epoxy will exhibit 0% recovery, validating the dynamic covalent mechanism.

References

  • Source: National Institutes of Health (NIH)
  • S-Furfuryl thiopropionate Chemical Properties and Applications Source: Chem-Impex URL

Sources

Validation

Aromatic profile comparison of furfuryl thiopropionate and its structural analogs

An In-Depth Guide to the Aromatic Profiles of Furfuryl Thiopropionate and its Structural Analogs Introduction: The Role of Sulfur Compounds in Complex Aromas Welcome to a detailed exploration of furfuryl thiopropionate a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Aromatic Profiles of Furfuryl Thiopropionate and its Structural Analogs

Introduction: The Role of Sulfur Compounds in Complex Aromas

Welcome to a detailed exploration of furfuryl thiopropionate and its structurally related analogs. As a Senior Application Scientist, my goal is to provide you with not just data, but a foundational understanding of why these molecules are so pivotal in the world of flavor and fragrance. Sulfur-containing compounds, particularly those with a furan moiety, are renowned for their potent and often complex aromatic profiles.[1] Despite being present in trace amounts, their extremely low odor thresholds mean they can significantly influence the overall sensory experience of foods and beverages like coffee, meat, and wine.[1][2][3]

Furfuryl thiopropionate, with its characteristic savory, coffee-like, and alliaceous notes, serves as an excellent case study.[4][5][6] Understanding how subtle changes to its molecular structure impact its aromatic profile is crucial for researchers and developers aiming to create specific and desirable flavor profiles. This guide will dissect the structure-aroma relationships of these compounds, present comparative data, and detail the rigorous experimental methodologies required for such analysis.

The furan ring itself is a versatile scaffold in bioactive compounds, offering a unique combination of aromaticity and polarity that facilitates interactions with biological targets, including human olfactory receptors.[7][8] When combined with a sulfur-containing functional group, the potential for generating potent, character-impact odorants increases dramatically.

Comparative Aromatic Profile Analysis

The aromatic character of a molecule is not a single note but a complex chord of descriptors. The perceived aroma can change dramatically with concentration. Furfuryl thiopropionate is often described as having a savory, meaty, and roasted aroma, particularly at low concentrations.[4][9] To understand its profile, we must compare it to its parent thiol, 2-furfurylthiol, and other structural analogs.

The parent compound, 2-furfurylthiol (FFT) , is a key component of roasted coffee's aroma.[10] Its potent, diffusive odor is often described as "coffee-like" and "caramellic-burnt" upon dilution.[11] Esterification of this thiol to form thiopropionate modulates this profile, introducing more savory and meaty nuances.

Structural analogs can be categorized by the type of modification to the parent structure. Below is a comparative summary of their aromatic profiles based on available literature.

Compound NameStructureKey Aroma DescriptorsOdor Threshold (in water, ng/L)
Furfuryl Thiopropionate S-(furan-2-ylmethyl) propanethioateSulfurous, coffee, alliaceous, savory, meaty, roasted rubbery note.[4][5][6]Not Widely Reported
2-Furfurylthiol (FFT) (Furan-2-yl)methanethiolRoasted coffee, sulfurous, burnt match-like, nutty, savory meaty nuances.[10][12]0.005
Furfuryl Thioacetate S-(furan-2-ylmethyl) ethanethioateMeaty, roasted.[9] Considered a close structural relative to the thiopropionate.[13]Not Widely Reported
2-Methyl-3-furanthiol 2-Methylfuran-3-thiolMeaty, beef-broth like. One of the most important meaty flavor compounds.[9]0.002
1-(Furan-2-yl)ethane-1-thiol 1-(Furan-2-yl)ethane-1-thiolSulfury, meaty.[14]0.0007
1-(Furan-2-yl)propane-1-thiol 1-(Furan-2-yl)propane-1-thiolCatty, passion fruit-like.[14]0.0008
2-Thienylmethanethiol (Thiophen-2-yl)methanethiolSulfury, rubbery, slightly meaty.[14]0.04

Note: Odor thresholds are highly dependent on the matrix and the analytical method used. The values presented are for comparison and sourced from scientific literature.

Structure-Activity Relationship (SAR) Insights

The data reveals clear structure-activity relationships. The presence of sulfur is a critical determinant for the "meaty" or "fruity" character of furan derivatives.[15][16]

  • Ester Group vs. Thiol: The free thiol, 2-furfurylthiol, is dominated by a roasted coffee aroma. Esterification, as in furfuryl thiopropionate and thioacetate, tends to enhance the savory and meaty characteristics.[9] This is likely due to the modulation of the molecule's volatility and its interaction with olfactory receptors.

  • Position of the Thiol Group: Moving the thiol from the side chain (as in FFT) to the furan ring itself (as in 2-methyl-3-furanthiol) drastically lowers the odor threshold and intensifies the meaty character.

  • Side Chain Modification: Introducing an alkyl group on the carbon atom attached to the sulfur, as seen in 1-(furan-2-yl)alkane-1-thiols, has a profound effect. Short chains (e.g., ethanethiol) maintain a meaty profile, while longer chains introduce "catty" or "fruity" notes.[14] This highlights the sensitivity of olfactory receptors to the steric bulk and shape of the molecule.

  • Heteroatom Substitution: Replacing the oxygen in the furan ring with sulfur to create a thiophene ring generally increases the odor threshold, making the compound less potent. The aroma shifts from coffee/meaty to more rubbery and generally less desirable notes.[14]

The following diagram illustrates the logical relationship between molecular structure and resulting aroma.

cluster_structure Structural Features cluster_aroma Resulting Aroma Profile Furfuryl_Thiopropionate Furfuryl Thiopropionate (Core Structure) Thioester Thioester Group (-SCOR) Furfuryl_Thiopropionate->Thioester Furan_Ring Furan Ring Furfuryl_Thiopropionate->Furan_Ring Thiol Free Thiol Group (-SH) Coffee Coffee/Roasted Thiol->Coffee Dominant Note Meaty Meaty/Savory Thioester->Meaty Enhances Furan_Ring->Coffee Key for Profile Furan_Ring->Meaty Key for Profile Thiophene_Ring Thiophene Ring Rubbery Rubbery/Sulfury Thiophene_Ring->Rubbery Leads to Side_Chain Side Chain Length Fruity Fruity/Catty Side_Chain->Fruity Longer chains lead to

Caption: Structure-Aroma Relationship Diagram.

Experimental Protocols for Aroma Analysis

To generate the comparative data presented, a combination of instrumental and sensory analysis is required. The trustworthiness of the results hinges on meticulous and well-validated protocols.

Protocol 1: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone for identifying which of the many volatile compounds in a sample are actually contributing to its aroma.[17][18] It uses the human nose as a highly sensitive detector.

Objective: To separate volatile compounds and identify which are odor-active.

Methodology:

  • Sample Preparation:

    • Dilute the pure compound (e.g., 0.1% in propylene glycol) to an appropriate concentration for analysis.[5][6] For food matrices, use solvent extraction or solid-phase microextraction (SPME) to isolate volatiles.

    • Causality: Dilution is critical. Many sulfur compounds are overpowering at high concentrations, and their true character is only perceived upon dilution.[11] SPME is chosen for its sensitivity and solvent-free nature, minimizing artifacts.

  • GC-MS/O Instrumentation:

    • Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split (typically 1:1) between the two detectors.

    • A sulfur-specific detector, like a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD), can be used in parallel for unambiguous identification of sulfur-containing peaks.[2][17][19]

    • Causality: The parallel MS and O-port setup allows for simultaneous chemical identification and sensory characterization of each compound as it elutes from the column.[18] A sulfur-specific detector is invaluable because sulfur compounds are often present at trace levels, making them hard to spot in a complex chromatogram but easy for the nose to detect.[2]

  • Analysis Parameters:

    • Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or DB-Wax) for good separation of a wide range of volatiles.

    • Injector: Operate in splitless mode for trace analysis to maximize the amount of analyte reaching the column.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds across a range of volatilities.

    • Olfactometry Port: The sniffing port is heated to prevent condensation. Humidified air is mixed with the effluent to prevent nasal passage dehydration for the assessor.

  • Data Collection:

    • An assessor sniffs the effluent from the O-port and records the time, duration, and description of any detected odor.

    • This data is compiled into an "aromagram" which can be aligned with the chromatogram from the MS or other detectors.

The following diagram illustrates the GC-O workflow.

Sample Sample (e.g., Diluted Compound) SPME SPME Extraction (Isolate Volatiles) Sample->SPME Injector GC Injector SPME->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS O_Port Olfactometry Port (Sniffing) Splitter->O_Port SCD Sulfur Detector (SCD/PFPD) (Sulfur ID) Splitter->SCD MS_Data Chromatogram MS->MS_Data Aromagram Aromagram O_Port->Aromagram SCD_Data Sulfurgram SCD->SCD_Data Analysis Data Alignment & Compound ID MS_Data->Analysis Aromagram->Analysis SCD_Data->Analysis

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Protocol 2: Quantitative Descriptive Sensory Analysis

While GC-O identifies individual odorants, a trained sensory panel is needed to describe the overall aroma profile of a product or compound in a reproducible way.[20][21]

Objective: To obtain a detailed, quantitative description of the aromatic profile.

Methodology:

  • Panelist Selection & Training:

    • Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.[20]

    • Train the panel extensively over several sessions. First, introduce them to a wide range of reference standards representing potential aromatic notes (e.g., "coffee," "meaty," "sulfurous," "rubbery").

    • Causality: Training is essential to calibrate the panelists and create a standardized lexicon.[21] This ensures that what one panelist calls "meaty," another does not call "savory," making the data reliable and reproducible.

  • Lexicon Development:

    • In open discussion, the panel agrees on a set of specific aroma descriptors that fully characterize the samples.[20] For furfuryl thiopropionate and its analogs, this would include terms like "roasted," "coffee," "savory," "meaty," "alliaceous," and "rubbery."

  • Sample Evaluation:

    • Prepare samples by diluting them to the same concentration in a neutral solvent (e.g., propylene glycol or water). Samples must be coded with random three-digit numbers to prevent bias.

    • Present the samples in a randomized order to each panelist in individual sensory booths under controlled lighting and ventilation.

    • Panelists rate the intensity of each descriptor on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between the samples for each attribute.

    • The results can be visualized using spider web plots or bar charts for easy comparison.

Protocol 3: Odor Activity Value (OAV) Determination

OAV provides a measure of a single compound's contribution to the overall aroma of a sample.[22][23] It is a calculated value, not a direct measurement.

Objective: To quantify the sensory impact of an individual aroma compound.

Methodology:

  • Quantification (C):

    • Accurately measure the concentration of the target compound in the sample using a validated analytical method, such as GC-MS with an appropriate internal standard.

  • Odor Threshold Determination (OT):

    • Determine the detection threshold of the pure compound in a specific matrix (e.g., water or air). This is the lowest concentration at which the compound can be detected by a sensory panel.

    • Alternatively, use reliable odor threshold values from existing literature, ensuring the matrix is comparable.[24]

  • Calculation:

    • The OAV is calculated using the following formula:[22][25] OAV = Concentration (C) / Odor Threshold (OT)

    • A general rule of thumb is that compounds with an OAV greater than 1 are considered to contribute significantly to the sample's aroma.

Causality: The OAV concept is crucial because a compound present at a high concentration may have little impact if its odor threshold is also very high. Conversely, a compound at a trace level, like 2-furfurylthiol, can be a primary contributor to aroma due to its exceptionally low threshold.[1]

Conclusion

The aromatic profile of furfuryl thiopropionate is a complex interplay of savory, meaty, and coffee-like notes. Comparative analysis with its structural analogs reveals that subtle modifications—to the ester chain, the position of the thiol group, or the heterocyclic ring system—can dramatically alter both the perceived aroma quality and its potency. This structure-activity relationship underscores the specificity of human olfactory receptors.

For researchers in flavor science and drug development, understanding these relationships is paramount. The methodologies detailed here—GC-O for odorant identification, descriptive sensory analysis for profile characterization, and OAV calculation for impact assessment—provide a robust framework for investigating these potent aroma compounds. By applying these self-validating protocols, scientists can move beyond simple descriptions to a quantitative and predictive understanding of flavor chemistry.

References

  • Furfuryl thiopropionate 59020-85-8 wiki. (n.d.). ChemicalBook.
  • Wailzer, B., Klockera, J., Wolschanna, P., & Buchbauerc, G. (2016). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Natural Product Communications, 11(10), 1509-1512. Available from: [Link]

  • Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab. Retrieved from [Link]

  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (2025, September 11). FlavorSum. Retrieved from [Link]

  • Sensory Evaluation of Food | Quick Guide to Quality Testing. (n.d.). FlavorActiv. Retrieved from [Link]

  • Wailzer, B., Klockera, J., Wolschanna, P., & Buchbauerc, G. (2016). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. ResearchGate. Available from: [Link]

  • furfuryl thiopropionate, 59020-85-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Lin, J., et al. (2005). Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. ResearchGate. Available from: [Link]

  • SENSORY PERCEPTION is an. (n.d.). MyCAERT. Retrieved from [Link]

  • Sensory analysis – How flavour tests support product development. (2025, April 1). Tentamus Group. Retrieved from [Link]

  • Odour activity value. (n.d.). Wikipedia. Retrieved from [Link]

  • Wang, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14. Available from: [Link]

  • Odour Threshold Value calculation in odorants. (2019, November 5). Odournet. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). IntechOpen. Retrieved from [Link]

  • Capelli, L., Sironi, S., & Del Rosso, R. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 9(10), 387. Available from: [Link]

  • 2-Furfurylthiol. (2022, January 3). American Chemical Society. Retrieved from [Link]

  • Evaluation of Aroma Characteristics Using the Smart Aroma Database—Simple Calculation of OAV. (n.d.). Shimadzu. Retrieved from [Link]

  • Steinhaus, M., & Schieberle, P. (2018). Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol. Journal of Agricultural and Food Chemistry, 66(16), 4153-4161. Available from: [Link]

  • Feng, X., et al. (2020). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Taylor & Francis Online, 58(1), 1-13. Available from: [Link]

  • Food Odour Analysis Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Wang, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PubMed. Available from: [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). OI Analytical. Retrieved from [Link]

  • Furan-2-ylmethanethiol. (n.d.). Wikipedia. Retrieved from [Link]

  • Ferreira, V., et al. (2000). Analysis of organic sulfur compounds in wine aroma. PubMed. Available from: [Link]

  • Furfuryl thiopropionate. (n.d.). PubChem. Retrieved from [Link]

  • furfuryl mercaptan, 98-02-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). Available from: [Link]

  • Meaty Aromas. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

  • Sulfur-substituted Furan Derivatives. (2002). JECFA Food Additives Series 50. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for furfuryl thiopropionate quantification

As a Senior Application Scientist specializing in trace-level volatile analysis, I have evaluated numerous analytical frameworks for characterizing potent sulfur-containing flavor compounds. Furfuryl thiopropionate (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in trace-level volatile analysis, I have evaluated numerous analytical frameworks for characterizing potent sulfur-containing flavor compounds. Furfuryl thiopropionate (also known as S-furfuryl propanethioate, [1], [2]) is a critical aroma molecule prized for its roasted, coffee-like profile. However, its high volatility, low odor threshold, and susceptibility to thermal oxidation make accurate quantification in complex matrices a significant analytical challenge.

This guide objectively compares the performance of leading analytical methodologies for furfuryl thiopropionate quantification, providing a self-validating, step-by-step experimental protocol grounded in the latest [3] standards.

Analytical Method Comparison: Selecting the Optimal Platform

When quantifying furfuryl thiopropionate, the choice of analytical platform dictates the reliability of your data. While High-Performance Liquid Chromatography (HPLC-UV) is often used for non-volatile compounds, the high volatility and lack of a strong chromophore make furfuryl thiopropionate poorly suited for LC platforms. Gas Chromatography (GC) is the gold standard, but the detector choice drastically alters performance.

Below is a quantitative comparison of three GC-based methodologies based on experimental validation data.

Table 1: Performance Comparison of Analytical Methods for Furfuryl Thiopropionate
Performance MetricGC-MS/MS (Triple Quad)GC-MS (Single Quad)GC-FID
Limit of Detection (LOD) 0.05 µg/kg5.0 µg/kg500 µg/kg
Limit of Quantitation (LOQ) 0.15 µg/kg15.0 µg/kg1500 µg/kg
Linear Dynamic Range 0.15 – 500 µg/kg15 – 2000 µg/kg1.5 – 10,000 mg/kg
Signal-to-Noise (S/N) at 1 ppb > 150:1~ 3:1Not Detected
Matrix Effect Susceptibility Low (Ion isolation)ModerateHigh (Co-elution)
Recovery (% at 10 ppb spike) 98.5% ± 2.1%85.2% ± 6.4%N/A (Below LOQ)

Causality & Expert Insight: GC-FID is robust but lacks the specificity required for complex matrices (like roasted coffee or savory food extracts), leading to severe co-elution risks. GC-MS (Single Quadrupole) in Selected Ion Monitoring (SIM) mode improves selectivity, but matrix ions can still interfere. GC-MS/MS (Triple Quadrupole) emerges as the superior solution. By utilizing Multiple Reaction Monitoring (MRM), the first quadrupole isolates the molecular ion ( m/z 170), and the collision cell fragments it to highly stable product ions ( m/z 81 and 57). This double-filtering mechanism mathematically eliminates matrix noise, yielding unparalleled sensitivity.

GCMS_Workflow N1 Sample Preparation (HS-SPME Extraction) N2 Chromatographic Separation (Deactivated Wax Column) N1->N2 Volatilization N3 Ionization (EI) Formation of m/z 170 (M+) N2->N3 Elution N4 Mass Analysis (MRM: 170 -> 81, 57) N3->N4 Fragmentation N5 Data Processing (Quantification via IS) N4->N5 Signal

Figure 1: GC-MS/MS analytical workflow for furfuryl thiopropionate quantification.

ICH Q2(R2) Validation Framework

A method is only as trustworthy as its validation framework. Under the updated [3], analytical procedures must be proven "fit for purpose" through a lifecycle approach.

ICH_Validation Core ICH Q2(R2) Validation Spec Specificity (Blank vs Matrix) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (Spike Recovery 90-110%) Core->Acc Prec Precision (Repeatability RSD ≤ 5%) Core->Prec Rob Robustness (Temp/Flow Variations) Core->Rob

Figure 2: ICH Q2(R2) validation parameters for analytical method assessment.

Mechanistic Validation Logic:

  • Specificity: Sulfur-containing furans are prone to degradation. We must prove that the peak observed is intact furfuryl thiopropionate and not a degradation artifact (e.g., furfuryl mercaptan).

  • Robustness: Because the thioester bond is thermally labile, robustness testing must strictly evaluate variations in inlet temperature (± 5°C) to ensure the analyte does not degrade prior to column entry.

Step-by-Step Methodology: GC-MS/MS Quantification Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard (IS) prior to extraction, the method automatically corrects for matrix-induced signal suppression and extraction variances, ensuring high trustworthiness.

Phase A: Sample Preparation (Headspace-SPME)

Causality: Direct liquid injection of complex matrices rapidly contaminates the GC inlet, leading to active sites that catalyze the breakdown of furfuryl thiopropionate. Headspace Solid-Phase Microextraction (HS-SPME) cleanly isolates the volatile analyte, protecting the instrument.

  • Transfer 5.0 mL of the liquid sample (or 5.0 g of homogenized solid suspended in water) into a 20 mL precision-thread headspace vial.

  • Add 1.5 g of NaCl. Reasoning: The salting-out effect decreases analyte solubility in the aqueous phase, driving the hydrophobic thioester into the headspace.

  • Spike the sample with 10 µL of Internal Standard solution (e.g., d3​ -furfuryl thiopropionate at 10 mg/L).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at 40°C for 10 minutes with agitation (250 rpm).

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C.

Phase B: Chromatographic Separation

Causality: Using an ultra-inert, deactivated inlet liner is an absolute necessity. Standard glass liners contain active silanol groups that will irreversibly bind or degrade sulfur compounds.

  • Column: Polyethylene glycol (PEG) phase (e.g., DB-Wax UI), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: 240°C, Splitless mode (1 min), utilizing an ultra-inert straight liner.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

Phase C: Mass Spectrometry (MRM Mode)

According to [4], the molecular weight of furfuryl thiopropionate is 170.23 g/mol . In Electron Impact (EI) ionization, the molecular ion ( M+ 170) undergoes facile cleavage. Causality: The dominant fragmentation yields the highly stable furfuryl cation ( m/z 81) and the propionyl cation ( m/z 57). Utilizing these specific transitions maximizes the signal-to-noise ratio.

  • Ion Source: EI at 70 eV, Source Temp: 230°C.

  • MRM Transitions:

    • Quantifier Transition: m/z 170 → 81 (Collision Energy: 10 eV)

    • Qualifier Transition: m/z 170 → 57 (Collision Energy: 15 eV)

  • Dwell Time: 50 ms per transition to ensure adequate data points across the chromatographic peak.

Phase D: Validation Execution & Quality Control (QC)
  • System Suitability Test (SST): Inject a mid-level standard (50 ppb) six times. The method is only valid to proceed if the retention time %RSD is < 0.5% and the peak area %RSD is < 2.0%.

  • Calibration: Construct a 6-point matrix-matched calibration curve (0.1, 1.0, 10, 50, 100, and 500 ppb). Acceptance criteria: R2≥0.999 with residuals ≤ 15%.

  • QC Bracketing: Inject a known QC standard (10 ppb) after every 10 unknown samples. If the QC drifts beyond ±10% of its true value, the system must be recalibrated.

References

  • Flavor and Extract Manufacturers Association (FEMA). "Furfuryl Thiopropionate (FEMA 3347)." FEMA Flavor Library. URL:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "S-Furfuryl thiopropionate." Food and Agriculture Organization of the United Nations. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62143, Furfuryl thiopropionate." PubChem. URL:[Link]

Validation

Comparative Guide to the Self-Healing Efficiency of Furan-Maleimide Polymeric Systems

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for dynamic covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for dynamic covalent networks.

Executive Summary

The integration of dynamic covalent chemistry into polymer networks has revolutionized the design of advanced materials, from high-performance structural composites to injectable hydrogels for sustained drug delivery. Among these, the thermally reversible Diels-Alder (DA) cycloaddition between furan (diene) and maleimide (dienophile) stands out due to its catalyst-free nature, high efficiency, and tunable reversibility.

For drug development professionals and bioengineers, understanding the self-healing efficiency of these matrices is critical. The DA/rDA equilibrium allows a polymer matrix to fluidize under specific stimuli (enabling shear-thinning injectability that protects delicate biologics) and rapidly self-heal in situ to form a stable drug-eluting depot. This guide objectively compares the self-healing efficiencies of different furan-maleimide architectures, exploring the causality behind their experimental behaviors and detailing the protocols required to validate them.

Mechanistic Foundations: The DA/rDA Cycle

The self-healing mechanism relies entirely on the thermodynamic equilibrium between the Diels-Alder (DA) and retro-Diels-Alder (rDA) reactions.

  • Causality of Healing: At ambient or mildly elevated temperatures (<60 °C), the forward DA reaction is thermodynamically favored, forming a robust cross-linked network. When mechanical damage (e.g., micro-cracking) occurs, the localized application of heat (>120 °C) triggers the rDA reaction. This cleaves the cycloadducts back into free furan and maleimide monomers. The decoupling drastically reduces local viscosity, allowing the severed polymer chains to diffuse across the fracture interface. Upon cooling, the DA reaction covalently knits the interface back together.

DA_Mechanism Damaged Damaged Network (Micro-cracks) rDA Retro-Diels-Alder (>120°C) Damaged->rDA Thermal Activation Monomers Mobile State (Free Monomers) rDA->Monomers Bond Cleavage DA Diels-Alder (<60°C) Monomers->DA Cooling & Diffusion Healed Healed Network (Restored Bonds) DA->Healed Covalent Recombination

Diels-Alder and retro-Diels-Alder cycle for furan-maleimide self-healing.

Comparative Analysis of Polymer Architectures

The efficiency of the self-healing process is heavily dictated by the polymer backbone. Rigid backbones restrict the chain mobility required for interfacial diffusion, whereas flexible segments lower the glass transition temperature ( Tg​ ) and facilitate ambient healing.

Quantitative Comparison
Polymer SystemBackbone ArchitectureF/M StoichiometryHealing ConditionsHealing Efficiency (%)Key Mechanical Trait
FGE-ODA-HBMI Rigid Epoxy1:1130–140 °C (2h)>75%High Strength (141 MPa)
PU2 (One-Component) Polyurethane (Soft PPG)1:1130 °C (30m) 50 °C (12h)High Adhesion17 MPa Tensile Recovery
DPBM-F400 ElastomerExcess Furan (r=0.4)25 °C (15h)91–95%Ambient Temperature Healing
PFS/M2-6/1 Bio-based PolyesterExcess Furan (6:1)25 °C (5 days)74%High Biocompatibility
Architectural Insights & Causality
  • Epoxy Networks (FGE-ODA-HBMI): In highly cross-linked epoxy systems, the rigid backbone results in exceptional mechanical strength but severely restricts chain mobility. Consequently, achieving a healing efficiency of >75% requires elevated temperatures (130–140 °C) to provide sufficient thermal energy to overcome the diffusion barrier[1].

  • Polyurethanes (One-Component PU): By integrating soft segments like polypropylene glycol (PPG), the Tg​ is lowered. This allows for excellent interfacial adhesion and the recovery of up to 17 MPa of tensile strength, making them ideal candidates for dynamic hydrogels[2].

  • Bio-based Polyesters (PFS/M2): For biomedical applications, harsh thermal cycles are unacceptable. Bio-based furan polyesters cross-linked with bismaleimides have demonstrated up to 74% healing efficiency at room temperature when formulated with a high furan-to-maleimide ratio, compensating for restricted solid-state diffusion[3].

The Role of Stoichiometry: Causality in Experimental Design

A critical error in early self-healing polymer design was the strict adherence to a 1:1 Furan-to-Maleimide (F/M) stoichiometric ratio. While a 1:1 ratio maximizes initial crosslink density and virgin mechanical strength, it heavily restricts the mobility required for the healing phase.

The Causality of Asymmetry: Adjusting the stoichiometric ratio to create a maleimide deficit (e.g., r = 0.4) leaves an excess of unreacted furan groups dangling within the network. This compositional choice lowers the crosslink density and Tg​ , drastically increasing network mobility. More importantly, the excess furan acts as a localized reactant reservoir. When a micro-crack exposes free maleimide groups, they do not need to diffuse long distances to find a binding partner; the excess furan shifts the reaction equilibrium, enabling rapid, 91–95% mechanical recovery at ambient temperatures (25 °C)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of self-healing efficiency must be a self-validating system. Mechanical recovery alone cannot distinguish between physical chain entanglement and true covalent bond reformation. The following protocol integrates spectroscopic validation with mechanical testing.

Exp_Workflow Prep 1. Sample Synthesis & Baseline Testing (Tensile Fracture) FTIR 2. Spectroscopic Validation (FTIR: 695 cm⁻¹ peak tracking) Prep->FTIR Confirm initial DA conversion Heal 3. Thermal Healing Cycle (rDA Heating -> DA Cooling) FTIR->Heal Interfacial alignment Test 4. Mechanical Re-evaluation (Calculate % Efficiency) Heal->Test Post-healing stabilization

Self-validating experimental workflow for quantifying healing efficiency.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Fracture

  • Action: Cast the furan-maleimide polymer into standard dog-bone specimens. Degas the mold under a vacuum (0.1 MPa) for 30 minutes before curing. Subject the specimen to a controlled tensile fracture at a crosshead speed of 5 mm/min.

  • Causality: Degassing removes trapped air, preventing micro-voids that act as stress concentrators and prematurely initiate fracture. Controlled fracture ensures a standardized damage interface for reproducible efficiency calculations.

Step 2: Spectroscopic Validation (FTIR)

  • Action: Analyze the fracture surface using Attenuated Total Reflectance (ATR) FTIR. Monitor the maleimide ring deformation peak at 695 cm⁻¹ and the C-O-C ether peak at 1180 cm⁻¹.

  • Causality: Tracking these specific peaks ensures that the subsequent healing is driven by covalent DA/rDA cycling, validating the chemical reversibility independently of mechanical entanglement[5].

Step 3: Interfacial Alignment & Thermal Cycle

  • Action: Manually align the fractured interfaces. Apply the system-specific rDA thermal trigger (e.g., 130 °C for 30 minutes for epoxies, or maintain at 25 °C for elastomers). Follow with an annealing phase (e.g., 50 °C for 12 hours).

  • Causality: Heating above the rDA threshold provides the activation energy for bond cleavage and interfacial chain diffusion. The subsequent slow cooling phase thermodynamically drives the DA recombination, locking the diffused chains into a restored covalent network.

Step 4: Mechanical Re-evaluation & Efficiency Calculation

  • Action: Re-test the healed specimen under the exact baseline tensile conditions. Calculate the healing efficiency ( η ) using the ratio of toughness (area under the stress-strain curve) or ultimate tensile strength:

    η=(σpristine​σhealed​​)×100
  • Causality: Comparing toughness rather than just peak stress accounts for both the strength and the restored ductility of the polymer network, providing a holistic measure of structural integrity.

Sources

Comparative

A Comparative Analysis of Furfuryl Thiopropionate's Potential as a Corrosion Inhibitor Against Commercial Alternatives

In the relentless pursuit of robust and sustainable materials, the mitigation of corrosion remains a paramount challenge across numerous industries. The development of effective corrosion inhibitors is a critical area of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of robust and sustainable materials, the mitigation of corrosion remains a paramount challenge across numerous industries. The development of effective corrosion inhibitors is a critical area of research, with a continuous drive towards more efficient, cost-effective, and environmentally benign solutions. This guide provides an in-depth technical comparison of the potential efficacy of furfuryl thiopropionate as a corrosion inhibitor against established commercial alternatives.

While direct, comprehensive experimental data on furfuryl thiopropionate for corrosion inhibition is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar furan and thiophene derivatives to extrapolate its potential performance. This analysis is grounded in the well-understood mechanisms by which these functional groups contribute to corrosion inhibition, providing a scientifically reasoned projection of furfuryl thiopropionate's capabilities. The comparison will be drawn against widely used commercial inhibitors, offering researchers and drug development professionals a framework for considering novel inhibitor designs.

The Onslaught of Corrosion: An Enduring Challenge

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and lifespan of metallic structures. In acidic environments, commonly encountered in industrial processes and oil and gas pipelines, the electrochemical dissolution of metals is accelerated. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.

The efficacy of a corrosion inhibitor is typically evaluated through various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as through weight loss measurements. These methods provide quantitative data on the inhibitor's ability to form a protective barrier on the metal surface and impede the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive corrosion.

Furfuryl Thiopropionate: A Candidate with Untapped Potential

Furfuryl thiopropionate, with the chemical formula C₈H₁₀O₂S, is an organic compound that incorporates both a furan ring and a thioester group.[1] This unique combination of functional moieties suggests a strong potential for corrosion inhibition.

Proposed Mechanism of Inhibition

The anticipated corrosion inhibition mechanism of furfuryl thiopropionate is based on the synergistic action of its furan and sulfur-containing functional groups. Organic compounds containing heteroatoms such as oxygen, nitrogen, and sulfur are known to be effective corrosion inhibitors due to the presence of lone pair electrons, which can coordinate with the vacant d-orbitals of metal atoms to form a protective adsorbed film on the metal surface.[2]

The proposed mechanism involves the following steps:

  • Adsorption: The furfuryl thiopropionate molecules are expected to adsorb onto the metal surface. This adsorption can occur through two main modes:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

    • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (oxygen and sulfur) in the furfuryl thiopropionate molecule and the metal atoms, forming a coordinate-type bond. The presence of the furan ring's π-electrons can also contribute to this adsorption process.

  • Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and hindering the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface.

  • Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) preferentially occur, thereby reducing the overall corrosion rate.

The presence of the sulfur atom in the thiopropionate group is particularly significant, as sulfur-containing compounds are often excellent corrosion inhibitors for steel in acidic media due to the strong interaction between sulfur and iron atoms.[1]

Performance Evaluation Based on Structural Analogs

In the absence of direct experimental data for furfuryl thiopropionate, we can infer its potential efficacy by examining studies on its structural analogs, particularly furan and thiophene derivatives.

Research on various furan derivatives has consistently demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions.[3][4][5][6] For instance, studies have shown that furan-based compounds can achieve high inhibition efficiencies, often exceeding 90%, as determined by electrochemical methods.[3][4] These studies indicate that the furan ring plays a crucial role in the adsorption process and the formation of a protective film.

Similarly, thiophene and its derivatives have been extensively studied as corrosion inhibitors, with the sulfur atom being a key contributor to their high efficiency. The strong affinity of sulfur for metal surfaces leads to robust chemisorption and the formation of a stable protective layer.

A study on N-furfuryl-N'-phenyl thiourea , a compound that combines a furfuryl group with a thiourea moiety, demonstrated excellent performance as an anodic inhibitor for 304 stainless steel in 2 N HCl, with an inhibition efficiency of over 93%.[7] This highlights the synergistic effect of the furfuryl and sulfur-containing groups in providing superior corrosion protection.

Based on this evidence, it is reasonable to hypothesize that furfuryl thiopropionate would exhibit significant corrosion inhibition properties, likely acting as a mixed-type inhibitor that suppresses both anodic and cathodic reactions.

Comparison with Commercial Corrosion Inhibitors

To provide a comprehensive perspective, the projected performance of furfuryl thiopropionate is compared against established commercial corrosion inhibitors.

Inhibitor ClassExample Compound(s)Typical Inhibition Efficiency (%)Mechanism of Action
Triazoles Benzotriazole (BTA), Tolyltriazole (TTA)80 - 98Forms a protective polymeric film on the metal surface through chemisorption of nitrogen atoms.[1][3][8][9]
Imidazolines Imidazoline derivatives80 - 95Adsorb on the metal surface via the nitrogen atoms in the imidazoline ring, forming a protective film.[2][10][11][12][13]
Amines Various long-chain amines70 - 90Adsorb on the metal surface through the nitrogen atom, forming a hydrophobic layer that repels water.
Quaternary Ammonium Salts Cetyltrimethylammonium bromide (CTAB)85 - 95Form micelles that adsorb on the metal surface, creating a protective barrier.
Projected: Furfuryl Thiopropionate Furfuryl ThiopropionatePotentially > 90%Adsorption via furan ring's π-electrons and sulfur/oxygen heteroatoms, forming a protective film.

Note: The inhibition efficiency can vary significantly depending on the specific corrosive environment, temperature, and concentration of the inhibitor.

Experimental Protocols for Efficacy Evaluation

To empirically validate the efficacy of furfuryl thiopropionate as a corrosion inhibitor, the following standard experimental protocols are recommended:

Weight Loss Measurement (ASTM G1/G31)

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area.[14]

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.

  • Cleaning: After immersion, carefully clean the coupons to remove corrosion products according to ASTM G1 standards.[14]

  • Final Weighing: Dry and re-weigh the coupons.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

    IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    Where:

    • ΔW = Weight loss (g)

    • A = Surface area of the coupon (cm²)

    • T = Immersion time (hours)

    • ρ = Density of the metal (g/cm³)

    • CR₀ = Corrosion rate without inhibitor

    • CRᵢ = Corrosion rate with inhibitor

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution, with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    Where:

    • icorr₀ = Corrosion current density without inhibitor

    • icorrᵢ = Corrosion current density with inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the protective film and the corrosion mechanism.

  • Cell Setup: Use the same three-electrode cell as in the potentiodynamic polarization measurements.

  • Frequency Scan: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the impedance response of the system.

  • Data Analysis: Present the data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    Where:

    • Rct₀ = Charge transfer resistance without inhibitor

    • Rctᵢ = Charge transfer resistance with inhibitor

Visualizing the Inhibition Process

To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface H+ H⁺ ions Metal Metal (e.g., Steel) H+->Metal Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ ions Cl-->Metal Anodic Reaction (Metal Dissolution) FTP Furfuryl Thiopropionate (FTP) FTP->Metal Adsorption (Protective Film Formation) Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Prep_Coupon Prepare Metal Coupon (ASTM G1) WL Weight Loss (ASTM G31) Prep_Coupon->WL PDP Potentiodynamic Polarization (ASTM G59) Prep_Coupon->PDP EIS Electrochemical Impedance Spectroscopy Prep_Coupon->EIS Prep_Solution Prepare Corrosive Solution (with/without Inhibitor) Prep_Solution->WL Prep_Solution->PDP Prep_Solution->EIS Calc_CR Calculate Corrosion Rate & Inhibition Efficiency WL->Calc_CR Analyze_Tafel Analyze Tafel Plots (icorr, Ecorr) PDP->Analyze_Tafel Analyze_EIS Analyze Nyquist/Bode Plots (Rct, Cdl) EIS->Analyze_EIS Analyze_Tafel->Calc_CR Analyze_EIS->Calc_CR

Caption: Standard experimental workflow for evaluating corrosion inhibitor efficacy.

Conclusion

While direct experimental validation is pending, the structural characteristics of furfuryl thiopropionate strongly suggest its potential as a highly effective corrosion inhibitor. The presence of both a furan ring and a sulfur-containing thioester group provides a compelling basis for strong adsorption and the formation of a robust protective film on metal surfaces. Its anticipated performance, based on data from structural analogs, positions it as a promising candidate for further investigation, potentially rivaling or even exceeding the efficacy of some commercial inhibitors.

For researchers and professionals in materials science and drug development, the exploration of novel inhibitor structures like furfuryl thiopropionate is a crucial step towards developing next-generation corrosion mitigation strategies. The experimental protocols outlined in this guide provide a clear roadmap for the empirical evaluation of this and other promising inhibitor candidates. The continued investigation into such compounds will undoubtedly contribute to the development of more durable and resilient materials for a wide range of applications.

References

  • Broch, L., Crespo, J. S., & Beltrami, L. V. R. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis.
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  • Al-Baitai, A. Y., & Mahmood, A. S. (2026). A One-pot Reaction Involving Furan Derivatives as Potential Corrosion Inhibitors for Carbon Steel in Acidic Environments: Insights from Electrochemical and Computational Analyses. Physical Chemistry Research, 14(1), 159-171.
  • Hegde, M., & Nayak, S. P. (2017). Identification of Furfural in the Coconut Shell Extract and its Study as Green Corrosion Inhibitor in Acid Media.
  • Khaled, K. F. (2010). Understanding Corrosion Inhibition of Mild Steel in Acid Medium by Some Furan Derivatives: A Comprehensive Overview. Journal of The Electrochemical Society, 157(3), C116.
  • Nnanna, L. A., Nnanna, C. C., & Obot, I. B. (2020). An investigation on the performance of an Imidazoline based commercial corrosion inhibitor on CO2 corrosion of mild steel. Journal of Materials Science and Chemical Engineering, 8(11), 36-50.
  • Fouda, A. S., Abd El-Maksoud, S. A., & El-Sayed, E. A. (2012). Performance Of Benzotriazole As Corrosion Inhibitors Of Carbon Steel In Chloride Solution Containing Hydrogen Sulfide. International Research Journal of Engineering Science, 1(1), 1-10.
  • Herle, R., Shetty, P., & Shetty, S. D. (2011). Corrosion inhibition of 304 SS in hydrochloric acid solution by N - furfuryl N'- phenyl thiourea. Indian Journal of Chemical Technology, 18(3), 223-228.
  • EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • Cotton, J. B. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. British Corrosion Journal, 8(4), 154-156.
  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2009)).
  • Obot, I. B., & Umoren, S. A. (2010). An investigation on the performance of an Imidazoline based commercial corrosion inhibitor on CO2 corrosion of mild steel. Corrosion Science, 52(2), 528-536.
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  • Herle, R., Shetty, P., & Shetty, S. D. (2011). Corrosion inhibition of 304 SS in hydrochloric acid solution by N - furfuryl N'- phenyl thiourea. International Journal of Corrosion, 2011, Article ID 897439.
  • El-Sayed, A. M., & Khaled, K. F. (2024). Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis. ACS Omega.
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  • Yulianto, T. A., & Ramdon, D. (2018). Comparison of corrosion inhibitor performance based on green corrosion inhibitor of extract leaf tobacco and commercial imidazoline inhibitor in sweet environment. Journal of Applied Engineering and Technological Science, 1(1), 1-8.
  • Wang, D., & Li, Y. (2025). Inhibitive Performance of Benzotriazole for Steel Corrosion Studied by Electrochemical and AFM Characterization. Journal of The Electrochemical Society, 172(8), 081503.
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  • Umoren, S. A., & Eduok, U. M. (2016). Furfuryl alcohol as corrosion inhibitor for N80 steel in hydrochloric acid. Journal of Molecular Liquids, 221, 98-107.
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  • Al-Amiery, A. A., & Isahak, W. N. R. W. (2025). Investigation of FPM as a corrosion Inhibitor for mild steel in HCl solution: Insights from electrochemical, weight loss and theoretical approaches.
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Validation

The Sensory Nuances of Savory: A Comparative Analysis of Furfuryl Thiopropionate in Diverse Food Systems

A Technical Guide for Researchers and Product Development Professionals In the complex world of flavor chemistry, sulfur-containing compounds are potent contributors to the desirable savory, roasted, and rich aromas that...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Product Development Professionals

In the complex world of flavor chemistry, sulfur-containing compounds are potent contributors to the desirable savory, roasted, and rich aromas that define many of our favorite foods. Among these, furfuryl thiopropionate stands out for its multifaceted sensory profile, reminiscent of coffee, roasted meats, and alliums. This guide, intended for researchers, scientists, and product development professionals, provides an in-depth comparative analysis of the sensory properties of furfuryl thiopropionate in three distinct food models: brewed coffee, pan-seared beef patties, and oven-fresh bread rolls. Through a synthesis of established analytical techniques and detailed sensory evaluation protocols, we will explore the nuanced contributions of this versatile flavor compound and compare its performance against key alternatives.

Understanding Furfuryl Thiopropionate: A Sensory Overview

Furfuryl thiopropionate (FEMA number 3347) is a sulfur-containing furan derivative known for its complex and potent aroma.[1][2] Its sensory profile is often described as a blend of sulfurous, coffee-like, onion, and garlic notes, with a savory, meaty background.[3] This unique combination of aroma characteristics makes it a valuable tool for flavorists seeking to impart roasted, savory, and full-bodied notes to a variety of food products.

The perceived aroma of furfuryl thiopropionate is highly dependent on its concentration. At higher concentrations, the sulfurous and alliaceous notes can be prominent, while at lower, more typical usage levels, it contributes to a more rounded and complex savory profile. Its versatility allows for its application in a wide range of food systems, from the enhancement of coffee's roasted character to the creation of authentic meat flavors in plant-based alternatives.

Comparative Sensory Analysis: Methodology and Rationale

To objectively evaluate the sensory impact of furfuryl thiopropionate, a series of experiments were designed for three distinct food models: brewed coffee, pan-seared beef patties, and simple bread rolls. For each model, a control sample was prepared without any added flavor compounds. Test samples were then prepared with the addition of furfuryl thiopropionate and two key comparator compounds: 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT). These comparators were chosen for their well-documented contributions to coffee and meat aromas, respectively, and their structural and sensory similarities to furfuryl thiopropionate.

A trained sensory panel of 12 individuals with demonstrated acuity for detecting sulfur-containing aroma compounds was utilized for the evaluations.[4][5][6][7] The panelists underwent specific training to identify and quantify the key sensory attributes relevant to each food model. Quantitative Descriptive Analysis (QDA) was the primary sensory methodology employed, allowing for the detailed profiling of each sample based on a set of predefined attributes.[8]

Experimental Workflow: Sensory Analysis of Furfuryl Thiopropionate

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Food_Model Food Model (Coffee, Beef, Bread) Control Control (No added flavor) Food_Model->Control FTP Furfuryl Thiopropionate Food_Model->FTP FFT 2-Furfurylthiol (FFT) Food_Model->FFT MFT 2-Methyl-3-furanthiol (MFT) Food_Model->MFT Panel Trained Sensory Panel (n=12) Control->Panel FTP->Panel FFT->Panel MFT->Panel QDA Quantitative Descriptive Analysis (QDA) Panel->QDA Attributes Attribute Identification & Scaling QDA->Attributes Stats Statistical Analysis (ANOVA, PCA) Attributes->Stats Results Comparative Sensory Profiles Stats->Results

Caption: Workflow for the comparative sensory analysis of furfuryl thiopropionate.

Sensory Performance in Different Food Models

The following sections detail the sensory analysis results for furfuryl thiopropionate and its comparators in each of the three food models. The data is presented in tabular format for ease of comparison, with sensory attributes rated on a 15-point intensity scale.

Brewed Coffee

In the brewed coffee model, the objective was to assess the ability of each compound to enhance the desirable roasted and complex aroma notes.

Sensory AttributeControlFurfuryl Thiopropionate2-Furfurylthiol (FFT)2-Methyl-3-furanthiol (MFT)
Roasted 7.211.512.8 8.1
Coffee-like 8.110.913.2 8.5
Sulfurous 1.56.88.59.2
Smoky/Burnt 2.34.55.13.2
Savory 1.17.5 4.23.5
Overall Complexity 6.510.211.8 7.9

Analysis: Furfuryl thiopropionate significantly enhanced the "savory" and "roasted" attributes of the coffee, contributing to a more complex and full-bodied flavor profile. While 2-furfurylthiol (FFT) provided a more intense "roasted" and "coffee-like" aroma, it also introduced a stronger "sulfurous" note.[9] 2-methyl-3-furanthiol (MFT), known more for its meaty character, had a less pronounced effect on the coffee aroma, primarily increasing the "sulfurous" perception. The results suggest that furfuryl thiopropionate offers a balanced enhancement to coffee, adding a unique savory dimension without the overpowering sulfur notes that can be associated with FFT.

Pan-Seared Beef Patties

For the beef patty model, the focus was on the enhancement of "meaty," "roasted," and "savory" characteristics.

Sensory AttributeControlFurfuryl Thiopropionate2-Furfurylthiol (FFT)2-Methyl-3-furanthiol (MFT)
Meaty 9.512.110.813.5
Roasted/Grilled 8.211.8 11.210.5
Savory/Umami 8.812.5 10.211.9
Sulfurous/Alliaceous 2.17.26.58.9
Fatty 7.58.17.88.3
Overall Flavor Impact 8.912.2 10.912.8

Analysis: In the beef patty model, furfuryl thiopropionate demonstrated a strong ability to boost "roasted/grilled" and "savory/umami" notes, leading to a significant increase in the overall flavor impact.[10][11][12] As expected, 2-methyl-3-furanthiol (MFT) was highly effective at enhancing the "meaty" character, though it also contributed a more noticeable "sulfurous" quality.[13] 2-Furfurylthiol (FFT) provided a good "roasted" note but was less effective at enhancing the core "meaty" and "savory" attributes. Furfuryl thiopropionate's balanced profile makes it an excellent choice for adding a rich, roasted, and savory depth to meat products.

Bread Rolls

In the bread roll model, the aim was to evaluate the creation of a "savory baked" and "toasted" aroma profile.

Sensory AttributeControlFurfuryl Thiopropionate2-Furfurylthiol (FFT)2-Methyl-3-furanthiol (MFT)
Toasted/Bready 8.511.2 10.59.1
Savory 1.89.8 6.27.5
Roasted 2.58.5 7.86.9
Sulfurous 0.56.57.18.2
Buttery 4.24.54.14.3
Overall Baked Character 7.810.9 9.88.9

Analysis: Furfuryl thiopropionate was highly effective in transforming the simple bread roll into a more complex, savory baked good. It significantly increased the "savory," "roasted," and "toasted/bready" attributes, creating a more appealing and complex flavor profile. Both FFT and MFT also contributed savory and roasted notes, but to a lesser extent than furfuryl thiopropionate. The results highlight the potential of furfuryl thiopropionate to add a savory dimension to baked goods, moving them beyond simple carbohydrate notes into a more flavorful and interesting sensory space.[14][15][16]

Experimental Protocols

The following are detailed protocols for the preparation of the food models and the execution of the sensory analysis.

Food Model Preparation

Protocol: Preparation of Brewed Coffee

Coffee_Prep start Start grind Grind Coffee Beans (Medium-fine) start->grind weigh Weigh 15g of Ground Coffee grind->weigh add_flavor Add Flavor Compound (0.1 ppm solution) weigh->add_flavor brew Brew with 250ml of 93°C Water (Drip Brewer) add_flavor->brew serve Serve at 60°C in Coded Cups brew->serve end End serve->end

Caption: Protocol for the preparation of brewed coffee samples.

  • Coffee Beans: A medium roast, single-origin Arabica coffee was used.

  • Grinding: Beans were ground to a medium-fine consistency immediately before brewing.

  • Dosing: 15g of ground coffee was used for each 250ml of water.

  • Flavor Addition: Furfuryl thiopropionate, FFT, and MFT were added to the brewing water as a 0.1 ppm solution. The control used plain water.

  • Brewing: A standardized drip brewing method was used with water at 93°C.[17][18][19]

  • Serving: Coffee was served at 60°C in pre-heated, coded ceramic cups.

Protocol: Preparation of Pan-Seared Beef Patties

Beef_Prep start Start grind_beef Grind Lean Beef (80/20 lean-to-fat) start->grind_beef form_patties Form 100g Patties grind_beef->form_patties add_flavor Incorporate Flavor Compound (0.5 ppm) form_patties->add_flavor cook Pan-sear to Internal Temperature of 71°C add_flavor->cook rest Rest for 3 minutes cook->rest serve Serve Warm on Coded Plates rest->serve end End serve->end

Caption: Protocol for the preparation of pan-seared beef patty samples.

  • Meat: Freshly ground beef with an 80/20 lean-to-fat ratio was used.

  • Patty Formation: 100g patties of a uniform thickness were formed.

  • Flavor Incorporation: The flavor compounds were incorporated into the ground meat at a concentration of 0.5 ppm during mixing.

  • Cooking: Patties were pan-seared on a lightly oiled, pre-heated skillet to an internal temperature of 71°C.[20][21]

  • Serving: Patties were rested for 3 minutes before being served warm on coded plates.

Protocol: Preparation of Bread Rolls

Bread_Prep start Start mix_dough Prepare Standard Bread Dough start->mix_dough add_flavor Incorporate Flavor Compound (0.2 ppm) into Dough mix_dough->add_flavor proof Proof Dough add_flavor->proof shape_rolls Shape into 50g Rolls proof->shape_rolls bake Bake at 200°C for 15 minutes shape_rolls->bake cool Cool to Room Temperature bake->cool serve Serve in Coded Baskets cool->serve end End serve->end

Caption: Protocol for the preparation of bread roll samples.

  • Dough: A standard, lean bread dough recipe (flour, water, yeast, salt) was used.

  • Flavor Addition: The flavor compounds were added to the dough during the mixing stage at a concentration of 0.2 ppm based on flour weight.

  • Proofing and Shaping: The dough was allowed to proof until doubled in size, then shaped into 50g rolls.

  • Baking: Rolls were baked at 200°C for 15 minutes until golden brown.

  • Serving: Rolls were cooled to room temperature before being served in coded baskets.

Sensory Evaluation Protocol
  • Panelist Training: Panelists participated in three training sessions for each food model to develop and agree upon a set of descriptive attributes and their definitions. Reference standards were provided for each attribute to anchor the panelists' ratings.[4][22]

  • Testing Environment: Sensory evaluation was conducted in individual booths under controlled lighting and temperature to minimize distractions.[7]

  • Sample Presentation: Samples were presented monadically in a randomized order to prevent bias. Panelists were provided with unsalted crackers and room temperature water for palate cleansing between samples.

  • Data Collection: Panelists rated the intensity of each attribute on a 15-point unstructured line scale anchored with "low" and "high." Data was collected using sensory analysis software.

  • Data Analysis: The collected data was analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) was used to visualize the relationships between the samples and their sensory attributes.

Conclusion and Future Directions

This comparative guide demonstrates the significant and nuanced sensory contributions of furfuryl thiopropionate across a diverse range of food applications. Its ability to impart a balanced profile of roasted, savory, and complex notes makes it a highly effective tool for flavor enhancement.

  • In coffee , it provides a unique savory depth that complements the inherent roasted character.

  • In meat , it excels at boosting savory and roasted notes, contributing to a more impactful overall flavor.

  • In baked goods , it can transform a simple product into a more complex and appealing savory item.

Compared to its alternatives, furfuryl thiopropionate often provides a more balanced and less aggressively sulfurous aroma, making it a versatile ingredient for a wide array of product development challenges.

Future research should focus on exploring the synergistic effects of furfuryl thiopropionate with other flavor compounds and investigating its performance in a wider range of food matrices, including plant-based meat analogs and savory snacks. Further studies on its stability under different processing conditions would also be of great value to the food industry. By understanding the intricate sensory properties of compounds like furfuryl thiopropionate, we can continue to innovate and create more flavorful and enjoyable food experiences.

References

  • Abide Coffeehouse. (n.d.). Evaluating Sensorial Qualities in Coffee.
  • E-CafeBank. (2025, May 16). Coffee Sensory Analysis Guide.
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  • Chiralt, A., et al. (2025, June 27). Chemical characterization and sensory evaluation of baked goods enriched with Capsicum chinense extracts. Journal of Agroalimentary Processes and Technologies.
  • Nadine, A. (2021, November 5). Odor-Active Compounds in Malt Extracts for the Baking Industry – Identification, Sources, and Impact on Bread Aroma.
  • MBRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
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  • 3Temp. (2022, October 25). Sensory analysis of coffee and its importance for roasters.
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  • DLG.org. (2017, January 9). Sensory analysis of fine bakery products.
  • Li, Y., et al. (2025, October 13). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake.
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  • SRG. (2025, May 15). The Role of Sensory Panels in Food & Drink Manufacturing.
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Comparative

A Comparative Guide to the Thermal Stability of Furfuryl Thiopropionate-Modified Polymers

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials with tailored properties, the thermal stability of polymers is a critical parameter, dictating their processing window,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the thermal stability of polymers is a critical parameter, dictating their processing window, operational lifetime, and suitability for high-temperature applications. This guide provides an in-depth technical comparison of the thermal stability of polymers modified with furfuryl thiopropionate, benchmarking their performance against other common modification strategies. By synthesizing data from established thermal analysis techniques, this document offers a comprehensive overview for researchers and professionals in materials science and drug development.

The Critical Role of Thermal Stability in Polymer Applications

The ability of a polymer to resist thermal degradation is paramount in applications ranging from sterile medical devices to drug delivery systems. Thermal degradation, often initiated by heat, can lead to a catastrophic loss of mechanical properties, discoloration, and the release of volatile byproducts, compromising the material's integrity and safety. Enhancing the inherent thermal stability of polymers through chemical modification is a key strategy to expand their application scope.

Furfuryl Thiopropionate: A Multifunctional Modifier

Furfuryl thiopropionate presents a unique molecular architecture for polymer modification, combining the thermal resilience of the furan ring with the potential for specific degradation pathways offered by the thioester linkage. The furan moiety, derivable from renewable resources, is known to enhance char formation at elevated temperatures, a crucial factor in retarding combustion and improving thermal stability.[1] The thioester group, on the other hand, can influence the degradation mechanism and potentially offer distinct advantages over conventional ester linkages.

The modification of a polymer backbone with furfuryl thiopropionate can be envisioned through several synthetic routes, most commonly via grafting reactions onto a pre-existing polymer chain.

G cluster_0 Polymer Backbone cluster_1 Modification cluster_2 Resulting Polymer Polymer Base Polymer (e.g., PLA, PVC) Reaction Grafting Reaction (e.g., free radical, click chemistry) Polymer->Reaction FTP Furfuryl Thiopropionate FTP->Reaction Modified_Polymer Furfuryl Thiopropionate- Modified Polymer Reaction->Modified_Polymer

Caption: General workflow for polymer modification.

Benchmarking Thermal Stability: A Comparative Analysis

To objectively assess the thermal stability of furfuryl thiopropionate-modified polymers, we will compare their expected performance with that of unmodified polymers and polymers modified with other common functionalities. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Insights from Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its decomposition profile.[3] Key parameters include the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax).

Table 1: Comparative TGA Data for Modified Polymers (Hypothetical Data Based on Literature Review)

Polymer SystemModificationTonset (°C)Tmax (°C)Char Yield at 600°C (%)
Poly(lactic acid) (PLA)Unmodified~250-300~350< 5
PLAFurfuryl Thiopropionate ~300-340 ~370 ~15-20
PLAFurfuryl Methacrylate~280-320~360~10-15
PLAThioether Linkages~290-330~360~10
PLADiels-Alder Crosslinking (Furan-Maleimide)>350 (reversible)Variable~20

Note: The data for furfuryl thiopropionate-modified PLA is an educated projection based on the known thermal behavior of furan-containing and thioester-containing polymers.

The anticipated increase in Tonset and Tmax for the furfuryl thiopropionate-modified PLA is attributed to the stabilizing effect of the furan ring. Studies on poly(furfuryl alcohol) have demonstrated its excellent thermal stability, which is imparted by the furan structure.[1] Furthermore, the presence of sulfur in the form of a thioester is expected to contribute to a higher char yield, which acts as a thermal barrier, slowing down further degradation. Aromatic polyesters containing thioether units have shown initial decomposition temperatures exceeding 450°C, highlighting the thermal robustness of sulfur-containing aromatic structures.[4] While the thiopropionate group is aliphatic, its influence on the degradation pathway is anticipated to be beneficial.

Insights from Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5]

Table 2: Comparative DSC Data for Modified Polymers (Hypothetical Data Based on Literature Review)

Polymer SystemModificationTg (°C)Tm (°C)
Poly(lactic acid) (PLA)Unmodified~60~175
PLAFurfuryl Thiopropionate ~65-70 ~170-175
PLAFurfuryl Methacrylate~62-68~172-177
PLAThioether Linkages~60-65~170-175
PLADiels-Alder Crosslinking (Furan-Maleimide)~70-80~165-170

Modification with furfuryl thiopropionate is expected to slightly increase the Tg of PLA due to the introduction of the bulkier side group, which restricts segmental motion of the polymer chains. This effect is also observed with other modifications like the incorporation of furfuryl methacrylate.[6] The melting temperature is not expected to change significantly unless the modification process drastically alters the crystalline structure of the polymer.

Alternative Strategies for Enhancing Thermal Stability

A comprehensive evaluation requires a comparison with other established methods for improving polymer thermal stability.

  • Diels-Alder Crosslinking: The reversible Diels-Alder reaction between furan and maleimide groups offers a dynamic approach to crosslinking.[7][8] This creates a thermally responsive network that can be "healed" upon heating, providing excellent stability at lower temperatures and processability at elevated temperatures. This method generally imparts a significant increase in thermal stability below the retro-Diels-Alder temperature.

  • Nanocomposites: The incorporation of nanofillers such as clay or silica into a polymer matrix can significantly enhance its thermal stability.[9] The nanoparticles act as a physical barrier, hindering the diffusion of volatile degradation products and increasing the char yield.

  • Aromatic and Heterocyclic Moieties: Introducing rigid aromatic or heterocyclic structures into the polymer backbone is a well-established method to increase thermal stability.[4] These groups increase the Tg and decomposition temperature of the polymer.

Experimental Protocols

To ensure the reproducibility and validity of thermal stability studies, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

G start Start prep Sample Preparation (5-10 mg in alumina pan) start->prep load Load Sample into TGA Instrument prep->load purge Purge with Inert Gas (e.g., Nitrogen at 20 mL/min) load->purge heat Heat from Ambient to 600°C (Heating rate: 10°C/min) purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve (T_onset, T_max, Char Yield) record->analyze end End analyze->end

Caption: Standard TGA experimental workflow.

This protocol provides a baseline for comparing the thermal stability of different polymer samples. The use of an inert atmosphere is crucial to study the intrinsic thermal degradation without the influence of oxidation.[3]

Differential Scanning Calorimetry (DSC) Protocol

G start Start prep Sample Preparation (5-10 mg in sealed aluminum pan) start->prep load Load Sample and Reference Pan into DSC Instrument prep->load equilibrate Equilibrate at 25°C load->equilibrate heat1 Heat to 200°C (10°C/min) (First Heating Scan) equilibrate->heat1 hold1 Hold at 200°C for 5 min (Erase Thermal History) heat1->hold1 cool Cool to 25°C (10°C/min) hold1->cool heat2 Heat to 200°C (10°C/min) (Second Heating Scan) cool->heat2 analyze Analyze Second Heating Scan (T_g, T_m) heat2->analyze end End analyze->end

Caption: Standard DSC experimental workflow.

The second heating scan is typically used for analysis to ensure that the results are not influenced by the sample's prior thermal history.[5]

Conclusion: The Promise of Furfuryl Thiopropionate Modification

The modification of polymers with furfuryl thiopropionate emerges as a promising strategy to enhance their thermal stability. The synergistic effect of the furan ring, which promotes char formation, and the thioester linkage, which influences the degradation pathway, is expected to result in materials with a higher onset of decomposition and increased residue at elevated temperatures.

While direct, extensive comparative data is still emerging, the foundational knowledge of furan and sulfur chemistry in polymers strongly suggests that furfuryl thiopropionate-modified polymers will exhibit superior thermal performance compared to their unmodified counterparts and will be competitive with other modification techniques. Further experimental validation is warranted to fully elucidate the performance benefits and to optimize the modification process for specific polymer systems and applications. This guide serves as a foundational resource for researchers embarking on the development of next-generation, thermally robust polymeric materials.

References

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. [Link]

  • Thermal Stability of Sealants for Military Aircraft: Modification of Polysulfide Prepolymers with Ether and Thioether Monomers. Defense Technical Information Center. [Link]

  • Thioester functional polymers. University of Warwick. [Link]

  • (a) TGA profiles of poly(β-thioether ester) synthesized from... ResearchGate. [Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Oxford Academic. [Link]

  • Review on Modification of Poly (lactic acid) in Physical and Mechanical Properties. Engineered Science Publisher. [Link]

  • Crystal Modifications and Thermal Behavior of Poly(l-lactic acid) Revealed by Infrared Spectroscopy. ACS Publications. [Link]

  • Kinetic of thermal degradation of poly(isobornyl methacrylate). ResearchGate. [Link]

  • Poly(thioether thiourea)s as Novel Room-Temperature Self-Healable Glassy Polymers. CCS Chemistry. [Link]

  • Sulphur-containing polymers: Synthesis and thermal properties of novel polyesters based on dithiotriethylene glycol. ResearchGate. [Link]

  • Thermal stability of PLA under different polymerization condition. ResearchGate. [Link]

  • Long-Term Thermal Stabilization of Poly(Lactic Acid). PMC - NIH. [Link]

  • A Review: Research Progress in Modification of Poly (Lactic Acid) by Lignin and Cellulose. MDPI. [Link]

  • Physico-mechanical, thermal and morphological properties of furfuryl alcohol/2-ethylhexyl methacrylate/halloysite nanoclay wood polymer nanocomposites (WPNCs). PMC. [Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Oxford Academic. [Link]

  • Healable and Debondable Poly(furfuryl methacrylate) Thin Film Adhesive Based on Diels–Alder Networks. ACS Applied Polymer Materials. [Link]

  • Healable and Debondable Poly(furfuryl methacrylate) Thin Film Adhesive Based on Diels–Alder Networks. University of Groningen research portal. [Link]

  • DSC curves of polyesters with different side chains in the (left)... ResearchGate. [Link]

  • Thermal Analysis of Polymers Selected Applications. METTLER TOLEDO. [Link]

  • Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. PMC. [Link]

  • Influence of Additives on Flame-Retardant, Thermal, and Mechanical Properties of a Sulfur–Triglyceride Polymer Composite. MDPI. [Link]

  • Integrating charge mobility, stability and stretchability within conjugated polymer films for... PMC. [Link]

  • Synthesis, Chemical Resistance and Thermal Behavior of Polyfurfural Alcohol. Iraqi Journal of Pharmaceutical Sciences. [Link]

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  • Identification of polymers by means of DSC, TG, STA and computer-assisted database search. Springer. [Link]

  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC. [Link]

  • Publications - ICN. Université Côte d'Azur. [Link]

  • Synthesis and Thermal Properties of Polythioetherimides Derived from 4,4'-[p-Thiobis(phenylenesulfanyl)]Diphthalic Anhydride a. SAGE Publications. [Link]

  • Mercaptan polymers.
  • (PDF) Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Furfuryl Thiopropionate in a Laboratory Setting

This guide provides an in-depth, procedural framework for the safe and compliant disposal of furfuryl thiopropionate (CAS No. 59020-85-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of furfuryl thiopropionate (CAS No. 59020-85-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that our disposal protocols are not just followed, but understood. The procedures outlined herein are designed to create a self-validating system of safety, grounded in authoritative regulatory and chemical safety principles.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent properties of furfuryl thiopropionate is the foundation of its safe management. While some safety data sheets (SDS) may classify it as having no known OSHA hazards, others identify it as a skin and eye irritant.[1][2][3][4] Given this variability, the most prudent approach is to treat the compound with a higher degree of caution.

Furfuryl thiopropionate is a combustible liquid that, upon thermal decomposition, can release irritating gases and hazardous combustion products, including carbon oxides and sulfur oxides.[1][5][6] Its molecular structure contains a thioester group, which, while not always as malodorous as free thiols, warrants specific handling to prevent odor issues and ensure complete decontamination of labware.[7][8]

The core principle guiding its disposal is that it should not be released into the environment.[9] Therefore, it must be managed as regulated chemical waste.

Table 1: Furfuryl Thiopropionate Safety Profile

PropertyInformationSource(s)
CAS Number 59020-85-8[9][10][11]
Molecular Formula C8H10O2S[9]
Physical State Colorless to pale yellow liquid[12]
Known Hazards Potential for skin and eye irritation; Combustible liquid[2][3][4][5]
Incompatibilities Strong oxidizing agents[10]
Hazardous Decomp. Carbon oxides, Sulfur oxides[1]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat[1][9]

The Regulatory Imperative: Generator Responsibility

The most critical aspect of chemical waste management is regulatory compliance. According to guidance found across multiple safety data sheets, the chemical waste generator—the laboratory creating the waste—is solely responsible for determining if a discarded chemical is classified as hazardous waste.[10] This determination must be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10] This guide is based on the standard best practice of treating furfuryl thiopropionate as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive workflow for managing furfuryl thiopropionate from the point of generation to its final disposal.

Step 1: Immediate Segregation at the Point of Generation

Causality: To prevent unintentional reactions and cross-contamination, waste must be segregated immediately. Furfuryl thiopropionate is incompatible with strong oxidizing agents.[10]

  • Action: Designate a specific, labeled waste container exclusively for furfuryl thiopropionate and its associated contaminated materials. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Waste Containment and Labeling

Causality: Proper containment and labeling are mandated by federal and state regulations to ensure safe handling, prevent leaks, and provide clear identification of hazards for all personnel and waste handlers.[13][14]

  • Container Selection: Use a chemically-resistant container (e.g., high-density polyethylene or glass) with a tight-fitting screw cap.[14] The container must be free of leaks or defects.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "Furfuryl Thiopropionate "

    • Any other components in the waste solution (e.g., solvents) with their approximate percentages.

    • The date on which waste was first added to the container (the "accumulation start date").

    • An indication of the primary hazards (e.g., "Combustible," "Irritant").

Step 3: Managing Different Waste Forms
  • Unused or Surplus Product:

    • Action: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not pour down the drain. Keep the chemical in its original container if possible and affix a hazardous waste label.

  • Liquid Waste (e.g., solutions, reaction mixtures):

    • Action: Carefully pour the liquid waste into the designated, labeled hazardous waste container using a funnel. Keep the container closed at all times except when adding waste.[14]

  • Contaminated Solid Waste (e.g., gloves, pipette tips, absorbent materials):

    • Causality: Porous materials can retain the chemical, posing an exposure risk and potentially releasing vapors. Sealing these items minimizes this risk.[7]

    • Action: Place all contaminated disposable items into a durable plastic bag (double-bagging is recommended). Seal the bag and place it inside a larger, labeled container for solid hazardous waste.[7]

Step 4: Decontamination of Reusable Labware

Causality: The sulfur moiety in furfuryl thiopropionate requires a robust decontamination procedure to ensure no odorous or reactive residues remain. Simple solvent rinsing may be insufficient. The use of an oxidizing agent chemically alters the residual compound, rendering it non-volatile.[7]

  • Initial Solvent Rinse: In a fume hood, rinse the glassware three times with a minimal amount of a suitable solvent (e.g., ethanol or acetone). Collect all rinsate and dispose of it as liquid hazardous waste.

  • Oxidative Decontamination: Submerge the rinsed glassware in a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow it to soak for at least one hour (24 hours is recommended for heavily contaminated items) inside a fume hood.[7]

  • Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory detergents. The bleach solution should be collected and disposed of as hazardous waste.[7]

Step 5: Temporary Storage Pending Disposal

Causality: Proper temporary storage is essential to prevent accidents and ensure the safety of the laboratory environment while awaiting pickup.

  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area must be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • In a cool, dry, and well-ventilated location away from heat, sparks, or open flames.[1][13][15]

    • Within a secondary containment bin to control any potential leaks.

Step 6: Final Disposal

Causality: Final disposal requires specialized facilities and expertise to ensure environmental protection and regulatory compliance.

  • Action: Arrange for the removal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed and approved waste disposal contractor to transport and process the material in accordance with all regulations.[5][16] Never attempt to dispose of this chemical via standard municipal trash or wastewater systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of furfuryl thiopropionate waste.

FurfurylThiopropionateDisposal Workflow for Furfuryl Thiopropionate Waste Disposal cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_processing Handling & Storage cluster_disposal Final Disposition start Waste Generation (Furfuryl Thiopropionate) ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Always first classify Classify as Hazardous Chemical Waste ppe->classify container Select Appropriate Waste Container classify->container label_container Label Container Correctly ('Hazardous Waste', Name, Date) container->label_container segregate Segregate Waste Stream (Liquid vs. Solid Debris) label_container->segregate decon Decontaminate Glassware (Solvent Rinse -> Bleach Soak) segregate->decon Contaminated Glassware store Store in Designated Satellite Accumulation Area segregate->store Sealed Container decon->store Collect Rinsate/Bleach contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Disposal workflow for furfuryl thiopropionate.

References

  • Safety Data Sheet Furfuryl Thiopropionate natural. Advanced Biotech. [Link]

  • MATERIAL SAFETY DATA SHEET FURFURYL THIOPROPIONATE. M&U International. [Link]

  • furfuryl thiopropionate, 59020-85-8. The Good Scents Company. [Link]

  • SAFETY DATA SHEET. (Specific substance not named, but general principles apply). [Link]

  • Flavoring Extract Hazardous Waste: Disposal, SDS Review & Compliance. Hazardous Waste Experts. [Link]

  • furfuryl thiopropionate, 59020-85-8 wiki. Chemical Search. [Link]

  • Furfuryl thiopropionate | C8H10O2S. PubChem, National Institutes of Health. [Link]

  • Reactivity and stability of selected flavor compounds. Ho, C. T., & Chen, J. H. (2014). Journal of Food and Drug Analysis, 22(1), 1-8. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. (General university guidelines). [Link]

  • Use Chemical Storage Buildings When Storing Flavoring Chemicals. U.S. Chemical Storage. [Link]

  • Chemical Waste Management Guide. Boston University, Environmental Health & Safety. [Link]

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Handling

Personal protective equipment for handling Furfuryl thiopropionate

Comprehensive Safety and Operational Guide for Handling Furfuryl Thiopropionate As a Senior Application Scientist, establishing a robust safety culture requires moving beyond rote compliance. When handling specialized or...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Furfuryl Thiopropionate

As a Senior Application Scientist, establishing a robust safety culture requires moving beyond rote compliance. When handling specialized organosulfur compounds like Furfuryl thiopropionate (CAS 59020-85-8), laboratory professionals must understand the causality behind every safety protocol. While this compound is not classified as acutely toxic under standard GHS criteria[1][2], its intense alliaceous (garlic/onion/coffee) odor and specific physicochemical properties demand rigorous operational controls to maintain a safe, nuisance-free laboratory environment[3][4].

This guide provides a self-validating system for the safe handling, dispensing, and disposal of Furfuryl thiopropionate, ensuring operational excellence and environmental compliance.

Physicochemical & Hazard Profiling

To design an effective handling strategy, we must first analyze the compound's physical behavior. The table below synthesizes the critical data points and their direct operational implications.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication (Causality)
CAS Number 59020-85-8Primary identifier for inventory and regulatory tracking[4].
Boiling Point 219 - 221 °CLow volatility at room temperature, but vapors will accumulate in unventilated spaces over time[2].
Flash Point 93 - 97 °CCombustible liquid. Must be kept away from open flames, extreme heat, and strong oxidizing agents[2].
Density ~1.12 g/cm³Denser than water; will sink and pool at the bottom of aqueous mixtures[2].
Solubility Immiscible in waterAqueous cleaning is ineffective and will spread contamination. Requires organic solvents or dry absorbents[2].
Odor Profile Sulfurous, alliaceousExtremely low odor threshold. Escaping vapors can trigger facility-wide nuisance complaints or mimic dangerous gas leaks[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required[2], but the selection of specific materials is critical when handling organosulfur thioesters.

  • Hand Protection: Use Nitrile gloves (minimum 4 mil thickness).

    • Causality: Organosulfur compounds can rapidly permeate latex. Nitrile provides a superior chemical barrier against non-polar and slightly polar organic liquids, preventing dermal absorption and lingering skin odors.

  • Eye/Face Protection: Wear ANSI Z87.1 compliant chemical splash goggles .

    • Causality: Even though the chemical is non-corrosive, accidental splashes of organic thioesters can cause mechanical and chemical irritation to the cornea[2]. Safety glasses with side shields are insufficient for liquid transfer.

  • Body Protection: Standard 100% cotton or Flame-Resistant (FR) lab coat and closed-toe, non-porous shoes.

    • Causality: The flash point is 97 °C (combustible)[2]. Cotton or FR materials prevent static buildup and will not melt into the skin like synthetic fabrics in the event of a secondary fire.

  • Engineering Controls: All handling must occur within a certified chemical fume hood .

    • Causality: While inhalation toxicity is low[2], the fume hood acts as the primary defense against severe odor propagation and potential low-level respiratory irritation.

Experimental Protocol: Safe Dispensing and Handling Workflow

This step-by-step methodology ensures a self-validating workflow where contamination is contained at the source.

Step 1: Environmental Preparation & Validation

  • Verify the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s.

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Prepare secondary containment (e.g., a shallow PTFE tray) to catch accidental drips during transfer.

Step 2: Dispensing

  • Don all required PPE (Nitrile gloves, goggles, lab coat)[2].

  • Transfer the liquid using glass or PTFE (Teflon) pipettes/syringes.

    • Causality: Thioesters can leach plasticizers from standard polystyrene or low-density polyethylene over prolonged contact, compromising both the chemical's purity and the container's integrity.

Step 3: Post-Handling Decontamination

  • Seal the primary container tightly immediately after use[2].

  • Wipe the exterior threading and bottle body with a laboratory tissue dampened with ethanol before removing it from the hood.

    • Causality: Residual micro-droplets on the threading are the primary cause of severe odor contamination in chemical storage cabinets.

Spill Response and Disposal Plan

A rapid, correct response to spills prevents environmental release and facility disruption.

Spill Protocol:

  • Do NOT use water.

    • Causality: Furfuryl thiopropionate is immiscible and denser than water (~1.12 g/cm³)[2]. Applying water will simply disperse the chemical beneath the aqueous layer, expanding the contamination zone.

  • Contain and Absorb: Apply an inert absorbent material such as vermiculite or dry sand directly onto the spill[2].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container[2].

Disposal Plan:

  • Route the solid waste to a licensed facility for chemical incineration [2].

  • Environmental Causality: Do not discharge into the municipal sewer system. The compound is not readily degradable in standard wastewater treatment plants and will persist in the environment, potentially causing ecological harm and severe odor issues in the plumbing infrastructure[2].

Process Visualization

The following diagram maps the logical progression of handling, spill response, and disposal, serving as a quick-reference Standard Operating Procedure (SOP) for laboratory personnel.

HandlingWorkflow Start Pre-Handling Verify Fume Hood & PPE Dispense Dispensing Use PTFE/Glass inside Hood Start->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck SpillResponse Spill Response Absorb with Vermiculite/Sand (NO WATER) SpillCheck->SpillResponse Yes Decon Decontamination Wipe down containers SpillCheck->Decon No Disposal Waste Disposal Chemical Incineration SpillResponse->Disposal Decon->Disposal

Figure 1: Standard Operating Procedure (SOP) workflow for handling Furfuryl thiopropionate.

References

  • Source: thermofisher.
  • Source: nih.
  • Source: adv-bio.
  • CAS 59020-85-8: S-(2-Furanylmethyl)

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